Eltoprazine hydrochloride
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;/h1-3,13H,4-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSOSUNPIXJCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98224-03-4 (Parent) | |
| Record name | Eltoprazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098206098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046090 | |
| Record name | Eltoprazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98206-09-8, 98226-24-5, 98224-03-4 | |
| Record name | Eltoprazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098206098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MP-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098226245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eltoprazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELTOPRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275JY4PKD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eltoprazine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltoprazine hydrochloride is a psychoactive compound belonging to the phenylpiperazine class of drugs. Initially investigated for its anti-aggressive properties, its unique pharmacological profile has led to its exploration in other therapeutic areas, most notably for the management of L-DOPA-induced dyskinesia in Parkinson's disease. This technical guide provides an in-depth overview of the core mechanism of action of eltoprazine, focusing on its receptor binding profile, functional activity, and downstream signaling effects. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and drug development efforts.
Receptor Binding Profile and Affinity
Eltoprazine's primary mechanism of action is centered on its interaction with serotonin (B10506) (5-HT) receptors. It exhibits a high affinity for the 5-HT1A and 5-HT1B receptor subtypes, with a lesser affinity for the 5-HT1C receptor.[1][2] Its affinity for other neurotransmitter receptors is significantly lower, indicating a selective serotonergic profile.[1]
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| 5-HT1A | 40 nM | [1] |
| 5-HT1B | 52 nM | [1] |
| 5-HT1C | 81 nM | [1] |
| Other Receptors | > 400 nM | [1] |
Functional Activity at Serotonin Receptors
Eltoprazine's interaction with 5-HT receptors is not merely binding; it modulates their activity in a complex manner, acting as an agonist, partial agonist, or antagonist depending on the receptor subtype.
-
5-HT1A Receptor: Eltoprazine acts as an agonist at the 5-HT1A receptor. This is evidenced by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in rat hippocampus slices.[1]
-
5-HT1B Receptor: At the 5-HT1B receptor, eltoprazine behaves as a partial agonist. It inhibits the K+-stimulated release of 5-HT from rat cortex slices, but its maximal response is less than that of the full agonist, serotonin.[1]
-
5-HT2C Receptor (formerly 5-HT1C): Eltoprazine demonstrates weak antagonistic activity at the 5-HT2C receptor, as shown by its inhibition of 5-HT-induced accumulation of inositol (B14025) phosphates in the pig choroid plexus.[1]
| Receptor Subtype | Functional Activity | Quantitative Measure | Reference |
| 5-HT1A | Agonist | - | [1] |
| 5-HT1B | Partial Agonist | pD2 = 7.8 (α = 0.5) | [1] |
| 5-HT2C | Antagonist | IC50 = 7 µM | [1][3] |
Downstream Signaling Pathways
The activation of 5-HT1A and 5-HT1B receptors by eltoprazine initiates a cascade of intracellular signaling events. In the context of treating L-DOPA-induced dyskinesia, eltoprazine has been shown to normalize aberrant signaling pathways. Specifically, it helps to restore the balance of the D1 receptor-dependent cAMP/PKA and ERK/mTORC signaling pathways in striatal spiny projection neurons.
Effects on Neurotransmitter Systems
Eltoprazine's modulation of serotonin receptors leads to significant downstream effects on other critical neurotransmitter systems, including dopamine (B1211576), norepinephrine (B1679862), and glutamate (B1630785).
-
Dopamine (DA) and Norepinephrine (NE): In vivo microdialysis studies have shown that eltoprazine increases dopamine and norepinephrine release in the medial prefrontal cortex (mPFC) and orbitofrontal cortex (OFC).[4][5] It also elevates dopamine levels in the nucleus accumbens (NAc).[4][5] However, it does not affect the L-DOPA-induced increase in striatal dopamine, which is a crucial aspect of its therapeutic effect in Parkinson's disease.[6]
-
Serotonin (5-HT): Paradoxically, while acting on serotonin receptors, eltoprazine has been observed to decrease 5-HT release in the mPFC and NAc.[4][5] In vivo, it reduces the levels of the serotonin metabolite 5-HIAA in the striatum without altering overall 5-HT levels, and it also decreases the rate of 5-HT synthesis.[1]
-
Glutamate: In the context of L-DOPA-induced dyskinesia, eltoprazine prevents the rise in striatal glutamate levels associated with this motor complication.[6] This effect is believed to be a key component of its anti-dyskinetic action.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of eltoprazine for various receptor subtypes.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex for 5-HT1A/1B, pig choroid plexus for 5-HT2C) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]5-HT for 5-HT1B, [3H]mesulergine for 5-HT2C) and varying concentrations of eltoprazine.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of eltoprazine that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters (dopamine, norepinephrine, serotonin) in specific brain regions of freely moving animals following eltoprazine administration.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., mPFC, NAc) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: The perfusate (dialysate), containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.
-
Eltoprazine Administration: Eltoprazine is administered to the animal (e.g., intraperitoneally).
-
Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (MS).
-
Data Analysis: Changes in neurotransmitter levels over time are compared to baseline levels before drug administration.
Functional Assays
Objective: To assess the agonistic activity of eltoprazine at 5-HT1A receptors.
Methodology:
-
Tissue Preparation: Slices of rat hippocampus are prepared and pre-incubated in a physiological buffer.
-
Stimulation: The slices are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of varying concentrations of eltoprazine.
-
cAMP Extraction: The reaction is stopped, and intracellular cAMP is extracted from the tissue slices.
-
Quantification: The amount of cAMP is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of eltoprazine to inhibit forskolin-stimulated cAMP accumulation is determined.
Objective: To determine the antagonistic activity of eltoprazine at 5-HT2C receptors.
Methodology:
-
Tissue Preparation: Pig choroid plexus tissue is minced and pre-labeled by incubation with [3H]-myo-inositol.
-
Stimulation: The tissue is stimulated with serotonin in the presence or absence of varying concentrations of eltoprazine. Lithium chloride (LiCl) is included to inhibit the breakdown of inositol monophosphates.
-
Extraction and Separation: The reaction is terminated, and inositol phosphates are extracted. The different inositol phosphate (B84403) species are separated using anion-exchange chromatography.
-
Quantification: The radioactivity of the inositol phosphate fractions is measured by scintillation counting.
-
Data Analysis: The ability of eltoprazine to inhibit serotonin-stimulated inositol phosphate accumulation is quantified to determine its IC50 value.
Conclusion
This compound possesses a multifaceted mechanism of action primarily driven by its interactions with 5-HT1A and 5-HT1B receptors. Its profile as a 5-HT1A agonist and 5-HT1B partial agonist, coupled with weak 5-HT2C antagonism, leads to a complex modulation of serotonergic, dopaminergic, and glutamatergic neurotransmission. This intricate pharmacology underlies its therapeutic potential, particularly in conditions characterized by dysfunctional motor control, such as L-DOPA-induced dyskinesia. The detailed understanding of its mechanism of action, supported by the experimental methodologies outlined in this guide, provides a solid foundation for the continued investigation and clinical development of eltoprazine and related compounds.
References
- 1. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the 5-HT1A Receptor by Eltoprazine Restores Mitochondrial and Motor Deficits in a Drosophila Model of Fragile X Syndrome [art.torvergata.it]
- 6. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eltoprazine hydrochloride is a serotonergic agent with a unique pharmacological profile, acting as a partial agonist at 5-HT1A and 5-HT1B receptors and a weak antagonist at the 5-HT2C receptor. Originally investigated for its anti-aggressive properties by Solvay Pharmaceuticals, its development has since been redirected towards treating L-DOPA-induced dyskinesia in Parkinson's disease and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and key experimental protocols used to characterize this compound.
Discovery and Development
Eltoprazine was first identified and developed by the Dutch pharmaceutical company Solvay.[1] Initially, research focused on its potential to manage behavioral disorders, particularly aggression.[1][2][3] Over time, the therapeutic focus of eltoprazine has evolved, with subsequent development for L-DOPA-induced dyskinesia in Parkinson's disease and ADHD.[1][3][4] The development rights for eltoprazine were later transferred to PsychoGenics and then to Amarantus BioScience Holdings.[2][4]
Synthesis Pathway
The chemical name for eltoprazine is 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine. While specific, detailed proprietary synthesis protocols are not fully public, the general synthesis of arylpiperazines and related compounds provides a likely pathway. A common method for the synthesis of such compounds involves the ring closure of an appropriately substituted arylamine with bis(2-chloroethyl)amine.[5] Another approach is the palladium-catalyzed aromatic amination between a bromoarene and piperazine.[5] A synthesis of a related 7-substituted-(2,3-dihydro-1,4-benzodioxin-5-yl)-piperazine derivative has been reported with a yield of 51%.[5]
A plausible synthesis route for this compound is outlined below:
Caption: Plausible synthesis pathway for this compound.
Pharmacological Profile
Eltoprazine's mechanism of action is centered on its interaction with serotonin (B10506) (5-HT) receptors. It exhibits a distinct profile as a partial agonist at 5-HT1A and 5-HT1B receptors and a weak antagonist at the 5-HT2C receptor.
Receptor Binding Affinity
The binding affinities of eltoprazine for key serotonin receptor subtypes have been determined through radioligand binding assays.
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 40[6] |
| 5-HT1B | 52[6] |
| 5-HT2C | 81[6] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Functional Activity
Eltoprazine demonstrates agonistic activity at the 5-HT1A receptor. This has been shown by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in rat hippocampus slices at a concentration of 1 µM.[6]
At the 5-HT1B receptor, eltoprazine acts as a partial agonist. It inhibits the K+-stimulated release of 5-HT from rat cortex slices with a pD2 of 7.8.[6] However, its maximal response is less than that of the full agonist 5-HT, indicating partial agonism.[6]
Eltoprazine exhibits weak antagonistic action at the 5-HT2C receptor. This is evidenced by its inhibition of 5-HT-induced accumulation of inositol (B14025) phosphates in the choroid plexus of pigs, with an IC50 of 7 µM.[6]
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of eltoprazine for 5-HT receptor subtypes.
General Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CHO-K1 cells) are prepared.
-
Radioligand: A specific radioligand for the target receptor is used (e.g., [3H]-Mesulergine for 5-HT2C).[7]
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of eltoprazine.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 (concentration of eltoprazine that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a typical receptor binding assay.
Functional Assays
Objective: To measure the effect of eltoprazine on cAMP levels, indicative of Gi-coupled receptor activation.
General Methodology:
-
Cell Culture: Cells expressing the 5-HT1A receptor are cultured.
-
Stimulation: Cells are treated with forskolin (B1673556) (to stimulate adenylate cyclase and increase cAMP) in the presence of varying concentrations of eltoprazine.
-
Lysis and Detection: Cells are lysed, and cAMP levels are measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production by eltoprazine is quantified to determine its agonistic activity.
Caption: Workflow for a cAMP functional assay.
Objective: To assess the antagonistic effect of eltoprazine on Gq-coupled 5-HT2C receptor activation.
General Methodology:
-
Cell Culture and Labeling: Cells expressing the 5-HT2C receptor are cultured and pre-labeled with [3H]-myo-inositol.
-
Treatment: Cells are pre-incubated with varying concentrations of eltoprazine before stimulation with a 5-HT2C agonist (e.g., 5-HT).
-
Extraction and Separation: The reaction is stopped, and inositol phosphates are extracted and separated by ion-exchange chromatography.
-
Quantification: The amount of [3H]-inositol phosphates is measured by scintillation counting.
-
Data Analysis: The inhibition of agonist-induced inositol phosphate (B84403) accumulation by eltoprazine is determined to quantify its antagonistic activity.
Caption: Workflow for an inositol phosphate accumulation assay.
Conclusion
This compound is a compound with a well-defined serotonergic mechanism of action and a history of investigation for various neurological and psychiatric conditions. Its synthesis follows established principles of arylpiperazine chemistry. The pharmacological characterization through binding and functional assays has provided a clear understanding of its interaction with key serotonin receptors. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration and potential therapeutic application of eltoprazine.
References
- 1. What is Eltoprazine used for? [synapse.patsnap.com]
- 2. sec.gov [sec.gov]
- 3. Amarantus BioSciences, Inc. Announces A New Eltoprazine Publication Confirming The Long-Term Efficacy And Elucidating The Mechanism Of Action In PD-LID - BioSpace [biospace.com]
- 4. A pair for Parkinson's | Drug Discovery News [drugdiscoverynews.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
Eltoprazine Hydrochloride: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of eltoprazine hydrochloride in various solvents. The information is intended to assist researchers, scientists, and drug development professionals in the formulation and application of this compound. This document summarizes key solubility data, details experimental protocols for solubility determination, and illustrates the relevant signaling pathways associated with eltoprazine's mechanism of action.
Core Solubility Data
The solubility of this compound has been determined in a range of common laboratory solvents. The quantitative data is summarized in the table below for easy comparison.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water (H₂O) | ≥ 100 mg/mL[1] | ≥ 389.51 mM[1] | Saturation not fully determined.[1] |
| Dimethyl Sulfoxide (B87167) (DMSO) | ≥ 31 mg/mL[1] | ≥ 120.75 mM[1] | Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended.[1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | ≥ 9.74 mM | Clear solution; saturation unknown.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 9.74 mM | Clear solution; saturation unknown.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 9.74 mM | Clear solution; saturation unknown.[1] |
Experimental Protocols
General Protocol for In Vitro Stock Solution Preparation
For the preparation of stock solutions for in vitro experiments, high-purity water and dimethyl sulfoxide (DMSO) are the recommended primary solvents.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized or distilled water
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile volumetric flask.
-
For a DMSO stock solution, add a small amount of anhydrous DMSO to the flask to wet the powder.
-
Agitate the mixture using a vortex mixer until the powder is fully dissolved. Gentle warming or sonication can be employed to aid dissolution if precipitation is observed.[1]
-
Once dissolved, add DMSO to the final desired volume and mix thoroughly.
-
For an aqueous stock solution, follow the same procedure using sterile water. If preparing an aqueous solution for cell culture or other sensitive applications, it is recommended to filter-sterilize the final solution through a 0.22 µm filter.[1]
-
Store stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Ensure containers are sealed to prevent moisture absorption and evaporation.[1]
Protocol for Preparation of a Formulation for In Vivo Studies
A common formulation for in vivo administration involves a co-solvent system to ensure the solubility and stability of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (sterile)
Procedure: This protocol describes the preparation of a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
This procedure should yield a clear solution. It is recommended to prepare this formulation fresh on the day of use.[1]
Standard Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent(s)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid is necessary to ensure that the solution reaches saturation.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). The system is considered to be at equilibrium when the concentration of the dissolved solid in the supernatant does not change over successive time points.
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the samples at a high speed to pellet the remaining solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.
Mechanism of Action and Signaling Pathways
This compound is a psychoactive agent that functions as a serotonin (B10506) receptor modulator.[2] Specifically, it acts as a partial agonist at the 5-HT1A and 5-HT1B receptors and as an antagonist at the 5-HT2C receptor.[1] This modulation of the serotonergic system is central to its pharmacological effects, which include the management of aggression and impulsivity.[2]
The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the activation of the 5-HT1A and 5-HT1B receptors and the antagonism of the 5-HT2C receptor.
Caption: Eltoprazine's interaction with 5-HT receptors.
The following diagram illustrates a typical experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for shake-flask solubility determination.
References
Eltoprazine Hydrochloride: A Technical Guide to its Receptor Binding Profile
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Eltoprazine hydrochloride is a psychoactive compound belonging to the phenylpiperazine class of drugs.[1] Initially investigated for its "serenic" or anti-aggressive properties, its mechanism of action is centered on the modulation of the serotonergic system.[1][2] Eltoprazine interacts selectively with specific serotonin (B10506) (5-HT) receptor subtypes, positioning it as a candidate for various therapeutic applications, including the management of aggression, impulsivity, and levodopa-induced dyskinesia (LID) in Parkinson's disease.[2][3][4][5][6] This document provides a detailed technical overview of its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.
Receptor Binding and Functional Activity Profile
Eltoprazine's pharmacological action is defined by its high affinity and specific functional activity at a subset of serotonin receptors. It demonstrates a clear preference for 5-HT1 receptor subtypes with significantly lower affinity for other neurotransmitter receptors.[3]
Quantitative Receptor Binding Data
The binding affinities of this compound for its primary targets have been determined through radioligand displacement assays. The data presented below is compiled from in vitro studies.
| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity | Functional Assay Value |
| 5-HT₁A | 40 nM[3] | Agonist[3] | 1 µM (Inhibits cAMP production)[3] |
| 5-HT₁B | 52 nM[3] | Partial Agonist (α = 0.5)[3] | pD₂ = 7.8 (Inhibits 5-HT release)[3] |
| 5-HT₁C | 81 nM[3] | Weak Antagonist[3] | IC₅₀ = 7 µM (Inhibits IP accumulation)[3] |
| 5-HT₂C | Not specified | Antagonist[1] | Not specified |
| Other Receptors | > 400 nM[3] | Not significant | Not applicable |
Kᵢ (Inhibition Constant): Concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half Maximal Inhibitory Concentration): Concentration of a drug that is required for 50% inhibition in vitro. pD₂: The negative logarithm of the EC₅₀ value. α (Intrinsic Activity): A measure of the maximal effect of a drug, with 1.0 being a full agonist and 0 being an antagonist.
Summary of Pharmacological Profile
The following diagram illustrates the primary interactions and functional outcomes of Eltoprazine at its target receptors.
References
- 1. Eltoprazine - Wikipedia [en.wikipedia.org]
- 2. What is Eltoprazine used for? [synapse.patsnap.com]
- 3. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia [iris.unica.it]
- 6. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
Eltoprazine Hydrochloride: A Technical Guide to its 5-HT1A/1B Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltoprazine hydrochloride is a psychoactive compound belonging to the phenylpiperazine class of drugs. It has been investigated for various therapeutic applications, including the management of aggression, L-DOPA-induced dyskinesia in Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). The primary mechanism of action of eltoprazine is its function as a serotonin (B10506) 5-HT1A and 5-HT1B receptor agonist. This technical guide provides an in-depth overview of the pharmacological properties of eltoprazine, focusing on its interaction with 5-HT1A/1B receptors, the subsequent signaling cascades, and the experimental methodologies used to characterize these effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity and functional activity of eltoprazine at serotonin receptors, as well as its efficacy in a clinical setting for L-DOPA-induced dyskinesia.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT1A | 40 | [1] |
| 5-HT1B | 52 | [1] |
| 5-HT1C | 81 | [1] |
Table 1: In Vitro Receptor Binding Affinities of Eltoprazine.
| Parameter | Value | Reference |
| 5-HT1A Receptor Activity | Agonist (inhibits forskolin-stimulated cAMP production) | [1] |
| 5-HT1B Receptor Activity | Partial Agonist (inhibits K+-stimulated 5-HT release, α = 0.5) | [1] |
| 5-HT1C Receptor Activity | Weak Antagonist (IC50 = 7 µM for inhibition of 5-HT-induced inositol (B14025) phosphate (B84403) accumulation) | [1] |
Table 2: In Vitro Functional Activity of Eltoprazine.
| Treatment Group | N | Dose | Primary Outcome Measure | Result | p-value | Reference |
| Eltoprazine | 22 | 5 mg | Reduction in Levodopa-Induced Dyskinesia (LID) | Statistically significant reduction | 0.0007 | [2][3] |
| Eltoprazine | 22 | 7.5 mg | Reduction in Levodopa-Induced Dyskinesia (LID) | Statistically significant reduction | 0.0467 | [2][3] |
Table 3: Clinical Trial Data for Eltoprazine in Levodopa-Induced Dyskinesia.
| Brain Region | Neurotransmitter Change | Reference |
| Medial Prefrontal Cortex (mPFC) | Increased Dopamine (DA) and Norepinephrine (B1679862) (NE) release, Decreased Serotonin (5-HT) release | [4] |
| Orbitofrontal Cortex (OFC) | Increased Dopamine (DA) and Norepinephrine (NE) release | [4] |
| Nucleus Accumbens (NAc) | Increased Dopamine (DA) concentration, Decreased Serotonin (5-HT) release | [4] |
Table 4: In Vivo Neurochemical Effects of Eltoprazine Measured by Microdialysis in Rats.
Signaling Pathways
Eltoprazine, by acting as an agonist at 5-HT1A and 5-HT1B receptors, which are Gαi/o-coupled, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). The modulation of the cAMP/PKA pathway by eltoprazine has been linked to the regulation of downstream signaling, including the ERK/mTOR pathway, which is implicated in its therapeutic effects, particularly in L-DOPA-induced dyskinesia.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of eltoprazine are provided below.
Radioligand Binding Assay for 5-HT1A and 5-HT1B Receptors
This protocol is a generalized procedure for determining the binding affinity of eltoprazine for 5-HT1A and 5-HT1B receptors.
1. Membrane Preparation:
-
Tissue (e.g., rat hippocampus or cortex) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 15 minutes) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).
2. Binding Assay:
-
For 5-HT1A receptor binding , membranes are incubated with a specific radioligand, typically [3H]8-OH-DPAT, in the presence of varying concentrations of eltoprazine.
-
For 5-HT1B receptor binding , [125I]iodocyanopindolol ([125I]ICYP) is often used, with the addition of a beta-adrenergic antagonist (e.g., isoproterenol) to block binding to beta-adrenoceptors.
-
The assay is carried out in a final volume of buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin).
3. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of eltoprazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This assay is used to determine the functional activity of eltoprazine at Gαi/o-coupled receptors like 5-HT1A.
1. Cell/Tissue Preparation:
-
Rat hippocampal slices or cultured cells expressing 5-HT1A receptors are prepared and maintained in an appropriate buffer or medium.
2. Assay Procedure:
-
The cells or slices are pre-incubated with varying concentrations of eltoprazine for a specific duration.
-
Forskolin, a direct activator of adenylyl cyclase, is then added to stimulate cAMP production.
-
The incubation is continued for a set period to allow for cAMP accumulation.
3. cAMP Quantification:
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysates is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
4. Data Analysis:
-
The amount of cAMP produced in the presence of eltoprazine is compared to the amount produced with forskolin alone.
-
The concentration of eltoprazine that causes 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50) is calculated to determine its agonistic potency.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following the administration of eltoprazine.
1. Surgical Procedure:
-
A guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens) of an anesthetized rat.
-
The animal is allowed to recover from surgery.
2. Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
3. Drug Administration and Sample Collection:
-
Eltoprazine is administered to the animal (e.g., via intraperitoneal injection).
-
Dialysate samples continue to be collected for several hours post-drug administration.
4. Neurotransmitter Analysis:
-
The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
5. Data Analysis:
-
The neurotransmitter levels in the post-drug samples are expressed as a percentage of the average baseline concentration.
-
Statistical analysis is performed to determine the significance of any changes in neurotransmitter levels induced by eltoprazine.
Conclusion
This compound exhibits a distinct pharmacological profile as a 5-HT1A and 5-HT1B receptor agonist. Its ability to modulate serotonergic neurotransmission and downstream signaling pathways, including the cAMP/PKA and ERK/mTOR cascades, underlies its therapeutic potential in various neurological and psychiatric disorders. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of eltoprazine and other serotonergic agents. This comprehensive understanding is crucial for the rational design and development of novel therapeutics targeting the serotonergic system.
References
- 1. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. Presynaptic Mechanism Underlying cAMP-Dependent Synaptic Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Initial In-Vitro Studies of Eltoprazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltoprazine hydrochloride is a phenylpiperazine derivative that has been investigated for its potential therapeutic effects in a variety of central nervous system disorders. Its primary mechanism of action involves the modulation of the serotonin (B10506) (5-HT) system. This technical guide provides an in-depth overview of the initial in-vitro studies that have characterized the pharmacological profile of Eltoprazine, with a focus on its interactions with key serotonin receptor subtypes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and neuroscience.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial in-vitro studies of this compound, providing a comparative overview of its binding affinity and functional activity at various serotonin receptors.
Table 1: Receptor Binding Affinity of this compound [1]
| Receptor Subtype | Binding Affinity (Ki) in nM |
| 5-HT1A | 40 |
| 5-HT1B | 52 |
| 5-HT1C | 81 |
| Other Receptors | > 400 |
Ki (inhibition constant) is a measure of the drug's binding affinity to a receptor. A lower Ki value indicates a higher affinity.
Table 2: Functional Activity of this compound [1]
| Receptor Subtype | Functional Assay | Eltoprazine Activity | Potency/Efficacy |
| 5-HT1A | Forskolin-stimulated cAMP production in rat hippocampus | Agonist | 1 µM Eltoprazine inhibits cAMP production |
| 5-HT1B | K+-stimulated 5-HT release from rat cortex slices | Partial Agonist | pD2 = 7.8 (α = 0.5) |
| 5-HT1C | 5-HT-induced inositol (B14025) phosphate (B84403) accumulation in pig choroid plexus | Antagonist | IC50 = 7 µM |
pD2 is the negative logarithm of the EC50 value, representing the agonist's potency. α (alpha) represents the intrinsic activity, with a value of 1 for a full agonist and less than 1 for a partial agonist. IC50 is the concentration of an antagonist that inhibits the response by 50%.
Experimental Protocols
The following sections detail the methodologies for the key in-vitro experiments cited in the initial characterization of this compound.
Radioligand Receptor Binding Assays
These assays were employed to determine the binding affinity (Ki) of Eltoprazine for various neurotransmitter receptors.
Objective: To quantify the affinity of Eltoprazine for serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT1C) and other neurotransmitter receptors.
General Protocol:
-
Tissue Preparation: Specific brain regions from rats (e.g., hippocampus for 5-HT1A, striatum for 5-HT1B) or other appropriate tissues are dissected and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane preparation, which is subsequently washed and resuspended.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) at a fixed concentration and varying concentrations of Eltoprazine. The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification of Radioactivity: The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled competing ligand) from the total binding. The IC50 value (the concentration of Eltoprazine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualization of Experimental Workflow:
Functional Assays
Functional assays were conducted to determine whether Eltoprazine acts as an agonist, antagonist, or partial agonist at serotonin receptors.
Objective: To assess the agonistic activity of Eltoprazine at the 5-HT1A receptor, which is negatively coupled to adenylyl cyclase.
Protocol:
-
Tissue Preparation: Slices of rat hippocampus are prepared and pre-incubated in a physiological buffer.
-
Stimulation: The slices are then incubated with forskolin, a direct activator of adenylyl cyclase, to stimulate the production of cyclic AMP (cAMP). This incubation is performed in the presence or absence of varying concentrations of Eltoprazine.
-
cAMP Extraction: The reaction is terminated, and the cAMP is extracted from the tissue slices.
-
cAMP Quantification: The amount of cAMP is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of Eltoprazine to inhibit the forskolin-stimulated cAMP production is measured. A decrease in cAMP levels in the presence of Eltoprazine indicates an agonistic action at the Gi-coupled 5-HT1A receptor.[1]
Signaling Pathway Diagram:
Objective: To evaluate the effect of Eltoprazine on the release of serotonin from nerve terminals, which is modulated by the 5-HT1B autoreceptor.
Protocol:
-
Tissue Preparation: Slices from the rat cortex are pre-loaded with radiolabeled serotonin ([3H]5-HT).
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation: The release of [3H]5-HT is stimulated by depolarization with a high concentration of potassium (K+). This stimulation is performed in the presence of varying concentrations of Eltoprazine.
-
Fraction Collection: The superfusate is collected in fractions.
-
Quantification of Radioactivity: The amount of [3H]5-HT in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of Eltoprazine on K+-stimulated [3H]5-HT release is quantified. A reduction in release indicates an agonistic action at the presynaptic 5-HT1B autoreceptor. The maximal response of Eltoprazine is compared to that of the full agonist 5-HT to determine if it is a full or partial agonist.[1]
Objective: To determine the antagonistic activity of Eltoprazine at the 5-HT1C (now classified as 5-HT2C) receptor, which is coupled to the phosphoinositide signaling pathway.
Protocol:
-
Tissue Preparation: Choroid plexus tissue from pigs, which is rich in 5-HT1C receptors, is dissected and incubated with [3H]myo-inositol to label the membrane phosphoinositides.
-
Stimulation: The tissue is then stimulated with a fixed concentration of serotonin (5-HT) in the presence of varying concentrations of Eltoprazine. Lithium chloride (LiCl) is included in the incubation buffer to inhibit the degradation of inositol phosphates.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted from the tissue.
-
Separation and Quantification: The different inositol phosphate isomers are separated by ion-exchange chromatography, and the amount of radioactivity in each fraction is quantified.
-
Data Analysis: The ability of Eltoprazine to inhibit the 5-HT-induced accumulation of inositol phosphates is measured to determine its antagonistic potency (IC50).[1]
Signaling Pathway Diagram:
Conclusion
The initial in-vitro studies of this compound have established its profile as a selective serotonin receptor modulating agent. It exhibits significant affinity and functional activity at 5-HT1A, 5-HT1B, and 5-HT1C receptors. Specifically, it acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B autoreceptors, and an antagonist at 5-HT1C receptors. This complex pharmacological profile, characterized by a combination of agonistic and antagonistic effects at different serotonin receptor subtypes, likely underlies its observed behavioral effects. These foundational in-vitro findings have provided a strong rationale for further preclinical and clinical investigations into the therapeutic potential of Eltoprazine.
References
Eltoprazine Hydrochloride: An In-depth Examination of its Effects on Exploratory Behavior in Mice
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of eltoprazine hydrochloride on the exploratory behavior of mice. Eltoprazine, a phenylpiperazine derivative, acts as a mixed agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1][2] Its modulation of the serotonergic system has prompted investigations into its potential therapeutic applications, including the management of aggression and L-DOPA-induced dyskinesia.[2][3] This document synthesizes findings from key studies, presenting quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to facilitate a deeper understanding of eltoprazine's behavioral pharmacology.
Core Findings on Exploratory Behavior
This compound exhibits a complex and sometimes paradoxical profile in its effects on exploratory and anxiety-related behaviors in rodents. While some studies suggest anxiolytic-like properties in specific paradigms, others report anxiogenic-like effects, particularly in the elevated plus-maze.[4][5][6] Furthermore, eltoprazine has been shown to influence locomotor activity, a critical factor to consider when interpreting its effects on exploratory behavior.[4]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on exploratory behavior in mice and rats.
Table 1: Effects of Eltoprazine on the Elevated Plus-Maze (EPM) in Mice
| Dosage (mg/kg) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries | Study |
| Vehicle | 25.3 ± 3.5 | 38.6 ± 4.1 | 15.8 ± 1.2 | Rodgers et al., 1995 |
| 1.25 | 18.2 ± 2.9 | 29.1 ± 3.7 | 17.4 ± 1.5 | Rodgers et al., 1995 |
| 2.5 | 14.7 ± 2.6 | 24.5 ± 3.1 | 18.1 ± 1.3 | Rodgers et al., 1995 |
| 5.0 | 10.1 ± 2.1 | 18.9 ± 2.8 | 16.5 ± 1.4 | Rodgers et al., 1995 |
| 10.0 | 8.7 ± 1.9 | 15.4 ± 2.5** | 14.9 ± 1.1 | Rodgers et al., 1995 |
*p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± S.E.M.
Table 2: Effects of Eltoprazine on the Elevated Plus-Maze (EPM) and Locomotor Activity in Rats
| Dosage (mg/kg, s.c.) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries | Locomotor Activity (beam breaks) | Study |
| Vehicle | ~12 | ~18 | ~25 | ~1800 | Gravius et al., 2017 |
| 0.3 | ~10 | ~15 | ~26 | ~2000 | Gravius et al., 2017 |
| 1.0 | ~8 | ~12 | ~24 | ~2200* | Gravius et al., 2017 |
| 3.0 | ~5 | ~8 | ~22 | ~2500** | Gravius et al., 2017 |
*p<0.05, **p<0.01 vs. Vehicle. Data are approximated from graphical representations in the publication and presented as mean. s.c. = subcutaneous injection.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the protocols for the key behavioral assays cited.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[7]
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor. For mice, typical dimensions are 30 cm long and 5 cm wide for each arm, elevated 40 cm.
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally or subcutaneously) at a specified time before testing (e.g., 30 minutes).
-
Test Initiation: Each mouse is placed in the center of the maze, facing an open arm.
-
Data Collection: The behavior of the mouse is recorded for a 5-minute period, typically using a video camera and tracking software.
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. A decrease in these parameters is indicative of anxiogenic-like behavior, while an increase suggests anxiolytic-like effects.
Open Field Test (OFT)
The OFT is utilized to assess general locomotor activity and anxiety-like behavior in a novel environment.[8]
Apparatus:
-
A square arena with walls, typically made of a non-porous material for easy cleaning. A common size for mice is 40 x 40 x 30 cm. The arena is often divided into a central and a peripheral zone.
Procedure:
-
Habituation: Animals are habituated to the testing room prior to the experiment.
-
Drug Administration: this compound or vehicle is administered at a predetermined time before the test.
-
Test Initiation: Each mouse is placed in the center of the open field arena.
-
Data Collection: The animal's activity is recorded for a set duration (e.g., 5-10 minutes) using an automated tracking system or by a trained observer.
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center of the arena.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
Grooming behavior.
-
-
Data Analysis: A decrease in the time spent in the center and the number of center entries is often interpreted as anxiogenic-like behavior. The total distance traveled provides a measure of overall locomotor activity.
Mandatory Visualizations
Signaling Pathway of Eltoprazine
Eltoprazine acts as an agonist at both 5-HT1A and 5-HT1B receptors. These are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade can influence various downstream cellular processes, including neuronal excitability.
Caption: Eltoprazine's signaling cascade via 5-HT1A/1B receptors.
Experimental Workflow for Behavioral Testing
The following diagram illustrates the general workflow for conducting behavioral experiments to assess the effects of eltoprazine on exploratory behavior in mice.
Caption: Workflow for eltoprazine behavioral experiments in mice.
Conclusion
The evidence presented indicates that this compound has a significant, albeit complex, impact on the exploratory behavior of mice. Its anxiogenic-like profile in the elevated plus-maze, coupled with its effects on locomotor activity, underscores the necessity of a multi-faceted approach to behavioral assessment. The detailed protocols and data provided in this guide are intended to support the design and interpretation of future research in this area. A thorough understanding of eltoprazine's mechanism of action and its behavioral consequences is paramount for the continued exploration of its therapeutic potential.
References
- 1. The 5-HT1A/1B-receptor agonist eltoprazine increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further pharmacological characterization of eltoprazine: focus on its anxiolytic, anorexic, and adverse‑effect potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiogenic-like effects of fluprazine and eltoprazine in the mouse elevated plus-maze: profile comparisons with 8-OH-DPAT, CGS 12066B, TFMPP and mCPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on Eltoprazine Hydrochloride for the Management of Aggression: A Technical Guide
Abstract
Eltoprazine hydrochloride is a phenylpiperazine derivative recognized for its specific anti-aggressive properties, earning it the classification of a "serenic" agent.[1] Preclinical research has extensively profiled Eltoprazine, demonstrating its efficacy in reducing offensive aggression across various animal models without inducing sedation or impairing social and exploratory behaviors.[1][2] Its primary mechanism of action involves the modulation of the serotonergic system, acting as a partial agonist at 5-HT1A and 5-HT1B receptors.[3] This activity is thought to reduce serotonin (B10506) release via presynaptic autoreceptors, thereby attenuating aggressive responses.[4] This technical guide provides an in-depth summary of the preclinical data on Eltoprazine, focusing on its pharmacodynamic profile, efficacy in validated animal models, and the experimental protocols used in its evaluation. Quantitative data are presented in tabular format for clarity, and key mechanisms and workflows are visualized using diagrams.
Pharmacodynamics: Mechanism of Action
Eltoprazine's anti-aggressive effects are primarily attributed to its interaction with the serotonin (5-HT) system.[3] Unlike many psychotropic drugs, it shows high selectivity for specific 5-HT receptor subtypes with minimal affinity for other neurotransmitter receptors.[3]
Receptor Binding and Functional Profile
Autoradiographic and binding studies in rats have characterized Eltoprazine's affinity and functional activity at several 5-HT1 receptor subtypes. The drug binds with high affinity to 5-HT1A, 5-HT1B, and, to a lesser extent, 5-HT1C receptors.[3][5] Its functional activity is nuanced, acting as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and a weak antagonist at 5-HT1C receptors.[3] This mixed agonist profile is central to its therapeutic action.
Table 1: Receptor Binding Profile of Eltoprazine in Rat Brain
| Parameter | Receptor Subtype | Value | Reference |
|---|---|---|---|
| Kd | Overall 5-HT1-like sites | 11 nM | [5] |
| Ki | 5-HT1A | 40 nM | [3] |
| Ki | 5-HT1B | 52 nM | [3] |
| Ki | 5-HT1C | 81 nM |[3] |
Table 2: Functional Activity of Eltoprazine at Serotonin Receptors
| Receptor | Activity | Experimental Evidence | Reference |
|---|---|---|---|
| 5-HT1A | Agonist | Inhibits forskolin-stimulated cAMP production in rat hippocampus slices | [3] |
| 5-HT1B | Partial Agonist (α=0.5) | Inhibits K+ stimulated 5-HT release from rat cortex slices (pD2 = 7.8) | [3] |
| 5-HT1C | Weak Antagonist | Inhibits 5-HT-induced inositol (B14025) phosphate (B84403) accumulation in pig choroid plexus (IC50 = 7 µM) |[3] |
Signaling Pathway for Anti-Aggressive Action
The primary hypothesis for Eltoprazine's mechanism is the activation of somatodendritic and presynaptic 5-HT1A and 5-HT1B autoreceptors.[4][6] This agonistic action reduces the firing rate of serotonin neurons and inhibits the synthesis and release of 5-HT in brain regions implicated in aggression.[3] This leads to a stabilized, rather than broadly suppressed, serotonergic tone, which is believed to specifically temper offensive aggressive behaviors. In vivo studies confirm that Eltoprazine reduces 5-HT synthesis and levels of the metabolite 5-HIAA in the striatum.[3]
References
- 1. Behavioural pharmacology of the serenic, eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of dorsal raphe administration of eltoprazine, TFMPP and 8-OH-DPAT on resident intruder aggression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Eltoprazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltoprazine hydrochloride is a psychoactive phenylpiperazine derivative with a unique pharmacological profile, primarily characterized by its activity as a serotonin (B10506) (5-HT) receptor agonist. Initially investigated for its anti-aggressive properties, its therapeutic potential has since been explored for a range of neurological and psychiatric disorders, most notably levodopa-induced dyskinesia (LID) in Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacological properties of eltoprazine, including its mechanism of action, receptor binding affinity, pharmacokinetics, and functional effects in preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and development.
Mechanism of Action
Eltoprazine's primary mechanism of action is the modulation of the serotonergic system. It functions as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors.[1] Its affinity for 5-HT1C receptors has also been noted, where it appears to act as a weak antagonist.[2] The agonistic activity at 5-HT1A and 5-HT1B receptors is central to its observed pharmacological effects.
-
5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[3] This signaling cascade is believed to contribute to the regulation of mood and anxiety.
-
5-HT1B Receptor Agonism: 5-HT1B receptors are primarily located presynaptically on serotonin axon terminals, where they function as autoreceptors to inhibit serotonin release.[4] By acting as a partial agonist at these receptors, eltoprazine can modulate serotonergic neurotransmission.[2]
The combined action on both 5-HT1A and 5-HT1B receptors is thought to be crucial for its therapeutic effects, particularly in the context of levodopa-induced dyskinesia, by stabilizing dopamine (B1211576) release from serotonergic neurons.[5]
Receptor Binding Profile
Eltoprazine exhibits a selective affinity for a subset of serotonin receptors. Its binding affinity has been characterized in radioligand binding assays.
| Receptor | Ki (nM) | Species | Reference |
| 5-HT1A | 40 | Rat | [2] |
| 5-HT1B | 52 | Rat | [2] |
| 5-HT1C | 81 | Rat | [2] |
| Other Neurotransmitter Receptors | > 400 | Rat | [2] |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
The data indicates that eltoprazine has a moderate to high affinity for 5-HT1A, 5-HT1B, and 5-HT1C receptors, with significantly lower affinity for other neurotransmitter receptors, highlighting its selectivity for the serotonergic system.[2]
Signaling Pathways
The interaction of eltoprazine with its primary targets initiates distinct intracellular signaling cascades.
5-HT1A Receptor Signaling
As a Gi/o-coupled receptor, the activation of the 5-HT1A receptor by eltoprazine leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. This, in turn, reduces the activity of Protein Kinase A (PKA) and downstream signaling events, including the phosphorylation of the cAMP response element-binding protein (CREB).
5-HT1B Receptor Signaling
The activation of presynaptic 5-HT1B autoreceptors by eltoprazine also couples to Gi/o proteins, leading to an inhibition of serotonin release from the neuron. This is a key mechanism for the autoregulation of serotonergic neurotransmission.
5-HT1C Receptor Signaling
Eltoprazine acts as a weak antagonist at 5-HT1C receptors (now more commonly known as 5-HT2C receptors).[2] These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium. Eltoprazine's antagonistic action would block this pathway.
Pharmacokinetics
The pharmacokinetic profile of eltoprazine has been primarily characterized in healthy human subjects.
| Parameter | Value | Route | Dose | Species | Reference |
| T1/2 (half-life) | ~6.5 - 9.8 hours | Oral | 5-30 mg | Human | [6][7] |
| Bioavailability | ~100% | Oral | 8 mg | Human | [7] |
| Tmax (time to peak concentration) | 1 - 4 hours | Oral | 8 mg | Human | [7] |
| Cmax (peak concentration) | 24 ng/mL | Oral | 8 mg | Human | [7] |
| Renal Excretion (unchanged) | ~40% | IV / Oral | 3-8 mg | Human | [7] |
Eltoprazine exhibits dose-proportional pharmacokinetics, with AUC and Cmax increasing linearly with the dose.[6] It is well-absorbed orally, with nearly complete bioavailability.[7]
Preclinical Pharmacology
Anti-Aggressive Effects
Eltoprazine has demonstrated specific anti-aggressive effects in various animal models, most notably the resident-intruder paradigm in rats.[8] In this model, eltoprazine reduces offensive aggressive behaviors without causing sedation or impairing social interaction.[8]
A detailed protocol for the resident-intruder test to assess anti-aggressive effects is as follows:
-
Animal Housing: Male rats (e.g., Wistar or Sprague-Dawley strain) are individually housed for a period of at least one week to establish residency and territorial behavior.
-
Intruder Selection: A slightly smaller, unfamiliar male rat of the same strain is selected as the intruder.
-
Drug Administration: The resident rat is administered this compound (e.g., 1-10 mg/kg, p.o.) or vehicle 30-60 minutes prior to the test.
-
Test Procedure: The intruder is introduced into the home cage of the resident for a fixed period, typically 10 minutes.
-
Behavioral Scoring: The entire session is video-recorded and subsequently scored by a trained observer blinded to the treatment conditions. Key behaviors to be scored include:
-
Offensive Behaviors: Lateral threat, clinch attack, chase, keep down.
-
Social Behaviors: Social grooming, sniffing.
-
Non-social Behaviors: Exploration, rearing.
-
-
Data Analysis: The frequency and duration of each behavior are compared between the eltoprazine-treated and vehicle-treated groups.
Clinical Development
Levodopa-Induced Dyskinesia in Parkinson's Disease
The most significant clinical application of eltoprazine has been in the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease. Clinical trials have demonstrated that eltoprazine can significantly reduce dyskinesia without compromising the anti-parkinsonian effects of levodopa (B1675098).[9][10]
A typical clinical trial design to evaluate the efficacy of eltoprazine for LID is a double-blind, placebo-controlled, crossover study.[9][11]
-
Patient Population: Patients with idiopathic Parkinson's disease experiencing moderate to severe LID.
-
Study Design: A randomized, double-blind, placebo-controlled, multi-period crossover design. Each patient receives single doses of eltoprazine (e.g., 2.5 mg, 5 mg, 7.5 mg) and placebo in a randomized order, with washout periods between treatments.
-
Treatment Administration: On each study day, patients receive their usual morning dose of levodopa along with the study drug (eltoprazine or placebo).
-
Efficacy Assessments:
-
Primary Endpoint: Change in the Clinical Dyskinesia Rating Scale (CDRS) or the Unified Dyskinesia Rating Scale (UDysRS) score over a defined period (e.g., 3 hours) post-dose.
-
Secondary Endpoints: Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score) to assess any impact on parkinsonian symptoms, and patient-reported outcomes.
-
-
Data Collection: Assessments are typically performed by trained raters who are blinded to the treatment, often based on video recordings of the patients.
-
Statistical Analysis: The change in dyskinesia scores with each eltoprazine dose is compared to the change with placebo.
Functional Assays
cAMP Accumulation Assay (5-HT1A Agonism)
To quantify the agonistic activity of eltoprazine at 5-HT1A receptors, a forskolin-stimulated cAMP accumulation assay can be performed.
-
Cell Culture: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) is cultured to near confluence.
-
Cell Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay Procedure:
-
Cells are incubated with varying concentrations of eltoprazine.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Detection: The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA.
-
Data Analysis: The ability of eltoprazine to inhibit forskolin-stimulated cAMP production is quantified, and an IC50 value is determined.
Inositol Phosphate (B84403) Accumulation Assay (5-HT1C Antagonism)
To measure the antagonistic effect of eltoprazine on 5-HT1C receptors, an inositol phosphate (IP) accumulation assay can be utilized.[2]
-
Tissue Preparation: Choroid plexus tissue from pigs, which is rich in 5-HT1C receptors, is dissected and minced.[2]
-
Labeling: The tissue is pre-incubated with [3H]-myo-inositol to label the cellular phosphoinositide pool.
-
Assay Procedure:
-
The labeled tissue is washed and incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
The tissue is then incubated with a fixed concentration of a 5-HT1C agonist (e.g., serotonin) in the presence of varying concentrations of eltoprazine.
-
-
IP Extraction and Measurement: The reaction is terminated, and the total [3H]-inositol phosphates are extracted and quantified by ion-exchange chromatography or other suitable methods.
-
Data Analysis: The ability of eltoprazine to inhibit the agonist-induced accumulation of inositol phosphates is determined, and an IC50 value is calculated.[2]
Safety and Tolerability
In clinical trials, eltoprazine has been generally well-tolerated. The most commonly reported adverse effects include nausea and dizziness.[9][10] No serious adverse events have been consistently attributed to the drug in the context of its use for LID.
Conclusion
This compound possesses a distinct pharmacological profile centered on its partial agonist activity at 5-HT1A and 5-HT1B receptors. This mechanism of action has shown therapeutic promise in preclinical models of aggression and, more significantly, in clinical trials for the management of levodopa-induced dyskinesia in Parkinson's disease. Its favorable pharmacokinetic profile and good tolerability support its continued investigation and development. The detailed methodologies and pathway analyses provided in this guide are intended to facilitate further research into the therapeutic potential of this compound.
References
- 1. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 6. Presynaptic inhibition by 5-HT1B receptors of glutamatergic synaptic inputs onto serotonergic caudal raphe neurones in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PsychoGenics eltoprazine meets primary objective in PD study - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. kris.kcl.ac.uk [kris.kcl.ac.uk]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Eltoprazine hydrochloride experimental design for rodent models
Application Notes: Eltoprazine Hydrochloride in Rodent Models
Introduction
This compound is a psychoactive phenylpiperazine derivative recognized for its potent effects on the serotonergic system.[1][2] Initially investigated for managing behavioral disorders, its primary mechanism of action involves agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[2][3][4] It also exhibits some antagonist properties at the 5-HT2C receptor.[3] This mixed receptor profile allows Eltoprazine to modulate serotonergic neurotransmission, making it a valuable tool for studying aggression, impulsivity, and movement disorders in preclinical rodent models.[2][5][6][7] Eltoprazine is considered a "serenic" agent, a class of drugs that specifically reduces offensive aggressive behavior without causing sedation or impairing other social or exploratory behaviors.[5]
Mechanism of Action
Eltoprazine's pharmacological effects are primarily attributed to its interaction with 5-HT1A and 5-HT1B receptors.[4]
-
5-HT1A Receptor Agonism: Activation of 5-HT1A autoreceptors on serotonin neurons in the raphe nuclei reduces the firing rate of these cells, leading to decreased serotonin synthesis and release.[4][8] This action is thought to contribute to its anti-aggressive and anxiolytic effects.
-
5-HT1B Receptor Agonism: 5-HT1B receptors function as terminal autoreceptors on serotonin neurons and as heteroreceptors on other types of neurons (e.g., glutamatergic neurons).[9] Eltoprazine's agonism at these sites can inhibit the release of serotonin and other neurotransmitters like glutamate (B1630785).[9][10] This modulation is crucial for its efficacy in reducing L-DOPA-induced dyskinesia (LID) in models of Parkinson's disease.[7][9]
In rodent models of Parkinson's disease, Eltoprazine has been shown to attenuate the development and expression of L-DOPA-induced dyskinesias.[9][10] It achieves this by preventing the pathological rise in striatal glutamate levels and inhibiting the overactivation of the direct striatonigral pathway associated with dyskinesia, without compromising the therapeutic increase in striatal dopamine (B1211576) from L-DOPA administration.[9][10]
Data Presentation
The following tables summarize key quantitative data for the use of this compound in rodent models.
Table 1: Receptor Binding Profile of Eltoprazine in Rat Brain
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Action | Reference |
|---|---|---|---|
| 5-HT1A | 40 | Agonist / Partial Agonist | [4] |
| 5-HT1B | 52 | Agonist / Partial Agonist | [4] |
| 5-HT1C | 81 | Weak Antagonist | [4] |
Dissociation Constant (Kᵈ) from autoradiographic studies was found to be 11 nM for [³H]eltoprazine binding to rat brain tissue sections.[1]
Table 2: Effective Doses of Eltoprazine in Rodent Models of Aggression
| Rodent Model | Administration Route | Effective Dose Range | Observed Effect | Reference |
|---|---|---|---|---|
| Resident-Intruder (Rat) | Oral (p.o.) | 1 - 3 mg/kg | Specific reduction in aggression without sedation. | [11] |
| Resident-Intruder (Rat) | Intracerebroventricular (i.c.v.) | 10 - 30 µg | Suppression of aggression. | [12] |
| Resident-Intruder (Rat) | Dorsal Raphe Nucleus Injection | 10 - 30 µg | Reduction in aggression, though accompanied by reduced social interest. | [8] |
| General Aggression (Rat) | Oral (p.o.) | 0.3 - 3 mg/kg | In vivo dose range affecting aggressive behavior. | [4] |
| Isolation-Induced Aggression (Mouse) | Not Specified | Not Specified | Marked and potent anti-aggressive activity. |[5] |
Table 3: Effective Doses of Eltoprazine in a Rodent Model of L-DOPA-Induced Dyskinesia (LID)
| Rodent Model | Administration Route | Effective Dose | Observed Effect | Reference |
|---|---|---|---|---|
| 6-OHDA-Lesioned Rat | Not Specified | 0.6 mg/kg | In combination with L-DOPA (4 mg/kg), significantly reduced dyskinetic behavior without impairing motor activity. | [13] |
| 6-OHDA-Lesioned Rat | Not Specified | Not Specified | Dose-dependently reduced abnormal involuntary movements (AIMs). |[7] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Aggressive Effects using the Resident-Intruder Test in Rats
Objective: To assess the "serenic" (specific anti-aggressive) properties of Eltoprazine in a standardized model of offensive aggression.
Materials:
-
Male rats (e.g., Wistar or Tryon Maze Dull) to be used as "residents."
-
Slightly smaller, group-housed male rats as "intruders."
-
Standard rat housing cages.
-
Test arena (resident's home cage).
-
This compound solution.
-
Vehicle control (e.g., demineralized water or saline).
-
Video recording equipment and analysis software.
Methodology:
-
Housing and Habituation:
-
House resident males individually for at least 3-4 weeks to establish territoriality.
-
Group-house intruder males to reduce their aggressive tendencies.
-
Maintain a regular light-dark cycle (e.g., 12:12h) and provide ad libitum access to food and water.
-
-
Resident Selection:
-
Screen resident rats for stable and high levels of aggression by introducing an intruder into their home cage for a 10-minute period.
-
Select residents that consistently exhibit short attack latencies and a high frequency of aggressive behaviors (e.g., lateral threat, keep down, bite).
-
-
Drug Administration:
-
Randomly assign selected resident rats to treatment groups (e.g., Vehicle, Eltoprazine 1 mg/kg p.o., Eltoprazine 3 mg/kg p.o.).
-
Administer the assigned treatment orally via gavage 60 minutes before the test.[11]
-
-
Test Procedure:
-
Introduce an intruder rat into the home cage of the treated resident.
-
Record the 10-minute interaction using a video camera.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the videos.
-
Quantify the frequency and duration of specific behaviors for both the resident and intruder.
-
Aggressive Behaviors: Latency to first attack, number of attacks, duration of fighting.
-
Social Behaviors: Social interest, sniffing, grooming the intruder.
-
Exploratory Behaviors: Rearing, cage exploration.
-
Inactivity/Sedation: Duration of immobility.
-
-
Data Analysis:
-
Compare behavioral parameters between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A specific anti-aggressive effect is demonstrated if Eltoprazine significantly reduces aggressive behaviors without significantly decreasing social or exploratory behaviors or increasing inactivity.[5][6]
-
Protocol 2: Evaluation of Anti-Dyskinetic Effects in the 6-OHDA Rat Model of Parkinson's Disease
Objective: To assess the ability of Eltoprazine to reduce Levodopa-Induced Dyskinesia (LID) in a unilateral lesion model of Parkinson's disease.
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
6-hydroxydopamine (6-OHDA) hydrochloride.
-
Desipramine (B1205290) (to protect noradrenergic neurons).
-
Stereotaxic apparatus.
-
Levodopa (L-DOPA) / Benserazide solution.
-
This compound solution.
-
Vehicle control.
-
Test cylinders/chambers for observation.
-
Abnormal Involuntary Movement (AIMs) rating scale.
Methodology:
-
Unilateral 6-OHDA Lesioning:
-
Pre-treat rats with desipramine (e.g., 25 mg/kg, i.p.) 30 minutes prior to surgery to prevent uptake of 6-OHDA by noradrenergic terminals.
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Infuse 6-OHDA into the medial forebrain bundle to create a unilateral lesion of dopaminergic neurons.
-
Allow a recovery period of at least 2-3 weeks.
-
Confirm successful lesioning via apomorphine- or amphetamine-induced rotation tests.
-
-
L-DOPA Priming for Dyskinesia:
-
Drug Administration and AIMs Scoring:
-
On the test day, administer Eltoprazine (e.g., 0.6 mg/kg) or vehicle.[13]
-
Approximately 30-60 minutes later, administer the standard L-DOPA dose.
-
Place the rat in a transparent cylinder for observation.
-
Score for AIMs at regular intervals (e.g., every 20 minutes for 3 hours) post L-DOPA injection.
-
-
AIMs Rating Scale:
-
An observer, blind to the treatment, scores the severity of AIMs.
-
The scale typically categorizes movements into three subtypes:
-
Axial: Contralateral twisting of the neck and trunk.
-
Limb: Jerky, purposeless movements of the contralateral forelimb.
-
Orolingual: Repetitive, empty jaw movements and tongue protrusions.
-
-
Each subtype is scored on a severity scale (e.g., 0-4), where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and severe.
-
The total AIMs score is the sum of the scores for each subtype.
-
-
Data Analysis:
-
Calculate the total AIMs score for each time point and the cumulative score for the entire observation period.
-
Compare the AIMs scores between the Eltoprazine-treated group and the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
A significant reduction in the AIMs score in the Eltoprazine group indicates an anti-dyskinetic effect.[7][9]
-
Signaling Pathway Visualization
The diagram below illustrates the simplified, proposed mechanism of Eltoprazine in modulating neuronal activity.
References
- 1. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Eltoprazine used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural pharmacology of the serenic, eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent models of aggressive behavior and serotonergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2020-1024 [excli.de]
- 8. The effects of dorsal raphe administration of eltoprazine, TFMPP and 8-OH-DPAT on resident intruder aggression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amarantus BioSciences, Inc. Announces A New Eltoprazine Publication Confirming The Long-Term Efficacy And Elucidating The Mechanism Of Action In PD-LID - BioSpace [biospace.com]
- 11. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of intraventricular administration of eltoprazine, 1-(3-trifluoromethylphenyl)piperazine hydrochloride and 8-hydroxy-2-(di-n-propylamino)tetralin on resident intruder aggression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidyskinetic effect of A2A and 5HT1A/1B receptor ligands in two animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Eltoprazine Hydrochloride for In-Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Eltoprazine hydrochloride for in-vivo administration in research settings. The following information is compiled to ensure safe, effective, and reproducible experimental outcomes.
Solubility and Vehicle Formulations
This compound exhibits solubility in various solvents, allowing for flexibility in the preparation of dosing solutions. The choice of vehicle is critical for ensuring drug stability, bioavailability, and minimizing irritation at the administration site.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | ≥ 100 mg/mL | |
| DMSO | ≥ 31 mg/mL | |
| PBS (pH 7.2) | 100 mg/mL | Ultrasonic treatment may be needed to achieve a clear solution.[1] |
Table 2: Recommended Vehicle Compositions for Intraperitoneal (IP) Injection
| Vehicle Composition | Maximum Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL | [1] |
| Saline (acidified with HCl) | Not specified | Used for other drugs, pH between 4 and 5.5. |
| Demineralized Water | Not specified | Used for oral administration in rats. |
Note: When preparing solutions, it is recommended to aim for a neutral pH (~7.0) for intraperitoneal injections to minimize pain and tissue necrosis. The peritoneal fluid has a buffering capacity with a pH of 7.5-8.0.
Experimental Protocols
Preparation of this compound for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle containing DMSO, PEG300, Tween-80, and saline. This formulation is suitable for intraperitoneal administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol:
-
Prepare the Vehicle Mixture (excluding saline):
-
In a sterile vial, combine the following, vortexing after each addition:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
-
-
Dissolve this compound:
-
Weigh the required amount of this compound to achieve the final desired concentration (e.g., 1 mg for a final volume of 1 mL).
-
Add the weighed this compound to the vehicle mixture from Step 1.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Add Saline:
-
Slowly add 450 µL of sterile 0.9% saline to the mixture while vortexing.
-
Continue to vortex until a clear, homogenous solution is obtained.
-
-
Final Solution:
-
The final volume will be 1 mL with a concentration of 1 mg/mL.
-
Visually inspect the solution for any precipitation before administration. If precipitation occurs, the solution may be gently warmed or sonicated.
-
Workflow for IP Injection Preparation:
Caption: Workflow for preparing this compound for IP injection.
Preparation of this compound for Oral Gavage
This protocol provides a general guideline for preparing an aqueous solution of this compound for oral administration in rodents. A study has reported the use of demineralized water as a vehicle for oral administration in rats.
Materials:
-
This compound powder
-
Sterile, demineralized water
-
Sterile vials or tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: pH meter and solutions for pH adjustment (e.g., sterile NaOH or HCl)
Protocol:
-
Determine the Required Concentration:
-
Calculate the required concentration based on the desired dose (mg/kg) and the administration volume (typically 5-10 mL/kg for rodents).
-
-
Dissolve this compound:
-
Weigh the appropriate amount of this compound and place it in a sterile vial.
-
Add the calculated volume of sterile, demineralized water.
-
Vortex the solution until the compound is completely dissolved.
-
-
pH Measurement and Adjustment (Recommended):
-
Measure the pH of the solution.
-
If the pH is highly acidic or basic, consider adjusting it towards neutral (pH 7.0) using sterile, dilute NaOH or HCl. This is particularly important for repeated dosing to avoid gastrointestinal irritation.
-
-
Final Solution:
-
Visually inspect the solution for clarity before administration.
-
Workflow for Oral Gavage Preparation:
Caption: Workflow for preparing this compound for oral gavage.
In-Vivo Administration Guidelines
Table 3: Recommended Administration Volumes and Needle Gauges for Rodents
| Species | Route | Max Injection Volume | Recommended Needle Gauge |
| Mouse | Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Oral Gavage | 10 mL/kg | 20-22 G (with ball tip) | |
| Rat | Intraperitoneal (IP) | 10 mL/kg | 23-25 G |
| Oral Gavage | 10 mL/kg | 16-18 G (with ball tip) |
Stability and Storage
Extemporaneously prepared solutions of this compound should ideally be used immediately. If storage is necessary, the following general guidelines should be followed, although specific stability studies for diluted solutions are not extensively available.
-
Stock Solutions: Concentrated stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.
-
Working Solutions: Aqueous working solutions for injection or oral administration should be prepared fresh daily. If short-term storage is unavoidable, they should be kept at 2-8°C and protected from light. Visually inspect for any signs of precipitation or degradation before use.
Troubleshooting
Issue: Precipitation upon addition of aqueous solution.
-
Cause: The drug may be crashing out of the solution as the solvent composition changes.
-
Solution:
-
Ensure the initial stock solution in the organic solvent is fully dissolved.
-
Add the aqueous component slowly while vortexing vigorously.
-
Consider gentle warming or sonication of the final solution.
-
If precipitation persists, a different vehicle formulation with a higher concentration of co-solvents may be necessary, or the use of a cyclodextrin-based vehicle could be explored.[1]
-
References
Eltoprazine Hydrochloride Dosing Regimen for Parkinson's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimens and experimental protocols for utilizing eltoprazine hydrochloride in preclinical models of Parkinson's disease (PD), with a primary focus on its application in treating L-DOPA-induced dyskinesia (LID).
This compound is a selective partial agonist for the 5-HT1A and 5-HT1B serotonin (B10506) receptors.[1][2][3] In advanced Parkinson's disease, the decline of dopaminergic neurons leads to serotonergic terminals taking up L-DOPA and converting it to dopamine (B1211576), which is then released in an unregulated manner.[2][3][4] This process is implicated in the development of debilitating L-DOPA-induced dyskinesias. Eltoprazine's mechanism of action involves modulating this serotonergic activity, which helps to stabilize dopamine levels and reduce dyskinetic movements without significantly compromising the antiparkinsonian effects of L-DOPA.[5][6][7]
Quantitative Data Summary: Eltoprazine Dosing in Preclinical Models
The following tables summarize the effective dosing regimens of this compound in rat and non-human primate models of Parkinson's disease.
Table 1: Eltoprazine Dosing in 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
| Dose | Administration Route | Dosing Schedule | Key Findings | Reference |
| 0.3 mg/kg | Not Specified | Chronic | Protection against the development of LIDs. | [2] |
| 0.6 mg/kg | Not Specified | Chronic | Suppression of established LIDs. | [2] |
| 0.6 mg/kg | Not Specified | In combination with L-DOPA | Significantly prevented or reduced dyskinetic-like behavior without impairing motor activity. | [8] |
Table 2: Eltoprazine Dosing in MPTP-Treated Non-Human Primate Model of Parkinson's Disease
| Dose | Administration Route | Dosing Schedule | Key Findings | Reference |
| 0.75 mg/kg | Not Specified | Acute | Suppression of dyskinesias. | [2] |
| 1 mg/kg | Not Specified | Daily for 14 days | Near-complete suppression of dyskinesia, but with an increase in parkinsonism. | [9] |
Signaling Pathway of Eltoprazine in Mitigating L-DOPA-Induced Dyskinesia
The diagram below illustrates the proposed signaling pathway through which eltoprazine exerts its anti-dyskinetic effects.
Caption: Proposed mechanism of eltoprazine in reducing L-DOPA-induced dyskinesia.
Experimental Protocols
The following are detailed methodologies for key experiments involving eltoprazine in preclinical Parkinson's disease models.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease and L-DOPA-Induced Dyskinesia
This protocol describes the induction of a unilateral dopamine lesion in rats, followed by the induction of dyskinesia with L-DOPA, a standard model for studying potential anti-dyskinetic therapies.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA)
-
L-DOPA methyl ester plus benserazide (B1668006) HCl
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Hamilton syringe
Procedure:
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Anesthesia: Anesthetize the rat and secure it in a stereotaxic frame.
-
6-OHDA Injection: Inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere. The coordinates are species and strain-specific and should be optimized. A typical injection might be 8-16 µg of 6-OHDA in 4 µl of saline with 0.02% ascorbic acid.
-
Recovery: Allow the rats to recover for at least 2-3 weeks. Lesion efficacy can be confirmed by amphetamine or apomorphine-induced rotation tests.
-
L-DOPA Priming for Dyskinesia: Administer L-DOPA (e.g., 6 mg/kg, s.c. or i.p.) in combination with a peripheral decarboxylase inhibitor like benserazide (e.g., 12 mg/kg) daily for approximately 3 weeks to induce stable dyskinesia.
-
Eltoprazine Administration: Once dyskinesias are stable, eltoprazine can be administered at the desired dose (e.g., 0.3-0.6 mg/kg) prior to the L-DOPA challenge.
-
Behavioral Assessment: Score abnormal involuntary movements (AIMs) for axial, limb, and orolingual movements at regular intervals after L-DOPA administration.
MPTP Non-Human Primate Model of L-DOPA-Induced Dyskinesia
This protocol outlines the induction of parkinsonism in macaques using MPTP, followed by the development of LID.
Materials:
-
Cynomolgus or Rhesus macaques
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
L-DOPA/carbidopa
-
Veterinary care and monitoring equipment
Procedure:
-
MPTP Administration: Induce parkinsonism by repeated intravenous or intramuscular injections of MPTP (e.g., 0.2-0.5 mg/kg) until stable motor deficits are observed. This requires careful veterinary oversight.
-
Recovery and Stabilization: Allow the animals to stabilize for several weeks to months.
-
L-DOPA Treatment and Dyskinesia Induction: Administer L-DOPA (with a peripheral decarboxylase inhibitor) orally, titrating the dose to improve parkinsonian symptoms. Chronic administration will lead to the development of dyskinesia.
-
Eltoprazine Treatment: Once a stable level of dyskinesia is established, eltoprazine can be administered (e.g., 0.75-1 mg/kg) in conjunction with L-DOPA.
-
Dyskinesia and Parkinsonism Scoring: Use validated rating scales to assess the severity of dyskinesia and parkinsonian disability at baseline and after treatment.
Microdialysis for Striatal Neurotransmitter Levels
This protocol is used to measure changes in neurotransmitter levels, such as glutamate and GABA, in the striatum of freely moving animals.[6]
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
HPLC system with electrochemical or fluorescence detection
-
Ringer's solution (aCSF)
Procedure:
-
Probe Implantation: Surgically implant a microdialysis guide cannula into the striatum of the lesioned hemisphere. Allow the animal to recover.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe and perfuse with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Baseline Collection: Collect baseline dialysate samples.
-
Drug Administration: Administer L-DOPA and/or eltoprazine.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the samples for glutamate and GABA concentrations using HPLC.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating eltoprazine in a preclinical model of Parkinson's disease.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amarantus BioSciences, Inc. Announces A New Eltoprazine Publication Confirming The Long-Term Efficacy And Elucidating The Mechanism Of Action In PD-LID - BioSpace [biospace.com]
- 6. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A preclinical study on the combined effects of repeated eltoprazine and preladenant treatment for alleviating L-DOPA-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine Hydrochloride: Application Notes and Protocols for Behavioral Pharmacology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Eltoprazine hydrochloride in behavioral pharmacology research. Eltoprazine, a phenylpiperazine derivative, is a serotonergic agent with a well-defined mechanism of action, making it a valuable tool for investigating the role of the serotonin (B10506) system in various behaviors.
Introduction
This compound is a selective agonist for the 5-HT1A and 5-HT1B serotonin receptor subtypes and an antagonist at the 5-HT2C receptor.[1][2] This mixed agonist/antagonist profile confers upon it a unique pharmacological signature, often described as a "serenic" or anti-aggressive agent.[3] Its ability to modulate serotonergic activity without causing sedation makes it a specific tool for studying behaviors such as aggression, social interaction, and impulsivity. Furthermore, Eltoprazine has shown significant promise in preclinical and clinical studies for the management of L-DOPA-induced dyskinesia (LID) in Parkinson's disease models.[1][4][5]
Mechanism of Action
Eltoprazine's behavioral effects are primarily mediated through its interaction with 5-HT1A and 5-HT1B receptors.
-
5-HT1A Receptor Agonism: Activation of 5-HT1A autoreceptors in the raphe nuclei reduces the firing rate of serotonin neurons, leading to decreased serotonin release in projection areas. Postsynaptically, 5-HT1A receptor activation contributes to hyperpolarization and reduced neuronal excitability.
-
5-HT1B Receptor Agonism: 5-HT1B receptors are predominantly located on the presynaptic terminals of both serotonergic and non-serotonergic neurons. Their activation by Eltoprazine inhibits the release of various neurotransmitters, including serotonin and glutamate (B1630785).[1] This mechanism is thought to be crucial for its anti-aggressive and anti-dyskinetic effects.
-
5-HT2C Receptor Antagonism: While its primary actions are as a 5-HT1A/1B agonist, its antagonist activity at 5-HT2C receptors may also contribute to its overall behavioral profile, potentially by modulating dopamine (B1211576) and norepinephrine (B1679862) release in cortical regions.
The combined action on these receptors results in a fine-tuning of serotonergic neurotransmission, which is believed to underlie its therapeutic potential.
Data Presentation: Efficacy in Preclinical Models
The following tables summarize the quantitative data on the effects of this compound in key behavioral pharmacology models.
Table 1: Effects of Eltoprazine on Aggressive Behavior in the Resident-Intruder Test
| Animal Model | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Male Rats | 1.0, 3.0 | Oral (p.o.) | Dose-dependent reduction in aggression. No tolerance observed after 4 weeks of daily administration. | [6] |
| Male Rats | 10, 30 µg | Intracerebral (dorsal raphe) | Reduction in aggression, but also decreased social interest and increased inactivity. | [7] |
| Male Mice | Not Specified | Not Specified | Reduced aggression while enhancing social interest and exploration. | [8] |
Table 2: Effects of Eltoprazine on L-DOPA-Induced Dyskinesia (LID) in a Rat Model of Parkinson's Disease
| Animal Model | Eltoprazine Dose (mg/kg) | L-DOPA Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| 6-OHDA-lesioned Rats | Not Specified | Not Specified | Not Specified | Attenuated the development and expression of dyskinesias. | [1] |
| 6-OHDA-lesioned Rats | Not Specified | Not Specified | Not Specified | Effective in suppressing dyskinesia, but at higher doses may partially reduce the therapeutic effect of L-DOPA. | [5] |
| MPTP-treated Macaques | Not Specified | Not Specified | Not Specified | Effectively suppressed dyskinesia. | [5][9] |
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the effects of this compound.
Resident-Intruder Test for Aggression in Rats
This paradigm is a standardized method to assess offensive aggressive behavior in a semi-naturalistic setting.[10]
4.1.1. Animals and Housing:
-
Residents: Adult male rats (e.g., Wistar or Long-Evans) housed individually in large cages (e.g., at least 40 x 40 x 40 cm) for at least one week prior to the experiment to establish residency.[11] To enhance territoriality, a sterilized female can be co-housed with the male and removed 1 hour before the test.[10][11] The cage bedding should not be changed during this period.[11]
-
Intruders: Slightly smaller and lighter adult male rats of the same strain that have been group-housed. Intruders should be naive to the testing procedure.[10]
4.1.2. Eltoprazine Administration:
-
This compound is typically dissolved in sterile saline or distilled water.
-
Administer the desired dose (e.g., 1.0 or 3.0 mg/kg) via oral gavage (p.o.) 60 minutes before the start of the behavioral test.[6] A vehicle control group (saline or water) should always be included.
4.1.3. Test Procedure:
-
One hour before the test, remove the female from the resident's cage (if applicable).[11]
-
At the start of the test, introduce the intruder into the resident's home cage.[10]
-
The interaction is typically recorded for 10 minutes using a video camera for later analysis.[6][10]
-
If an attack becomes injurious, the test should be stopped immediately.
-
After the test, return the intruder to its home cage.
4.1.4. Behavioral Scoring:
-
An experienced observer, blind to the treatment conditions, should score the behaviors from the video recordings.
-
Aggressive Behaviors:
-
Latency to first attack (seconds)
-
Number of attacks
-
Total duration of fighting (seconds)
-
Specific aggressive postures (e.g., lateral threat, upright posture, clinch attack, keep down, chase).[10]
-
-
Social Behaviors:
-
Duration of social exploration (e.g., sniffing the intruder).[10]
-
-
Non-Social Behaviors:
-
Duration of exploration of the cage
-
Duration of inactivity/rest[10]
-
L-DOPA-Induced Dyskinesia (LID) in a 6-OHDA Rat Model of Parkinson's Disease
This model is widely used to study the abnormal involuntary movements that are a common side effect of long-term L-DOPA therapy in Parkinson's disease.
4.2.1. 6-Hydroxydopamine (6-OHDA) Lesioning:
-
Anesthetize adult male rats (e.g., Sprague-Dawley) with an appropriate anesthetic.
-
Using a stereotaxic frame, inject 6-OHDA hydrochloride into the medial forebrain bundle to induce a unilateral lesion of the nigrostriatal dopamine pathway. The coordinates should be determined based on a rat brain atlas.
-
To protect noradrenergic neurons, pre-treat the animals with desipramine (B1205290) (25 mg/kg, i.p.) 30 minutes before the 6-OHDA infusion.
-
Allow the animals to recover for at least 2-3 weeks.
-
Confirm the extent of the dopamine lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine. A stable and high rate of contralateral rotations (e.g., > 5-7 rotations per minute) indicates a successful lesion.
4.2.2. L-DOPA Priming and Eltoprazine Treatment:
-
To induce dyskinesia, treat the lesioned rats daily or every other day with a priming dose of L-DOPA (e.g., 6 mg/kg, s.c. or i.p.) combined with a peripheral decarboxylase inhibitor like benserazide (B1668006) (e.g., 12 mg/kg).
-
Continue this priming regimen for approximately 3 weeks, or until stable and reliable abnormal involuntary movements (AIMs) are observed.
-
On the test day, administer this compound (dissolved in saline) at the desired dose via the chosen route (e.g., intraperitoneally or subcutaneously) 30-60 minutes before the L-DOPA challenge.
-
Administer the L-DOPA/benserazide combination.
4.2.3. Scoring of Abnormal Involuntary Movements (AIMs):
-
After the L-DOPA injection, place the rats in individual transparent cylinders or cages for observation.
-
Score the AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours).
-
The AIMs are typically categorized into three subtypes:
-
Axial: Contralateral twisting of the neck and trunk.
-
Limb: Jerky and purposeless movements of the contralateral forelimb and/or hindlimb.
-
Orolingual: Repetitive, empty chewing movements and protrusions of the tongue towards the contralateral side.
-
-
Each AIM subtype is scored on a severity scale, for example:
-
0 = Absent
-
1 = Occasional (present for less than 50% of the observation period)
-
2 = Frequent (present for more than 50% of the observation period)
-
3 = Continuous but interrupted by sensory stimuli
-
4 = Continuous and not interrupted by sensory stimuli
-
-
The total AIMs score is the sum of the scores for the three subtypes.
Visualizations
Signaling Pathways of Eltoprazine
Caption: Eltoprazine's signaling pathways.
Experimental Workflow for Resident-Intruder Test
Caption: Workflow for the Resident-Intruder Test.
Logical Relationships in L-DOPA-Induced Dyskinesia Model
References
- 1. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioural pharmacology of the serenic, eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of dorsal raphe administration of eltoprazine, TFMPP and 8-OH-DPAT on resident intruder aggression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonergic modulation of social interactions in isolated male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Eltoprazine Hydrochloride Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common routes of administration for Eltoprazine hydrochloride in rats, tailored for preclinical research settings. The document includes detailed experimental protocols, a summary of available quantitative data, and visualizations to aid in experimental design and execution.
Introduction to this compound
This compound is a serotonergic agent with agonist activity at 5-HT1A and 5-HT1B receptors and antagonist activity at the 5-HT2C receptor.[1] It has been investigated for its anti-aggressive properties and, more recently, for its potential in treating L-DOPA-induced dyskinesias in models of Parkinson's disease.[2] The choice of administration route is a critical factor that can significantly influence the pharmacokinetic and pharmacodynamic profile of the compound.
Routes of Administration and Dosage Summary
This compound can be administered to rats via several routes, including oral (p.o.), subcutaneous (s.c.), intraperitoneal (i.p.), intravenous (i.v.), and intracerebroventricular (i.c.v.). The selection of a specific route depends on the experimental objectives, such as the desired onset and duration of action, and whether systemic or central nervous system (CNS) targeting is preferred.
Table 1: Summary of Reported Dosages for this compound in Rats
| Route of Administration | Dosage Range | Study Context |
| Oral (p.o.) | 1.0 - 3.0 mg/kg | Behavioral studies (e.g., aggression, discriminative stimulus properties)[3][4] |
| Subcutaneous (s.c.) | 1.0 mg/kg (b.i.d.) | Chronic treatment for weight gain and food intake studies[5] |
| 8.0 mg/kg/day | Continuous infusion via osmotic pumps[5] | |
| Intraperitoneal (i.p.) | 1.0 mg/kg | Anxiety studies[1] |
| Intracerebroventricular (i.c.v.) | 10 - 30 µg | Investigation of central effects on aggression[6] |
Pharmacokinetic Data
While comprehensive comparative pharmacokinetic data for this compound in rats across all routes of administration is limited in the publicly available literature, some insights can be drawn from existing studies. It is important to note that pharmacokinetic parameters can be influenced by factors such as the rat strain, age, sex, and the specific vehicle used.
Table 2: Available Pharmacokinetic and Plasma Concentration Data for Eltoprazine in Rats
| Administration Route | Dose | Time Point | Mean Plasma Concentration (ng/mL) |
| Subcutaneous (s.c.) - b.i.d. injections | 1 mg/kg | 1 hour post-last injection (after 14 days) | ~100 |
| Subcutaneous (s.c.) - continuous infusion | 8 mg/kg/day | After 14 days | ~200 |
Data is estimated from a graphical representation in the cited literature and should be considered approximate.
Experimental Protocols
The following protocols are provided as a guide and should be adapted to meet the specific requirements of the research study and approved by the relevant institutional animal care and use committee (IACUC).
Vehicle Preparation
This compound is soluble in water (10 mg/mL) and can also be dissolved in saline. For injection routes, sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle. The pH of the final formulation should be checked and adjusted to a physiologically compatible range (ideally between 5 and 9) to minimize irritation.[7]
Preparation of a 1 mg/mL this compound Solution in Saline:
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
In a sterile container, dissolve the powder in sterile 0.9% saline to achieve the final concentration of 1 mg/mL.
-
Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile container to ensure sterility, especially for parenteral routes.
-
Store the solution appropriately, protected from light, and check for any precipitation before use.
Oral Administration (Gavage)
Oral gavage ensures accurate dosing directly into the stomach.
Protocol:
-
Animal Restraint: Gently restrain the rat. This can be done manually by a trained handler or using a suitable restraint device. The animal should be held firmly but without restricting its breathing.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to indicate the maximum insertion depth.[3]
-
Administration: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. The needle should pass without resistance.[3]
-
Dose Delivery: Slowly administer the this compound solution. The recommended maximum volume for oral gavage in rats is typically 10-20 mL/kg.[3]
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.[3]
Subcutaneous (s.c.) Injection
Subcutaneous injection provides a slower absorption rate compared to intravenous or intraperitoneal routes.
Protocol:
-
Injection Site: The loose skin over the back, between the shoulder blades (interscapular region), is a common and suitable site for subcutaneous injections in rats.[8]
-
Animal Restraint: Manually restrain the rat on a flat surface.
-
Injection Procedure:
-
Lift a fold of skin to create a "tent."
-
Insert a 23-25 gauge needle, bevel up, into the base of the skin tent at a shallow angle.[9]
-
Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel. If no blood appears, proceed with the injection.[10]
-
Inject the solution slowly. A small bleb will form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
-
Volume: The recommended single injection volume for subcutaneous administration in rats is typically 2-5 mL.[9]
Intraperitoneal (i.p.) Injection
Intraperitoneal injections offer rapid absorption into the systemic circulation.
Protocol:
-
Animal Restraint: Restrain the rat securely, often with the handler's hand over the back and the thumb and forefinger around the head. The animal should be positioned to expose the abdomen.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum, which is located on the left side, and the bladder.[11][12]
-
Injection Procedure:
-
Volume: The maximum recommended volume for intraperitoneal injection in rats is generally up to 10 mL/kg.[11]
Intravenous (i.v.) Injection
Intravenous injection provides the most rapid onset of action as the drug is delivered directly into the bloodstream.
Protocol:
-
Injection Site: The lateral tail veins are the most common sites for intravenous injections in rats.[14]
-
Animal and Vein Preparation:
-
Place the rat in a restraint device that allows access to the tail.
-
To dilate the tail veins and improve visibility, warm the tail using a heat lamp or by immersing it in warm water (around 40°C).[14]
-
Cleanse the tail with 70% ethanol.
-
-
Injection Procedure:
-
Use a 25-27 gauge needle attached to a syringe containing the this compound solution.
-
Insert the needle, bevel up, into one of the lateral tail veins, directing it towards the body.
-
Successful entry into the vein may be indicated by a "flash" of blood in the needle hub.
-
Inject the solution slowly. The vein should blanch as the solution is administered. If swelling occurs, the needle is not in the vein, and it should be withdrawn and reinserted at a more proximal site.[14]
-
-
Post-Injection: After removing the needle, apply gentle pressure to the injection site to prevent bleeding.
-
Volume: The maximum volume for a bolus intravenous injection in rats is typically around 5 ml/kg.[12]
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the different routes of administration.
Caption: Workflow for Oral Administration of this compound in Rats.
Caption: General Workflow for Parenteral (s.c., i.p., i.v.) Injection of this compound in Rats.
Signaling Pathway
This compound primarily exerts its effects through the serotonergic system.
Caption: Simplified Signaling Pathway of this compound at Serotonin Receptors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.fsu.edu [research.fsu.edu]
- 4. Discriminative stimulus properties of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of intraventricular administration of eltoprazine, 1-(3-trifluoromethylphenyl)piperazine hydrochloride and 8-hydroxy-2-(di-n-propylamino)tetralin on resident intruder aggression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gadconsulting.com [gadconsulting.com]
- 8. queensu.ca [queensu.ca]
- 9. staff.flinders.edu.au [staff.flinders.edu.au]
- 10. research.vt.edu [research.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.uky.edu [research.uky.edu]
- 13. research.vt.edu [research.vt.edu]
- 14. research.vt.edu [research.vt.edu]
Eltoprazine Hydrochloride: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltoprazine hydrochloride is a psychoactive compound recognized for its serotonergic properties. It functions as a partial agonist at the 5-HT1A and 5-HT1B serotonin (B10506) receptors and an antagonist at the 5-HT2C receptor.[1][2] This mixed receptor profile allows it to modulate serotonergic neurotransmission, which plays a crucial role in regulating mood, aggression, and motor control.[1] Eltoprazine has been investigated for its therapeutic potential in various neurological and psychiatric conditions, including aggression, L-DOPA-induced dyskinesia in Parkinson's disease, and Attention-Deficit/Hyperactivity Disorder (ADHD).[1]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of this compound on its primary targets: the 5-HT1A, 5-HT1B, and 5-HT2C receptors.
Mechanism of Action
Eltoprazine's pharmacological effects are primarily attributed to its interaction with the serotonin system.[1][2]
-
5-HT1A and 5-HT1B Receptors (Gαi-coupled): As a partial agonist, eltoprazine activates these receptors, which are coupled to inhibitory G-proteins (Gαi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]
-
5-HT2C Receptor (Gαq-coupled): As an antagonist, eltoprazine blocks the activation of this receptor, which is coupled to a Gαq protein. The activation of the 5-HT2C receptor typically stimulates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (like IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. Eltoprazine's antagonism at this receptor would inhibit these downstream signaling events.[2]
Data Presentation
The following tables summarize the binding affinities and functional activities of this compound at its target receptors.
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| 5-HT1A | 40 nM | Rat | [2] |
| 5-HT1B | 52 nM | Rat | [2] |
| 5-HT2C | 81 nM | Rat | [2] |
Table 2: Functional Activity of this compound in In Vitro Assays
| Assay | Target Receptor | Effect | Concentration | Tissue/Cell Type | Reference |
| Forskolin-stimulated cAMP production | 5-HT1A | Inhibition | 1 µM | Rat Hippocampus Slices | [2] |
| 5-HT-induced Inositol Phosphate Accumulation | 5-HT2C (formerly 5-HT1C) | Antagonism (IC50) | 7 µM | Pig Choroid Plexus | [2] |
Experimental Protocols
The following are detailed protocols for conducting cell culture experiments to assess the functional activity of this compound.
Protocol 1: Determination of Eltoprazine's Agonist Activity at the 5-HT1A Receptor using a cAMP Assay
This protocol is designed to measure the ability of eltoprazine to inhibit adenylyl cyclase activity in a cell line recombinantly expressing the human 5-HT1A receptor, such as CHO-K1 or HEK293 cells.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
384-well white opaque microplates
Procedure:
-
Cell Culture:
-
Culture the 5-HT1A expressing cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in assay buffer to the desired concentration (typically determined through cell number optimization, e.g., 1 x 10^6 cells/mL).
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in assay buffer to create a concentration range for testing (e.g., 10 µM to 0.1 nM).
-
-
Assay Protocol:
-
Dispense a small volume of the cell suspension into each well of the 384-well plate.
-
Add the serially diluted this compound or vehicle (assay buffer with DMSO) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase (the optimal concentration, e.g., 1-10 µM, should be determined empirically).
-
Incubate for another 15-30 minutes at room temperature.
-
Add the cAMP assay reagents according to the manufacturer's instructions.
-
Incubate for the time specified in the kit protocol (e.g., 60 minutes).
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each eltoprazine concentration.
-
Plot the percent inhibition against the log of the eltoprazine concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of eltoprazine that produces 50% of the maximal inhibitory effect.
-
Protocol 2: Determination of Eltoprazine's Antagonist Activity at the 5-HT2C Receptor using an IP1 Assay
This protocol measures the ability of eltoprazine to block the serotonin-induced production of inositol monophosphate (IP1), a stable metabolite of IP3, in a cell line recombinantly expressing the human 5-HT2C receptor.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human 5-HT2C receptor
-
Cell culture medium
-
This compound
-
Serotonin (5-HT)
-
IP1 assay kit (e.g., HTRF-based)
-
Assay buffer
-
384-well white opaque microplates
Procedure:
-
Cell Culture and Plating:
-
Culture the 5-HT2C expressing cells as described in Protocol 1.
-
Plate the cells in a 384-well plate and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.
-
Prepare a stock solution of serotonin and dilute it in assay buffer to a concentration that elicits a submaximal (EC80) response, which should be determined in a prior experiment.
-
-
Assay Protocol:
-
Remove the culture medium from the wells and add assay buffer.
-
Add the serially diluted this compound or vehicle to the wells.
-
Pre-incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Add the EC80 concentration of serotonin to all wells (except for the negative control).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and add the IP1 assay reagents as per the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 60 minutes).
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the serotonin-induced IP1 production for each eltoprazine concentration.
-
Plot the percent inhibition against the log of the eltoprazine concentration.
-
Determine the IC50 value, which is the concentration of eltoprazine that inhibits 50% of the serotonin-induced response.
-
Visualizations
Signaling Pathways
Caption: Eltoprazine's dual mechanism of action on serotonergic pathways.
Experimental Workflow: cAMP Assay
Caption: Workflow for determining eltoprazine's agonist activity via cAMP assay.
Experimental Workflow: IP1 Assay
Caption: Workflow for determining eltoprazine's antagonist activity via IP1 assay.
References
Application Notes and Protocols: In Vivo Microdialysis of Eltoprazine Hydrochloride in Rats
Introduction
Eltoprazine hydrochloride is a psychoactive pharmacological compound recognized for its potent serotonergic properties.[1] It functions as a mixed partial agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1][2][3] This dual-receptor activity allows it to modulate the serotonergic system, which plays a crucial role in regulating mood, aggression, and motor control.[1] Due to its mechanism, Eltoprazine has been investigated for its therapeutic potential in various neurological and psychiatric conditions, including aggression, ADHD, and L-DOPA-induced dyskinesia (LID) in Parkinson's disease models.[1][4][5][6]
In vivo microdialysis is a powerful and widely used technique in neuropharmacology to monitor the levels of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions in awake, freely-moving animals.[7][8][9] This method involves implanting a small, semi-permeable probe into a target brain area.[10] A physiological solution (perfusate) is slowly pumped through the probe, allowing extracellular molecules to diffuse across the membrane into the collected dialysate, which is then analyzed.[10][11] This document provides a detailed protocol for utilizing in vivo microdialysis in rats to investigate the neurochemical effects of this compound, offering critical insights for researchers, scientists, and drug development professionals.
Mechanism of Action Overview
Eltoprazine exerts its pharmacological effects primarily through its interaction with the serotonin system.[3] It acts as a partial agonist on both 5-HT1A autoreceptors, which are located on the soma and dendrites of serotonin neurons, and 5-HT1B autoreceptors, which are located on serotonin nerve terminals.[3] Activation of these receptors generally leads to a decrease in the synthesis and release of serotonin (5-HT).[3] This modulation of the serotonergic system, in turn, influences other neurotransmitter systems. For instance, Eltoprazine has been shown to increase dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) release in the prefrontal cortex and nucleus accumbens while decreasing 5-HT release in these areas.[12] In models of Parkinson's disease, it has been found to prevent the rise in striatal glutamate (B1630785) levels associated with L-DOPA-induced dyskinesias, without significantly affecting the L-DOPA-induced increase in striatal dopamine.[4]
Experimental Protocols
This section outlines a comprehensive protocol for conducting in vivo microdialysis to study the effects of Eltoprazine in rats.
Animal Preparation
-
Species: Male Sprague-Dawley or Wistar rats (250-350 g are commonly used).[13]
-
Housing: House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.[13]
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week before any surgical procedures.[13]
Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using a suitable anesthetic such as isoflurane (B1672236) or a ketamine/xylazine combination.[13]
-
Stereotaxic Procedure: Secure the anesthetized rat in a stereotaxic frame. Shave the scalp, and cleanse with an antiseptic solution before making a midline incision to expose the skull.[13]
-
Craniotomy: Drill a small burr hole over the target brain region. Example coordinates from bregma for key areas are:
-
Implantation: Slowly lower a guide cannula to the desired depth and secure it to the skull with dental acrylic and stainless-steel screws.[13]
-
Post-operative Care: Administer analgesics and allow the animal a recovery period of 5-7 days. A dummy cannula should be kept in the guide to ensure patency.[13]
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 2-4 mm active membrane length).[13]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate, typically between 0.5-2.0 µL/min.[10][13] A common aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂.[13]
-
Equilibration: Allow the system to equilibrate for at least 60-120 minutes after probe insertion to establish a stable neurotransmitter baseline.[10][13]
-
Baseline Collection: Collect at least three to four consecutive dialysate samples (e.g., every 20 minutes) to establish a stable baseline before drug administration.[13]
-
Drug Administration: this compound can be dissolved in saline or aCSF and administered systemically (e.g., intraperitoneally, i.p., or subcutaneously, s.c.) or locally through the probe (reverse dialysis).[13] Doses in rat studies have ranged from 0.3 to 3 mg/kg.[3]
-
Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for a desired period (e.g., 2-4 hours) post-administration.[13] Store samples immediately at -80°C until analysis.[10]
Analytical Method
-
Dialysate samples are typically analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) to quantify levels of dopamine, serotonin, and their metabolites.[8][9]
Data Presentation
Quantitative data from microdialysis studies with Eltoprazine should be organized for clarity and comparative analysis.
Table 1: Pharmacological Profile of Eltoprazine
| Parameter | Value | Reference |
|---|---|---|
| Mechanism | 5-HT1A / 5-HT1B Receptor Partial Agonist | [1][2][3] |
| Ki for 5-HT1A Receptor | 40 nM | [3] |
| Ki for 5-HT1B Receptor | 52 nM | [3] |
| Ki for 5-HT1C Receptor | 81 nM | [3] |
| Effective Dose Range (rats) | 0.3 - 3 mg/kg, p.o. (for aggressive behavior) |[3] |
Table 2: Summary of Eltoprazine's Effects on Extracellular Neurotransmitter Levels in Rat Brain (Microdialysis Findings)
| Brain Region | Neurotransmitter | Effect | Reference |
|---|---|---|---|
| Medial Prefrontal Cortex (mPFC) | Dopamine (DA) | Increased | [12] |
| Norepinephrine (NE) | Increased | [12] | |
| Serotonin (5-HT) | Decreased | [12] | |
| Orbitofrontal Cortex (OFC) | Dopamine (DA) | Increased | [12] |
| Norepinephrine (NE) | Increased | [12] | |
| Nucleus Accumbens (NAc) | Dopamine (DA) | Increased | [12] |
| Serotonin (5-HT) | Decreased | [12] | |
| Striatum (dopamine-depleted) | Glutamate (Glu) | Prevents L-DOPA-induced rise | [4] |
| | Dopamine (DA) | No effect on L-DOPA-induced rise |[4] |
Table 3: Example Microdialysis Experimental Parameters
| Parameter | Description / Value | Reference |
|---|---|---|
| Animal Model | Male Sprague-Dawley Rats | [13] |
| Probe Type | Concentric or Horizontal | [7] |
| Membrane Length | 2 - 4 mm | [13][14] |
| Perfusate | Artificial Cerebrospinal Fluid (aCSF) | [13] |
| Flow Rate | 0.5 - 2.0 µL/min | [10][13] |
| Sample Interval | 10 - 20 minutes | [13] |
| Analysis Method | HPLC-EC |[8][9] |
Troubleshooting and Considerations
-
Probe Recovery: The recovery rate of the analyte across the dialysis membrane can be affected by flow rate, membrane length, and temperature.[10] Slower flow rates generally yield higher recovery. In vitro and in vivo calibration methods (e.g., zero-net-flux) can be used to estimate absolute extracellular concentrations.[15]
-
Animal Welfare: Proper post-operative care is critical to ensure animal well-being and the validity of the experimental data. Monitor animals for signs of distress.
-
Baseline Stability: A stable baseline is crucial before drug administration. If the baseline is fluctuating, allow for a longer equilibration period.
Conclusion
In vivo microdialysis in rats is an indispensable technique for characterizing the neurochemical profile of this compound.[8] By providing dynamic measurements of neurotransmitter changes in specific brain circuits, this method offers profound insights into the drug's mechanism of action. The protocols and data presented here serve as a comprehensive guide for researchers aiming to design and execute robust microdialysis studies to evaluate the effects of Eltoprazine and similar serotonergic agents.
References
- 1. What is Eltoprazine used for? [synapse.patsnap.com]
- 2. biospace.com [biospace.com]
- 3. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Effect of Eltoprazine in Dyskinetic Hemiparkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 9. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5-HT1A/1B-receptor agonist eltoprazine increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Eltoprazine Hydrochloride in the Study of L-DOPA-Induced Dyskinesia
Introduction
Levodopa (L-DOPA) remains the most effective symptomatic treatment for Parkinson's disease (PD).[1] However, long-term L-DOPA therapy is frequently complicated by the development of motor fluctuations and L-DOPA-induced dyskinesia (LID), which are abnormal involuntary movements that can be debilitating for patients.[1][2][3] In advanced PD, as dopaminergic neurons are progressively lost, serotonergic neurons are believed to play a significant role in the development of LID.[4][5][6][7] These neurons can take up L-DOPA, convert it into dopamine (B1211576), and release it as a "false transmitter" in an unregulated, non-physiological manner.[8] This aberrant dopamine release contributes to the pulsatile stimulation of dopamine receptors, leading to the onset of dyskinetic movements.[9]
Eltoprazine hydrochloride, a selective partial agonist for the serotonin (B10506) 5-HT1A and 5-HT1B receptors, has emerged as a promising agent for managing LID.[4][10][11][12] By activating these autoreceptors on serotonin neurons, eltoprazine can modulate the release of serotonin and, consequently, the aberrant release of dopamine, offering a targeted approach to reduce dyskinesia without significantly compromising the anti-parkinsonian effects of L-DOPA.[5][8][13] These application notes provide a comprehensive overview of eltoprazine's mechanism, efficacy data, and detailed protocols for its use in preclinical research of LID.
Mechanism of Action
Eltoprazine's primary mechanism in mitigating LID involves its function as a mixed 5-HT1A/1B receptor agonist.[4][9][11][12]
-
5-HT1A Receptor Activation: Somatodendritic 5-HT1A autoreceptors regulate the firing rate of serotonin neurons. Activation of these receptors by eltoprazine reduces the overall activity of the serotonergic system.[4]
-
5-HT1B Receptor Activation: 5-HT1B autoreceptors are located on the terminals of serotonin neurons and their activation inhibits the release of neurotransmitters, including the false transmitter dopamine derived from exogenous L-DOPA.[4]
The simultaneous activation of both 5-HT1A and 5-HT1B receptors by eltoprazine acts synergistically to effectively dampen the uncontrolled release of dopamine from serotonergic terminals.[4][8] Furthermore, studies suggest that eltoprazine's action is not solely dependent on modulating dopamine release. It has been shown to prevent the rise in striatal glutamate (B1630785) levels and reduce the overactivation of the direct striatonigral pathway, which are associated with the expression of dyskinesias.[10][11] This modulation of striatal glutamate transmission occurs without affecting the L-DOPA-induced increase in striatal dopamine, indicating a distinct and complementary mechanism to reduce LID.[10] This dual action helps to stabilize the striatal output and reduce the abnormal motor patterns characteristic of LID.
Quantitative Data Summary
The efficacy of eltoprazine in reducing LID has been quantified in both preclinical animal models and human clinical trials.
Table 1: Preclinical Efficacy of Eltoprazine in LID Animal Models
| Animal Model | Eltoprazine HCl Dosage | Key Findings |
|---|---|---|
| 6-OHDA-lesioned rats | 0.3 mg/kg, 0.6 mg/kg | Acutely reduced established LIDs and protected against the development of LIDs in chronic studies.[4] |
| 6-OHDA-lesioned rats | 0.6 mg/kg (with L-DOPA and preladenant) | Significantly prevented or reduced dyskinetic-like behavior without impairing motor activity.[14] |
| MPTP-treated macaques | 0.75 mg/kg | Showed acute suppression of dyskinesias.[4] |
| MPTP-treated macaques | 1 mg/kg | Produced a near-complete suppression of dyskinesia, but increased parkinsonism.[15] |
Table 2: Clinical Efficacy of Eltoprazine in Patients with LID
| Study Phase | Number of Patients | Eltoprazine HCl Dosage | Key Efficacy Outcomes | Key Safety Findings |
|---|---|---|---|---|
| Phase I/IIa | 22 | Single oral doses of 2.5 mg, 5 mg, 7.5 mg | 5 mg dose significantly reduced LID on Clinical Dyskinesia Rating Scale (CDRS) (P=0.004) and Rush Dyskinesia Rating Scale (P=0.003).[4][5] 7.5 mg dose also showed an antidyskinetic effect.[4][5][8] No negative impact on the anti-parkinsonian effect of L-DOPA.[4][8] | All doses were well-tolerated.[4][5] The most frequent adverse effects were nausea and dizziness.[4][5][7][13] |
| Phase IIb | - | - | Study designed to further evaluate efficacy and safety.[11][16] | - |
Experimental Protocols
The following protocols provide a framework for inducing LID in a rodent model and assessing the efficacy of eltoprazine.
Protocol 1: Induction of Parkinsonism and LID in a Rat Model
This protocol is based on the widely used 6-hydroxydopamine (6-OHDA) unilateral lesion model.[2][17][18]
1. Materials
-
Adult male Sprague-Dawley or Wistar rats (200-250g)
-
6-hydroxydopamine (6-OHDA)
-
Sterile saline (0.9%) containing 0.02% ascorbic acid
-
Stereotaxic apparatus
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
L-DOPA methyl ester and Benserazide (B1668006) hydrochloride
-
Micro-syringe (e.g., Hamilton syringe)
2. Procedure: 6-OHDA Lesioning
-
Pre-treatment: 30 minutes prior to 6-OHDA infusion, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons. Administer pargyline (50 mg/kg, i.p.) to inhibit monoamine oxidase.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in the stereotaxic frame.
-
Injection: Inject 6-OHDA (e.g., 8 µg in 4 µL of saline/ascorbic acid vehicle) into the medial forebrain bundle (MFB). Infuse slowly over several minutes and leave the needle in place for an additional 5 minutes before withdrawal.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery. Allow a recovery period of at least 2-3 weeks.
-
Lesion Confirmation: Confirm the extent of the dopamine lesion via drug-induced rotation testing (e.g., with apomorphine (B128758) or amphetamine). A successful lesion typically results in >7 full body turns per minute ipsilateral to the lesion.
3. Procedure: L-DOPA Priming for LID Induction
-
Drug Preparation: Prepare a fresh solution of L-DOPA (e.g., 6-12 mg/kg) and a peripheral decarboxylase inhibitor like benserazide (12-15 mg/kg) in sterile saline.[19][20]
-
Chronic Administration: Administer the L-DOPA/benserazide solution once daily (subcutaneously or intraperitoneally) for approximately 2-3 weeks.[19]
-
Dyskinesia Development: Abnormal Involuntary Movements (AIMs) typically begin to appear and stabilize within this period, indicating the successful induction of LID.
Protocol 2: Eltoprazine Administration and Behavioral Assessment
1. Materials
-
LID-primed rats (from Protocol 1)
-
This compound
-
L-DOPA/Benserazide solution
-
Transparent observation cylinders or open field arenas[21]
-
Video recording equipment
-
AIMs rating scale (see below)
2. Procedure
-
Habituation: Place animals in the testing environment (e.g., cylinders) for at least 30-40 minutes to acclimate before drug administration.[21]
-
Eltoprazine Administration: Administer eltoprazine (e.g., 0.3-0.6 mg/kg, i.p. or s.c.) or vehicle control. The timing of administration should be determined based on the drug's pharmacokinetics, typically 30-60 minutes before the L-DOPA challenge.
-
L-DOPA Challenge: Administer a standard dose of L-DOPA/benserazide to elicit a dyskinetic response.
-
Behavioral Scoring:
3. Data Analysis: Abnormal Involuntary Movements (AIMs) Rating AIMs are typically categorized and scored on a severity scale from 0 to 4 for different body regions.[17]
-
Categories:
-
Locomotive (Axial) AIMs: Dystonic posturing of the neck and trunk.
-
Limb AIMs: Jerky, purposeless movements of the forelimb contralateral to the lesion.
-
Orolingual AIMs: Repetitive, empty jaw movements and tongue protrusions.
-
-
Severity Scale (per category):
-
0: Absent
-
1: Occasional or incipient
-
2: Frequent
-
3: Continuous
-
4: Continuous and severe, interfering with normal activity
-
The total AIMs score for each time point is the sum of the scores from each category. The primary outcome is often the Area Under the Curve (AUC) for the total AIMs score over the entire observation period.
Safety and Toxicology
In a Phase I/IIa clinical study, single oral doses of eltoprazine up to 7.5 mg were well-tolerated by patients with Parkinson's disease.[4][5] The most commonly reported adverse effects were mild to moderate nausea and dizziness.[4][7][13] Importantly, the effective doses for reducing dyskinesia did not compromise the beneficial motor response to L-DOPA therapy.[4][13][22] Preclinical studies in MPTP-treated macaques noted that a 1 mg/kg dose of eltoprazine, while effectively suppressing dyskinesia, consistently increased parkinsonism, highlighting the importance of careful dose selection to balance efficacy and potential side effects.[15]
This compound is a valuable pharmacological tool for investigating the role of the serotonergic system in the pathophysiology of L-DOPA-induced dyskinesia. Its specific action as a 5-HT1A/1B receptor agonist allows for the targeted modulation of dopamine release from serotonergic terminals. The data from both preclinical and clinical studies demonstrate that eltoprazine can significantly reduce dyskinesia at doses that are well-tolerated and do not interfere with the therapeutic efficacy of L-DOPA.[4][8][13] The provided protocols offer a standardized methodology for researchers to further explore the therapeutic potential and underlying mechanisms of eltoprazine and similar compounds in the ongoing effort to better manage the motor complications of Parkinson's disease.
References
- 1. 2020-1024 [excli.de]
- 2. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 9. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amarantus BioSciences, Inc. Announces A New Eltoprazine Publication Confirming The Long-Term Efficacy And Elucidating The Mechanism Of Action In PD-LID - BioSpace [biospace.com]
- 12. What is Eltoprazine used for? [synapse.patsnap.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. Antidyskinetic effect of A2A and 5HT1A/1B receptor ligands in two animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A preclinical study on the combined effects of repeated eltoprazine and preladenant treatment for alleviating L-DOPA-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Induction of Levodopa-Induced Dyskinesias in a Rat Model of Parkinson's Disease [jove.com]
- 21. Levodopa-induced dyskinesia mouse model [protocols.io]
- 22. [PDF] Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson’s disease: a dose-finding study | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Eltoprazine hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of eltoprazine hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under controlled conditions to ensure its stability. For long-term storage, it is recommended to keep the compound at 4°C, sealed tightly, and protected from moisture. Some suppliers suggest room temperature storage is also acceptable. Always refer to the product-specific information provided by the supplier.
Q2: How should I store this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For aqueous solutions, it is advisable to prepare them fresh and use them promptly. If short-term storage is necessary, refrigeration at 2-8°C is recommended. For solutions prepared in organic solvents like DMSO, storage at -20°C or -80°C can extend stability.
Q3: What is the shelf life of this compound solutions?
A3: The shelf life of this compound in solution varies. In solvent, it can be stored at -80°C for up to six months or at -20°C for one month, provided it is in a sealed container and protected from moisture[1][2]. It is crucial to note that for aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended before use[2].
Q4: What solvents can be used to dissolve this compound?
A4: this compound is soluble in water (≥ 100 mg/mL), DMSO (≥ 31 mg/mL), and ethanol. It is also soluble in DMF and PBS (pH 7.2), though at lower concentrations for the latter[3]. For in vivo studies, complex solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used[1].
Stability and Degradation
Q5: What are the potential degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not extensively detailed in publicly available literature. However, based on its chemical structure, which includes a piperazine (B1678402) ring and a benzodioxin moiety, potential degradation pathways could involve:
-
Hydrolysis: The amide-like linkages within the piperazine ring could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the piperazine ring are potential sites for oxidation, which could lead to the formation of N-oxides.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.
A logical workflow for investigating these potential degradation pathways is outlined below.
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols & Troubleshooting
General Protocol for a Forced Degradation Study
This protocol provides a general framework. Specific concentrations and durations will need to be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug and the stock solution to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid drug and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC, to separate the parent drug from any degradation products.
Troubleshooting Guide for HPLC Analysis
Researchers may encounter issues during the HPLC analysis of piperazine-containing compounds like this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the basic piperazine moiety and residual silanols on the HPLC column packing. | - Adjust Mobile Phase pH: Lower the pH (e.g., to 2-3) to protonate the silanols and reduce interaction. - Add a Competing Base: Include a small amount of an amine modifier (e.g., triethylamine) in the mobile phase. - Use a High-Purity Silica Column: Modern columns have fewer residual silanols. |
| Poor Resolution | Inadequate separation between eltoprazine and its degradation products or other sample components. | - Optimize Mobile Phase: Vary the organic solvent-to-buffer ratio. - Change Organic Solvent: Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). - Adjust Gradient: If using gradient elution, modify the slope of the gradient. |
| Ghost Peaks | Contamination in the mobile phase, injector, or carryover from previous injections. | - Use High-Purity Solvents: Ensure all mobile phase components are HPLC grade. - Flush the System: Thoroughly flush the injector and column. - Run Blank Injections: Inject a blank solvent to confirm the source of the ghost peaks. |
The logical flow for troubleshooting common HPLC issues is depicted below.
Caption: HPLC Troubleshooting Logic for Peak Tailing.
Quantitative Data Summary
The following tables summarize the storage and solubility data for this compound.
Table 1: Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Reference |
| Solid | Sealed, away from moisture | 4°C | Long-term | [1] |
| In Solvent | Sealed, away from moisture | -20°C | 1 month | [1][2] |
| In Solvent | Sealed, away from moisture | -80°C | 6 months | [1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| Water | ≥ 100 mg/mL | [1] |
| DMSO | ≥ 31 mg/mL | [2] |
| DMF | 30 mg/mL | [3] |
| Ethanol | 25 mg/mL | [3] |
| PBS (pH 7.2) | 1 mg/mL | [3] |
References
Eltoprazine Hydrochloride Technical Support Center: A Troubleshooting Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide for experiments involving Eltoprazine hydrochloride. The following information, presented in a question-and-answer format, addresses common issues encountered during experimental procedures, from solution preparation to interpretation of results. Detailed experimental protocols and data tables are included to ensure clarity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a psychoactive compound belonging to the phenylpiperazine class of drugs. It is known for its "serenic" or anti-aggressive properties. Its primary mechanism of action is as a potent agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors, and it also acts as an antagonist at the 5-HT2C receptor.[1][2] This modulation of the serotonergic system is central to its effects on behavior.
Q2: What are the common research applications for this compound?
This compound is predominantly used in preclinical research to study its anti-aggressive effects and its potential in treating L-DOPA-induced dyskinesia in animal models of Parkinson's disease.[3][4] It has also been investigated for its role in impulsivity and other behavioral disorders.
Q3: Is this compound commercially available?
This compound has been available from various chemical suppliers for research purposes. However, it's important to note that its availability for specific applications may vary, and some suppliers may have discontinued (B1498344) the product for commercial reasons.[2]
Troubleshooting Guides
Solubility and Solution Stability
Q4: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
This compound is soluble in a variety of solvents. For in vitro experiments, it is soluble in water (≥ 100 mg/mL), DMSO (≥ 31 mg/mL), and ethanol.[5] For in vivo studies, a common vehicle is saline. If you encounter solubility issues, sonication and gentle heating can aid dissolution.[5] It is crucial to prepare fresh solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.[5]
Q5: My this compound solution appears cloudy or has precipitated after storage. What should I do?
Precipitation can occur if the solution is stored improperly or for an extended period, especially at lower temperatures. It is recommended to prepare fresh solutions for each experiment. If you must store a stock solution, it is best to do so at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring the container is sealed to prevent moisture absorption.[5] If you observe precipitation, you can try to redissolve the compound by gentle warming and sonication. However, for quantitative experiments, it is always best to use a freshly prepared, clear solution.
In Vitro Experiments (Receptor Binding Assays)
Q6: I am not getting a consistent signal in my [3H]-Eltoprazine receptor binding assay. What are the possible reasons?
Inconsistent results in a radioligand binding assay can stem from several factors. One key aspect is the quality of your receptor preparation (e.g., rat brain membranes). Ensure that the membrane preparation protocol is standardized and that protein concentration is accurately determined. The binding of [3H]-Eltoprazine is saturable, with a reported dissociation constant (Kd) of 11 nM in rat brain tissue.[6] Variability can also be introduced by inconsistent incubation times, temperature fluctuations, or inadequate washing steps during filtration.
Q7: My non-specific binding is very high. How can I reduce it?
High non-specific binding can be addressed by optimizing several aspects of your assay. Ensure that your filters are adequately pre-treated (e.g., with 0.3% polyethyleneimine) to reduce non-specific adherence of the radioligand.[7] You can also try adjusting the buffer composition or increasing the number and volume of washes with ice-cold buffer after filtration. Finally, ensure that the concentration of the unlabeled ligand used to define non-specific binding is sufficient to fully displace the radioligand from the receptors.
In Vivo Experiments (Behavioral Studies)
Q8: I am observing high variability in the behavioral responses of my animals to this compound. What could be the cause?
High variability in behavioral studies is a common challenge. Several factors can contribute to this:
-
Dose and Administration Route: The effects of Eltoprazine are dose-dependent. Ensure you are using a consistent and appropriate dose for your animal model and research question. The route of administration (e.g., oral gavage vs. intraperitoneal injection) will significantly affect the pharmacokinetics and subsequent behavioral outcomes.
-
Animal Strain and Sex: Different rodent strains can exhibit varied behavioral responses to pharmacological agents. Sex differences can also play a significant role. It is crucial to be consistent with the strain, sex, and age of your animals.
-
Habituation and Environmental Factors: Insufficient habituation of the animals to the testing environment can lead to novelty-induced stress and altered behavioral responses. Standardize your habituation procedures, and control for environmental variables such as lighting, noise, and time of day for testing to minimize their impact.[8]
Q9: The anti-aggressive effects of Eltoprazine seem to diminish with repeated administration in my long-term study. Is this expected?
Studies have shown that the anti-aggressive effects of Eltoprazine remain stable over a 4-week treatment period in rats, with no evidence of tolerance development.[9] If you are observing a decrease in efficacy, it may be due to other factors such as changes in the animals' social hierarchy, stress levels, or other experimental variables. It is important to carefully control the experimental conditions throughout a long-term study.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | ≥ 100 mg/mL (389.51 mM) | [5] |
| DMSO | ≥ 31 mg/mL (120.75 mM) | Hygroscopic; use newly opened solvent.[5] |
| Ethanol | Soluble | - |
| Saline | Common vehicle for in vivo studies. | [5] |
Table 2: Receptor Binding Affinity of Eltoprazine
| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| 5-HT1A | 40 nM | Rat | [2] |
| 5-HT1B | 52 nM | Rat | [2] |
| 5-HT2C | 81 nM | Rat | [2] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure based on standard radioligand binding assay techniques and specific data available for Eltoprazine.
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane preparation (50-120 µg protein).
-
50 µL of varying concentrations of unlabeled this compound (for competition curve) or buffer (for total binding) or a saturating concentration of a non-selective ligand (for non-specific binding).
-
50 µL of [3H]-Eltoprazine at a concentration close to its Kd (e.g., 10-15 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[7]
-
Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Administration for Behavioral Studies (Rat)
This protocol provides a general guideline for intraperitoneal (IP) injection of this compound in rats for behavioral assessment.
-
Solution Preparation: On the day of the experiment, dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 300g rat with an injection volume of 0.3 mL). Ensure the solution is clear and free of precipitation. One common vehicle formulation for more challenging compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Animal Handling and Dosing:
-
Weigh the rat to determine the correct injection volume.
-
Gently restrain the rat. For IP injections, the animal should be positioned with its head slightly tilted down.
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.
-
Insert a sterile needle (e.g., 25-gauge) at a 45-degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
-
Behavioral Testing: The timing of the behavioral test relative to the injection is critical. For Eltoprazine, anti-aggressive effects are typically observed 60 minutes post-administration.[9] The specific behavioral paradigm (e.g., resident-intruder test, elevated plus maze) should be conducted according to a standardized and validated protocol.
-
Data Collection and Analysis: Record the behavioral parameters relevant to your study. Ensure that the data is collected by an observer who is blind to the treatment conditions. Analyze the data using appropriate statistical methods.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Behavioural pharmacology of the serenic, eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of intraventricular administration of eltoprazine, 1-(3-trifluoromethylphenyl)piperazine hydrochloride and 8-hydroxy-2-(di-n-propylamino)tetralin on resident intruder aggression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eltoprazine dihydrochloride | TargetMol [targetmol.com]
- 4. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine Hydrochloride Dosage Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Eltoprazine hydrochloride. The focus is on optimizing dosage to achieve desired therapeutic effects while minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Q2: What are the most common side effects observed with this compound in clinical and preclinical studies?
A2: In clinical trials for L-DOPA-induced dyskinesia in Parkinson's disease patients, the most frequently reported adverse effects are nausea and dizziness.[3][4] Preclinical studies in animal models have identified other potential side effects, including hypothermia and increased locomotion at doses of 1 mg/kg and higher.[5] In some animal models of Parkinson's disease, Eltoprazine has been observed to cause a partial worsening of the therapeutic effect of L-DOPA, manifesting as increased parkinsonism.[4][6]
Q3: What is a typical starting dose for Eltoprazine in preclinical animal models?
A3: The optimal dose will depend on the specific animal model and research question. However, studies in rats have shown clear anxiolytic effects starting at approximately 0.3 mg/kg.[5] Doses of 1 mg/kg have been used in MPTP-treated macaques to achieve near-complete suppression of dyskinesia.[6] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How does Eltoprazine's activation of 5-HT1A/1B receptors lead to its therapeutic effect in L-DOPA-induced dyskinesia (LID)?
A4: In advanced Parkinson's disease, serotonin (B10506) neurons can take up L-DOPA and convert it into dopamine, releasing it in an unregulated manner.[7] This "false transmitter" activity is thought to contribute to LID.[7] Eltoprazine, by acting on 5-HT1A and 5-HT1B autoreceptors on serotonin neurons, can dampen their activity.[8] This reduces the aberrant release of dopamine, thereby alleviating dyskinesia.[7][9] Mechanistically, Eltoprazine has been shown to reduce striatal glutamate (B1630785) levels and inhibit the overactivation of the direct pathway GABAergic neurons, which are associated with the appearance of dyskinesias.[9]
Troubleshooting Guide
Issue 1: High variability in behavioral results between animals.
-
Possible Cause: Inconsistent drug administration or vehicle preparation.
-
Solution: Ensure this compound is fully dissolved in the vehicle before each administration. Use a consistent, well-documented protocol for preparing the solution. For subcutaneous or intraperitoneal injections, vary the injection site to avoid local irritation.[10]
-
-
Possible Cause: Animal stress.
-
Solution: Acclimate animals to the experimental procedures, including handling and injection, before the start of the study. Perform behavioral testing at the same time each day to minimize circadian rhythm effects.[10]
-
Issue 2: Unexpected side effects at supposedly therapeutic doses (e.g., sedation or hyperactivity).
-
Possible Cause: Dose is too high for the specific animal strain or species.
-
Solution: Perform a thorough dose-response study, starting with lower doses (e.g., 0.1-0.3 mg/kg in rodents) and carefully observe for a range of behavioral changes, not just the primary endpoint.[5]
-
-
Possible Cause: Interaction with other experimental compounds.
-
Solution: Review all compounds being administered to the animals for potential synergistic effects on the central nervous system. If possible, test Eltoprazine in isolation first to establish its baseline effects.
-
Issue 3: Difficulty dissolving this compound.
-
Possible Cause: Inappropriate vehicle.
-
Solution: this compound is generally soluble in aqueous solutions. Sterile water or saline (0.9% NaCl) are common vehicles. If solubility issues persist, a small amount of a solubilizing agent like Tween 80 may be considered, but its own potential effects on the experiment must be evaluated.
-
Data Presentation: Summary of Preclinical and Clinical Dosages
Table 1: Preclinical Dosage and Effects of this compound
| Animal Model | Dose Range | Administration Route | Therapeutic Effects | Observed Side Effects / Adverse Events | Citations |
| 6-OHDA-lesioned rats | Dose-dependent | Acute & Chronic Injections | Reduction in Abnormal Involuntary Movements (AIMs) | Partial worsening of L-DOPA's anti-parkinsonian effect | [8] |
| MPTP-treated macaques | 1 mg/kg | Not specified | Near-complete suppression of dyskinesia | Consistently increased parkinsonism | [4][6] |
| Rats | 0.3 - 5 mg/kg | Subcutaneous (s.c.) | Anxiolytic effect in context fear conditioning (starting at 0.3 mg/kg) | Hypothermia (starting at 1 mg/kg), Increased locomotion (at similar doses) | [5][6] |
| Rats | 8 mg/kg/day | Continuous infusion (osmotic pump) | Decreased food intake and body weight | Not specified | [6][11] |
Table 2: Clinical Dosage and Side Effects of this compound in Parkinson's Disease
| Study Population | Dose Range | Administration Route | Therapeutic Effects | Most Frequent Side Effects | Citations |
| Patients with Parkinson's Disease and L-DOPA-induced dyskinesia | 2.5 mg, 5 mg, 7.5 mg (single dose) | Oral | Significant reduction in dyskinesia at 5 mg and 7.5 mg doses | Nausea, Dizziness | [4][7][8] |
Experimental Protocols
Protocol 1: Assessment of Eltoprazine on L-DOPA-Induced Dyskinesia in the 6-OHDA Rat Model
-
Animal Model: Unilaterally lesion the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) in adult rats. Allow for a recovery period of at least 3 weeks.
-
L-DOPA Priming: Administer L-DOPA (e.g., 6 mg/kg with 15 mg/kg benserazide, s.c.) daily for approximately 3 weeks to induce stable Abnormal Involuntary Movements (AIMs).
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline. Prepare fresh on each test day.
-
Test Day Procedure:
-
Acclimate rats to the testing environment (e.g., clear observation cylinders) for 15-30 minutes.
-
Administer the Eltoprazine solution (e.g., 0.5, 1.0, 2.5 mg/kg, s.c.) or vehicle.
-
30 minutes after Eltoprazine administration, administer the standard L-DOPA dose.
-
Begin behavioral scoring 20 minutes after L-DOPA injection.
-
-
Behavioral Scoring:
-
Score AIMs (axial, limb, and orolingual) every 20 minutes for a total of 3-4 hours. Use a validated rating scale (e.g., 0-4 for severity).
-
Simultaneously, assess parkinsonian symptoms using a test like the cylinder test or rotarod test to evaluate any negative impact on motor function.[9]
-
-
Data Analysis: Calculate the total AIMs score for each animal at each time point and as an area under the curve (AUC). Compare the scores between vehicle and Eltoprazine-treated groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Protocol 2: Evaluation of Side Effects using the Open Field and Body Temperature Measurement
-
Animals: Use experimentally naive rodents (rats or mice).
-
Drug Administration: Administer Eltoprazine (e.g., 0.3, 1, 3, 5 mg/kg, s.c.) or vehicle.
-
Body Temperature:
-
Measure rectal temperature using a digital thermometer at baseline (before injection) and at set intervals post-injection (e.g., 30, 60, 90, 120 minutes).
-
-
Open Field Test:
-
At a set time post-injection (e.g., 60 minutes), place the animal in the center of an open field arena (e.g., a 100x100 cm box).
-
Record activity for 10-15 minutes using an automated video-tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. Increased locomotion can be an indicator of a side effect.[5]
-
-
Data Analysis: Compare changes in body temperature from baseline between groups. Analyze open field parameters using ANOVA or similar statistical methods.
Visualizations: Signaling Pathways and Workflows
Caption: Eltoprazine's mechanism of action via 5-HT1A/1B receptors.
Caption: A typical experimental workflow for Eltoprazine studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A preclinical study on the combined effects of repeated eltoprazine and preladenant treatment for alleviating L-DOPA-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further pharmacological characterization of eltoprazine: focus on its anxiolytic, anorexic, and adverse‑effect potential | Acta Neurobiologiae Experimentalis [ane.pl]
- 6. researchgate.net [researchgate.net]
- 7. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 8. 2020-1024 [excli.de]
- 9. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. researchgate.net [researchgate.net]
How to prevent the degradation of Eltoprazine hydrochloride solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Eltoprazine hydrochloride solutions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For maximal stability, it is recommended to store this compound solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture. It is also advisable to protect solutions from light.
Q2: My this compound solution has turned a yellow/brown color. What could be the cause?
A2: Discoloration, such as turning yellow or brown, is a common indicator of degradation. This is often due to oxidation or photodegradation. The piperazine (B1678402) moiety and the electron-rich benzodioxane ring in Eltoprazine are susceptible to oxidative processes. Exposure to light, especially UV light, can also initiate degradation pathways leading to colored byproducts.
Q3: I observe precipitation in my this compound solution after storage. What should I do?
A3: Precipitation can occur for several reasons. If the solution was stored at a low temperature, the compound might have precipitated out due to decreased solubility. Allow the solution to warm to room temperature and gently vortex or sonicate to redissolve the compound. If precipitation persists, it could be due to the formation of insoluble degradation products. In this case, the solution should be discarded, and a fresh solution prepared. It is also crucial to ensure that the initial concentration does not exceed the solubility limit in the chosen solvent.
Q4: How does pH affect the stability of this compound solutions?
A4: Based on the chemical structure, which includes a piperazine ring (a secondary amine), this compound solutions are likely susceptible to pH-dependent degradation. In highly acidic or alkaline conditions, hydrolysis of the molecule can occur. It is recommended to prepare solutions in buffers close to a neutral pH, unless the experimental design requires otherwise. If an acidic or basic pH is necessary, the solution should be prepared fresh and used immediately.
Q5: What are the primary degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively published, based on its structure containing phenylpiperazine and benzodioxane moieties, the primary degradation pathways are likely to be:
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides. The benzodioxane ring can also undergo oxidative degradation.
-
Hydrolysis: The molecule may undergo hydrolysis under strongly acidic or basic conditions, potentially leading to the cleavage of the ether linkages in the benzodioxane ring or other structural changes.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh solution from solid this compound. 2. Verify the storage conditions (temperature, light protection, container seal). 3. Perform a quick purity check using TLC or HPLC if possible. |
| Discoloration of the solution (yellowing or browning) | Oxidation or photodegradation. | 1. Discard the discolored solution. 2. Prepare a fresh solution using a high-purity solvent. 3. Store the new solution protected from light (e.g., in an amber vial) and under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Precipitate formation in the solution | 1. Decreased solubility at low temperatures. 2. Formation of insoluble degradation products. 3. Concentration exceeding the solubility limit. | 1. Warm the solution to room temperature and vortex/sonicate. 2. If the precipitate does not dissolve, it is likely a degradation product; discard the solution. 3. Ensure the prepared concentration is within the known solubility limits for the solvent. |
| Drifting baseline or appearance of new peaks in HPLC analysis | Degradation of the compound in the analytical sample or mobile phase. | 1. Prepare fresh analytical standards and samples. 2. Ensure the mobile phase is freshly prepared and filtered. 3. Check for compatibility of the solvent with the mobile phase. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and assess the purity of the stressed samples.
Protocol 2: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
Gradient Elution: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B. A suggested starting gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 50% A, 50% B
-
25-30 min: Gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions.
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a starting point could be around 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Logical workflow for storage, degradation, and troubleshooting.
Caption: Workflow for conducting a forced degradation study.
Caption: Inferred degradation pathways of this compound.
Addressing variability in Eltoprazine hydrochloride experimental results
Welcome to the Eltoprazine Hydrochloride (E-HCl) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability often encountered in experimental results with E-HCl. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help ensure the consistency and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our anxiety-related behavioral assays with this compound. Why might this be happening?
A1: Variability in anxiety models is a known challenge with this compound. Studies have shown that E-HCl can produce equivocal effects, sometimes increasing anxiety-like behavior in paradigms like the elevated plus-maze, while showing anxiolytic effects in others, such as the context fear conditioning test.[1] This variability can be attributed to several factors:
-
Behavioral Paradigm Specificity: The specific anxiety model used is critical. Eltoprazine's complex serotonergic action may lead to different behavioral outputs depending on the specific neural circuits engaged by each test.
-
Dose-Response Relationship: The dose of E-HCl is a crucial factor. Anxiogenic-like effects have been observed at certain doses in the elevated plus-maze.[2][3] It is essential to perform a thorough dose-response study for your specific paradigm and animal model.
-
Animal Strain and Species: Different rodent strains can exhibit varying baseline levels of anxiety and may respond differently to serotonergic agents.
-
Environmental Factors: Subtle environmental cues such as lighting conditions, noise levels, and handling procedures can significantly impact anxiety-like behaviors and the effects of E-HCl.[3]
Q2: What is the recommended solvent and storage for this compound solutions for in vivo studies?
A2: this compound is soluble in water (H₂O) at concentrations of 10 mg/mL or greater, forming a clear solution.[4] For in vivo preparations, sterile water or saline are common vehicles. Some commercial suppliers also provide protocols for dissolving E-HCl in a mixture of DMSO, PEG300, Tween 80, and saline for higher concentration stock solutions.[5][6]
Regarding storage, the powder form should be stored at room temperature.[4] Once in solution, it is recommended to prepare fresh solutions for each experiment to avoid degradation. If storage is necessary, aliquots should be stored at -20°C for short-term and -80°C for long-term stability.
Q3: We are seeing significant inter-individual variation in the anti-aggressive effects of this compound. What could be the cause?
A3: Inter-individual variability in response to E-HCl in aggression models like the resident-intruder test can be influenced by several factors:
-
Baseline Aggression Levels: The inherent aggressiveness of the individual animals can significantly impact the observed efficacy of E-HCl. It is crucial to screen and baseline the animals for consistent levels of aggression before initiating the study.
-
Social and Housing Conditions: The social hierarchy and housing conditions (e.g., individual vs. group housing) of the animals can modulate their aggressive behavior and response to treatment.
-
Pharmacokinetics: Although Eltoprazine generally exhibits linear pharmacokinetics, individual differences in metabolism and drug clearance can lead to varying plasma concentrations and, consequently, different behavioral outcomes.
-
Genetic Factors: Genetic variations in serotonin (B10506) receptors and transporters among animals can contribute to differential responses to E-HCl.
Q4: Can this compound lose its effectiveness over time with chronic administration?
A4: Studies have shown that Eltoprazine's anti-aggressive effects remain stable over a 4-week treatment period in male rats, with no evidence of tolerance development.[7] Aggression levels returned to baseline after a one-week washout period, suggesting a consistent effect with chronic dosing in this specific paradigm.[7] However, in a clinical study with intellectually disabled individuals, the anti-aggressive effects of eltoprazine were reported to diminish over the course of treatment.[8] The potential for tolerance may depend on the species, the specific behavior being studied, and the dosing regimen.
Troubleshooting Guides
Issue 1: Unexpected Anxiogenic-Like Effects in the Elevated Plus-Maze (EPM)
| Potential Cause | Troubleshooting Step |
| Dose Selection | The dose may be too high, leading to off-target effects or anxiogenic responses. Perform a full dose-response curve (e.g., 0.3, 1, 3 mg/kg) to identify the optimal therapeutic window for anxiolytic effects in your model.[1] |
| Lighting Conditions | Bright lighting in the EPM can be a significant stressor and may interact with the drug's effects. Consider testing under red light conditions, which are less aversive to rodents and may reveal different behavioral responses.[3] |
| Habituation | Lack of proper habituation to the testing room can increase baseline anxiety and mask the drug's effects. Ensure a consistent and adequate habituation period for all animals before testing. |
| Handling Stress | Inconsistent or rough handling can elevate stress levels and influence EPM performance. Implement a standardized and gentle handling protocol for all animals. |
Issue 2: High Variability in L-DOPA-Induced Dyskinesia (LID) Reduction
| Potential Cause | Troubleshooting Step |
| Severity of Parkinsonian Model | The extent of the dopaminergic lesion can affect the severity of LID and the efficacy of E-HCl. Ensure a consistent lesioning procedure and verify the extent of the lesion post-mortem. |
| L-DOPA Dosing Regimen | The dose and timing of L-DOPA administration in relation to E-HCl are critical. Optimize the L-DOPA dosing to induce a stable and reliable level of dyskinesia for testing. |
| Timing of E-HCl Administration | The pharmacokinetic profile of E-HCl should be considered. Administer E-HCl at a time point that ensures peak plasma concentrations coincide with the peak effects of L-DOPA. |
| Behavioral Scoring | Subjective scoring of dyskinesias can introduce variability. Ensure that scorers are well-trained and blinded to the treatment conditions. Utilize a standardized and validated rating scale for abnormal involuntary movements (AIMs). |
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) | Reference |
| 5-HT₁ₐ | 40 | [9] |
| 5-HT₁ₑ | 52 | [9] |
| 5-HT₁𝒸 | 81 | [9] |
Table 2: Dose-Response of this compound on Aggressive Behavior in Humans
| Dose | Mean Aggressive Responding (% of Placebo) | Reference |
| 5 mg | ~90% | [10] |
| 10 mg | ~60% | [10] |
| 20 mg | ~40% | [10] |
Table 3: Efficacy of this compound in Reducing L-DOPA-Induced Dyskinesia in Parkinson's Disease Patients
| Dose | Mean Reduction in Dyskinesia Score | p-value vs. Placebo | Reference |
| 2.5 mg | Not significant | > 0.05 | [11][12] |
| 5.0 mg | Significant Reduction | < 0.01 | [11][12] |
| 7.5 mg | Significant Reduction | < 0.01 | [11][12] |
Experimental Protocols
Protocol 1: Resident-Intruder Test for Aggressive Behavior
-
Animal Housing: Individually house male rats (the "residents") for at least one week prior to testing to establish territory.[13]
-
Intruder Selection: Use slightly smaller and unfamiliar male rats as "intruders."[14]
-
Eltoprazine Administration: Administer this compound (e.g., 1 or 3 mg/kg, p.o.) or vehicle to the resident rat 60 minutes before the test.[7]
-
Test Procedure: Introduce the intruder into the resident's home cage for a 10-minute period.[7][13][14]
-
Behavioral Scoring: Videotape the interaction and score the frequency and duration of aggressive behaviors (e.g., bites, attacks, lateral threats) and social behaviors (e.g., sniffing, grooming). Ensure the scorer is blinded to the treatment groups.
-
Data Analysis: Compare the measures of aggression between the E-HCl-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.[15][16]
-
Habituation: Habituate the mice to the testing room for at least 30 minutes before the test.[15]
-
Eltoprazine Administration: Administer this compound (e.g., 0.3, 1, 3 mg/kg, s.c.) or vehicle 60 minutes before the test.[8]
-
Test Procedure: Place the mouse in the center of the maze facing an open arm and allow it to explore for 5 minutes.[15]
-
Data Acquisition: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these measures between the E-HCl-treated and vehicle-treated groups.
Visualizations
Caption: Eltoprazine's mechanism of action on serotonergic neurons.
Caption: General workflow for in vivo experiments with Eltoprazine HCl.
Caption: Logical approach to troubleshooting experimental variability.
References
- 1. Further pharmacological characterization of eltoprazine: focus on its anxiolytic, anorexic, and adverse‑effect potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiogenic-like effects of fluprazine and eltoprazine in the mouse elevated plus-maze: profile comparisons with 8-OH-DPAT, CGS 12066B, TFMPP and mCPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ≥98% (HPLC) | 98206-09-8 [sigmaaldrich.com]
- 5. Eltoprazine dihydrochloride | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. research.rug.nl [research.rug.nl]
- 15. protocols.io [protocols.io]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Technical Support Center: Optimizing Eltoprazine Hydrochloride Bioavailability in Research Settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the bioavailability of Eltoprazine hydrochloride in their experiments. While this compound generally exhibits high oral bioavailability, this guide addresses potential issues that can lead to suboptimal absorption and provides protocols for formulation strategies to ensure consistent and predictable results.
Frequently Asked Questions (FAQs)
Q1: My in-vivo experiments with this compound are showing lower-than-expected efficacy compared to in-vitro results. Could this be a bioavailability issue?
A1: While this compound has a reported oral bioavailability of approximately 100-110% in healthy human subjects, several factors in a preclinical setting can lead to variability and apparent low bioavailability.[1][2] These can include:
-
Formulation In-homogeneity: If the compound is not uniformly dispersed in the vehicle, it can lead to inconsistent dosing.
-
Animal Model Specifics: The gastrointestinal physiology of the animal model (e.g., pH, transit time, enzymatic activity) can differ significantly from humans.
-
First-Pass Metabolism: Although human data suggests this is not a major issue for Eltoprazine, the specific metabolic pathways in your animal model could be different.
-
Compound Stability: Degradation of the compound in the formulation or the gastrointestinal tract can reduce the amount of active drug available for absorption.
It is crucial to first ensure the quality and consistency of your formulation and dosing procedure before exploring more complex bioavailability enhancement strategies.
Q2: I'm observing inconsistent plasma concentrations of this compound in my animal studies. What are the potential causes?
A2: Inconsistent plasma concentrations can arise from several experimental variables:
-
Dosing Accuracy: Ensure precise and consistent administration of the formulation.
-
Food Effects: The presence or absence of food in the animal's stomach can alter gastric emptying and gastrointestinal pH, potentially affecting drug dissolution and absorption. Standardize the feeding schedule for your study animals.
-
Vehicle Effects: The choice of vehicle can significantly impact the solubility and absorption of the drug. Ensure the vehicle is appropriate and consistently prepared.
-
Inter-animal Variability: Physiological differences between individual animals can lead to variations in drug absorption and metabolism.[3]
Q3: Is this compound considered a poorly soluble drug?
A3: No, this compound is not typically classified as a poorly soluble drug. Its hydrochloride salt form confers good aqueous solubility.[4][5] However, if you are working with a different salt form or the free base, solubility could be a limiting factor for absorption. The high bioavailability observed in clinical studies suggests that for the hydrochloride salt, dissolution is not a rate-limiting step for absorption in most cases.[1][2]
Q4: When should I consider advanced formulation strategies to improve the bioavailability of this compound?
A4: Advanced formulation strategies should be considered if you have systematically ruled out other sources of experimental variability and have evidence suggesting that dissolution or absorption is being limited in your specific experimental context. Such scenarios might include:
-
Development of a controlled-release formulation where the release mechanism itself might be the rate-limiting step.
-
Co-administration with other compounds that may alter the gastrointestinal environment.
-
Use of a specific animal model known to have poor oral absorption for this class of compounds.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Low and variable plasma concentrations | Formulation not homogenous | Ensure the drug is fully dissolved or uniformly suspended in the vehicle before each administration. Use of a wetting agent for suspensions may be beneficial. |
| Inaccurate dosing | Calibrate all dosing equipment and ensure consistent administration technique. | |
| Food effects | Standardize the feeding schedule of the animals (e.g., fasted or fed state) across all study groups. | |
| Precipitation of the drug in the formulation | Supersaturation | The drug concentration may be too high for the chosen vehicle. Consider diluting the formulation or adding a solubilizing excipient. |
| pH-dependent solubility | If using a non-aqueous vehicle, the addition of an aqueous diluent could alter the pH and cause precipitation. Buffer the formulation if necessary. | |
| No detectable plasma levels after oral dosing | Rapid degradation | Assess the stability of this compound in your formulation vehicle and under simulated gastric and intestinal conditions. |
| High first-pass metabolism in the animal model | Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or explore alternative routes of administration (e.g., intraperitoneal) to bypass the liver initially. |
Pharmacokinetic Data of this compound
The following table summarizes key pharmacokinetic parameters of this compound from single and multiple oral dose studies in healthy human subjects.
| Parameter | 5 mg Single Dose | 10 mg Single Dose | 20 mg Single Dose | 30 mg Single Dose |
| Cmax (ng/mL) | 11.2 ± 3.4 | 22.4 ± 6.9 | 45.9 ± 12.0 | 66.8 ± 17.6 |
| Tmax (h) | 2.1 ± 1.0 | 2.3 ± 0.9 | 2.4 ± 0.9 | 2.3 ± 0.8 |
| AUC (ng.h/mL) | 88 ± 29 | 185 ± 54 | 394 ± 113 | 557 ± 159 |
| t1/2 (h) | 6.4 ± 1.6 | 6.5 ± 1.5 | 6.6 ± 1.7 | 6.5 ± 1.4 |
Data adapted from a study on the dose-proportionality of Eltoprazine HCl.[6]
Experimental Protocols for Bioavailability Enhancement
Even though this compound has high bioavailability, the following protocols for advanced formulation strategies are provided for researchers who may be working with analogues of Eltoprazine with lower solubility or who are developing specialized formulations.
Protocol 1: Preparation of a Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of a poorly soluble analogue of Eltoprazine by reducing its particle size to the nanometer range.
Methodology:
-
Preparation of the Milling Slurry:
-
Disperse the Eltoprazine analogue (e.g., 5% w/v) in an aqueous solution containing a stabilizer. A combination of a polymer and a surfactant is often effective (e.g., 0.5% HPMC and 0.5% Tween 80).
-
-
Milling:
-
Transfer the slurry to a milling chamber containing milling media (e.g., zirconium oxide beads).
-
Mill at a high speed for a specified duration (e.g., 30-60 minutes). The optimal milling time should be determined experimentally.
-
-
Separation:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Measure the particle size and polydispersity index using dynamic light scattering.
-
Assess the physical stability of the nanosuspension by monitoring particle size over time.
-
Conduct in-vitro dissolution studies to compare the dissolution rate of the nanosuspension to the unmilled drug.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system that forms a fine emulsion in the gastrointestinal tract, enhancing the solubilization and absorption of an Eltoprazine analogue.
Methodology:
-
Excipient Screening:
-
Determine the solubility of the Eltoprazine analogue in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 20, Cremophor EL), and co-surfactants (e.g., PEG 600, Transcutol).
-
-
Phase Diagram Construction:
-
Construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio from the self-emulsifying region and dissolve the Eltoprazine analogue in the mixture of oil, surfactant, and co-surfactant with gentle heating and vortexing.
-
-
Characterization:
-
Assess the self-emulsification time and the resulting droplet size upon dilution in an aqueous medium.
-
Evaluate the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles.
-
Perform in-vitro drug release studies using a dialysis method.
-
Protocol 3: Preparation of a Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To disperse an Eltoprazine analogue at a molecular level in a polymer matrix to enhance its dissolution rate.
Methodology:
-
Polymer Selection:
-
Select a suitable polymer based on its miscibility with the drug (e.g., HPMC, PVP VA64). This can be predicted using solubility parameters and confirmed by differential scanning calorimetry (DSC).
-
-
Blending:
-
Create a physical mixture of the Eltoprazine analogue and the chosen polymer at a specific ratio (e.g., 1:4).
-
-
Hot-Melt Extrusion:
-
Feed the blend into a hot-melt extruder with a defined temperature profile and screw speed. The processing parameters should be optimized to ensure the drug completely dissolves in the molten polymer.
-
-
Milling and Sieving:
-
Mill the extrudate to a fine powder and sieve to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the solid dispersion using DSC and X-ray powder diffraction (XRPD).
-
Conduct in-vitro dissolution studies to compare the dissolution profile of the solid dispersion with the physical mixture and the pure drug.
-
Visualizing Experimental Workflows and Pathways
References
- 1. Pharmacokinetics of eltoprazine in healthy male subjects after single dose oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of eltoprazine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Eltoprazine (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 6. Dose-proportionality of eltoprazine. Pharmacokinetics of single oral doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine hydrochloride dose-response curve analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed information for conducting experiments with Eltoprazine hydrochloride, with a specific focus on dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a psychoactive agent that functions as a partial agonist for the serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1][2] Its pharmacological effects are attributed to its selective interaction with these serotonin receptor subtypes, thereby modulating the serotonergic system.[1] It has also been noted to have a weaker antagonistic action on the 5-HT1C receptor.[1]
Q2: What are the primary research applications for Eltoprazine?
A2: Eltoprazine has been principally investigated for its potential to treat Levodopa-induced dyskinesia (LID) in patients with Parkinson's disease.[2][3][4] Additionally, it has been studied for its anti-aggressive properties and for its potential role in managing cognitive impairment associated with schizophrenia.[3]
Q3: What is the pharmacokinetic profile of Eltoprazine in humans?
A3: Eltoprazine exhibits a linear pharmacokinetic profile, meaning that peak plasma concentrations (Cmax) and the area under the curve (AUC) are proportional to the administered dose.[5] The mean elimination half-life is approximately 6.5 to 9.8 hours after a single oral dose.[5][6] The time to reach peak plasma concentration (Tmax) typically ranges from 1 to 4 hours.[6]
Q4: What are the effective dose ranges observed in clinical studies for LID?
A4: In clinical trials for Levodopa-induced dyskinesia, single oral doses of 5 mg and 7.5 mg of Eltoprazine have been shown to cause a statistically significant reduction in dyskinesia.[2][3][4] A 2.5 mg dose showed some clinical improvement but often failed to reach statistical significance.[3]
Q5: Are there any known significant drug interactions with Eltoprazine?
A5: Yes, co-administration of Eltoprazine with other Central Nervous System (CNS) depressants can increase the risk and severity of CNS depression. Caution is also advised when combining Eltoprazine with other serotonergic agents due to an increased risk of serotonin syndrome.
Data Presentation
Table 1: this compound - Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |
| 5-HT1A | 40 nM | Agonist / Partial Agonist | [1] |
| 5-HT1B | 52 nM | Partial Agonist | [1] |
| 5-HT1C | 81 nM | Weak Antagonist | [1] |
Table 2: Clinical Dose-Response of Eltoprazine in Levodopa-Induced Dyskinesia (LID)
| Dose (Oral) | Efficacy in Reducing LID | Statistical Significance (vs. Placebo) | Key Findings | Reference |
| 2.5 mg | Clinical improvement observed | Not statistically significant in some studies | Showed a trend towards reduction but was not consistently significant. | [3] |
| 5.0 mg | Significant reduction | p = 0.004 / p = 0.0007 | Consistently demonstrated a significant antidyskinetic effect without impairing the antiparkinsonian action of levodopa. | [3][4] |
| 7.5 mg | Significant reduction | p = 0.0467 (in one study) | Post-hoc analyses confirmed an antidyskinetic effect at this dose. | [3][4] |
Table 3: Pharmacokinetic Parameters of Eltoprazine (Single Oral Dose in Healthy Males)
| Parameter | Value | Conditions | Reference |
| Elimination Half-life (t½) | ~6.5 - 9.8 hours | Single oral dose | [5][6] |
| Time to Peak (Tmax) | 1 - 4 hours | Single 8 mg oral dose | [6] |
| Peak Plasma Conc. (Cmax) | 24 ng/mL | Single 8 mg oral dose | [6] |
| Bioavailability (Oral) | ~100% | Comparison of oral vs. IV administration | [7] |
| Dose Proportionality | Linear | Doses from 5 mg to 30 mg | [5] |
Mandatory Visualizations
Caption: Mechanism of action for Eltoprazine in reducing Levodopa-Induced Dyskinesia.
Caption: Experimental workflow for a clinical dose-response study of Eltoprazine in LID.
References
- 1. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Eltoprazine suppresses hyperpolarizing responses to serotonin in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating adverse effects of Eltoprazine hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eltoprazine hydrochloride in animal studies. The information is designed to help mitigate adverse effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a serotonergic agent, specifically a mixed agonist for the 5-HT1A and 5-HT1B receptors.[1] It is being investigated for various therapeutic applications, including the management of aggression and L-DOPA-induced dyskinesia in Parkinson's disease models.[2][3] Its pharmacological activity is primarily attributed to its interaction with the serotonin (B10506) system.[1]
Q2: What are the most common adverse effects of this compound observed in animal studies?
A2: The most frequently reported adverse effects in rodent models include:
-
Metabolic: Decreased food intake and subsequent weight loss.[2]
-
Behavioral: Increased anxiety-like behavior in specific paradigms like the elevated plus-maze.[2]
-
Physiological: Hypothermia, typically observed at doses of 1 mg/kg and higher.[2] Increased locomotion has also been noted.[2]
-
In Parkinson's Disease Models: A partial worsening of the therapeutic effect of L-DOPA.[3]
Troubleshooting Guides
Issue 1: Animal is Exhibiting Significant Weight Loss and Decreased Food Intake
Symptoms:
-
Progressive decrease in body weight compared to control animals.
-
Noticeable reduction in daily food consumption.
Potential Cause: Eltoprazine can induce anorexia, leading to a negative energy balance.[2]
Mitigation Strategies:
-
Dose Adjustment:
-
Rationale: The anorectic effect of Eltoprazine is likely dose-dependent. Lowering the dose may reduce this side effect while potentially maintaining the desired therapeutic effect.
-
Protocol: Conduct a dose-response study to identify the minimum effective dose with the least impact on food intake and body weight.
-
-
Dietary Supplementation:
-
Rationale: Providing a more calorically dense or palatable diet can help compensate for reduced food intake.
-
Protocol:
-
Supplement the standard chow with high-energy nutritional pastes or gels.
-
Consider offering a high-fat diet, which has been used in rodent studies to modulate body weight, but be mindful of its potential to induce obesity and related metabolic changes if not carefully controlled.
-
Ensure free access to water to prevent dehydration, which can exacerbate weight loss.
-
-
-
Monitor Animal Welfare:
-
Rationale: Significant weight loss can be a sign of distress and may require intervention based on institutional animal care and use committee (IACUC) guidelines.
-
Protocol:
-
Establish a clear endpoint for weight loss (e.g., >15-20% of initial body weight).
-
If this endpoint is reached, consider discontinuing the administration of Eltoprazine for that animal and provide supportive care.
-
-
Quantitative Data on Eltoprazine-Induced Weight and Food Intake Changes in Rats:
| Administration Method | Dose | Observation Period | Effect on Body Weight | Effect on Food Intake | Reference |
| Twice-daily s.c. injection | 1 mg/kg | 14 days | Significant decrease | Significant decrease | [2] |
| Continuous infusion (osmotic pump) | 8 mg/kg/day | 14 days | Significant decrease | Significant decrease | [2] |
Issue 2: Animal Displays Increased Anxiety-Like Behavior in the Elevated Plus-Maze (EPM)
Symptoms:
-
Reduced time spent in the open arms of the EPM.
-
Decreased number of entries into the open arms of the EPM.
Potential Cause: Eltoprazine has been shown to induce anxiogenic-like effects in the EPM test.[2]
Mitigation Strategies:
-
Habituation and Handling:
-
Rationale: Proper habituation to the experimental environment and gentle handling can reduce baseline anxiety levels, potentially making the anxiogenic effects of the drug less pronounced.
-
Protocol:
-
Handle the animals for several days leading up to the EPM test.
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.
-
-
-
Dose Optimization:
-
Rationale: The anxiogenic effects may be dose-dependent.
-
Protocol: Test a range of Eltoprazine doses to find a concentration that achieves the desired primary effect without significantly increasing anxiety-like behaviors.
-
-
Alternative Behavioral Paradigms:
-
Rationale: Eltoprazine's effects on anxiety can be contradictory across different tests. It has shown anxiolytic effects in the context fear conditioning test.[2]
-
Protocol: If the anxiogenic profile in the EPM confounds the study's primary objectives, consider using alternative anxiety tests such as the light-dark box or the open field test to get a more comprehensive behavioral profile.
-
Issue 3: Animal Becomes Hypothermic After Eltoprazine Administration
Symptoms:
-
A noticeable drop in core body temperature.
Potential Cause: Eltoprazine can induce hypothermia, particularly at doses of 1 mg/kg and higher.[2]
Mitigation Strategies:
-
Environmental Temperature Control:
-
Rationale: Maintaining a stable and warm ambient temperature can help counteract drug-induced hypothermia.
-
Protocol:
-
House animals in a temperature-controlled environment.
-
Use a heating pad or a warming lamp during and after drug administration to help the animal maintain its core body temperature. Monitor the animal to prevent overheating.
-
-
-
Dose and Timing:
-
Rationale: The degree of hypothermia is likely related to the dose and the time of administration.
-
Protocol:
-
Determine if a lower dose can be used effectively.
-
Monitor core body temperature at various time points after administration to understand the onset and duration of the hypothermic effect, allowing for targeted supportive care.
-
-
Issue 4: Worsening of L-DOPA's Therapeutic Effect in Parkinson's Disease Models
Symptoms:
-
In animal models of Parkinson's disease, a reduction in the beneficial motor effects of L-DOPA when co-administered with Eltoprazine.
Potential Cause: Eltoprazine can interfere with the therapeutic action of L-DOPA.[3]
Mitigation Strategies:
-
Co-administration with Amantadine (B194251):
-
Rationale: The combination of low doses of Eltoprazine with amantadine has been shown to enhance the anti-dyskinetic effect while reducing the negative impact on L-DOPA's efficacy.[3]
-
Protocol: Administer a low dose of Eltoprazine in conjunction with amantadine and L-DOPA. A thorough dose-finding study for this combination is recommended.
-
-
Co-administration with Preladenant (B1679076):
-
Rationale: The adenosine (B11128) A2A receptor antagonist preladenant, when used with Eltoprazine and a sub-threshold dose of L-DOPA, has been found to acutely reduce dyskinesia without worsening Parkinsonian disability in primate models.
-
Protocol: In studies involving primate models of Parkinson's disease, consider the co-administration of preladenant with Eltoprazine and L-DOPA.
-
Quantitative Data on Mitigation of L-DOPA-Related Adverse Effects:
| Animal Model | Eltoprazine Dose | Co-administered Agent | Outcome | Reference |
| 6-hydroxydopamine-lesioned rats | Low dose | Amantadine | Increased anti-dyskinetic effect and reduced worsening of L-DOPA's therapeutic effects. | [3] |
| MPTP-treated macaques | 1 mg/kg | Preladenant (5 mg/kg) | Acutely attenuated dyskinesia without exacerbating Parkinsonian disability. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
-
Objective: To assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
An increase in the time spent and entries into the open arms is indicative of anxiolytic activity, while a decrease suggests anxiogenic-like effects.
-
Context Fear Conditioning Test
-
Objective: To assess fear-based learning and memory, which can be modulated by anxiolytic or anxiogenic compounds.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a video camera to record behavior.
-
Procedure:
-
Training Day:
-
Administer this compound or vehicle.
-
Place the animal in the conditioning chamber and allow it to explore for a few minutes.
-
Deliver a series of mild foot shocks (e.g., 0.5 mA for 2 seconds) at specific intervals.
-
-
Test Day (24 hours later):
-
Place the animal back into the same chamber without delivering any shocks.
-
Record the amount of time the animal spends "freezing" (a fear response characterized by the absence of all movement except for respiration).
-
A decrease in freezing time is interpreted as an anxiolytic-like effect.
-
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Eltoprazine Hydrochloride and Buspirone for Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of eltoprazine hydrochloride and buspirone (B1668070), two serotonergic agents with relevance to anxiety research. While buspirone is a clinically established anxiolytic, eltoprazine remains a compound primarily investigated in preclinical settings for various neuropsychiatric conditions, with some exploration of its anxiolytic potential. This document synthesizes available experimental data to offer a comparative overview of their pharmacological profiles, preclinical efficacy in anxiety models, and overall development status.
Executive Summary
Buspirone is a well-established anxiolytic approved for the treatment of Generalized Anxiety Disorder (GAD).[1] Its efficacy is supported by numerous clinical trials. This compound, in contrast, is a research compound that has been investigated for several indications, including aggression and L-DOPA-induced dyskinesia.[2][3] Its potential as an anxiolytic is less clear, with preclinical studies yielding conflicting results.[2] This guide will delve into the nuanced differences in their mechanisms of action, receptor binding affinities, and the available, albeit limited, comparative data.
Mechanism of Action and Signaling Pathways
Both eltoprazine and buspirone exert their effects primarily through the serotonergic system, but with distinct receptor interaction profiles.
Buspirone is a partial agonist of the serotonin (B10506) 5-HT1A receptor.[1][4] Its anxiolytic effect is thought to be mediated by its action on both presynaptic and postsynaptic 5-HT1A receptors. At presynaptic 5-HT1A autoreceptors, it reduces the firing of serotonergic neurons, while at postsynaptic receptors, it modulates serotonergic neurotransmission in key brain regions involved in anxiety, such as the hippocampus and amygdala.[4] Buspirone also has a weak affinity for dopamine (B1211576) D2 receptors, though the clinical significance of this interaction in anxiety is not fully understood.[5]
Eltoprazine is characterized as a partial agonist at both 5-HT1A and 5-HT1B receptors.[3][6] The involvement of the 5-HT1B receptor distinguishes it from buspirone. 5-HT1B receptors are also involved in the regulation of serotonin release, and their modulation could contribute to anxiolytic or other behavioral effects. The combined action on both 5-HT1A and 5-HT1B receptors suggests a more complex modulation of the serotonin system compared to buspirone.[3]
Figure 1: Simplified signaling pathway of Buspirone and Eltoprazine.
Pharmacological Profile: A Quantitative Comparison
The following table summarizes the receptor binding affinities (Ki, nM) for eltoprazine and buspirone. Lower Ki values indicate higher binding affinity.
| Receptor | Eltoprazine (Ki, nM) | Buspirone (Ki, nM) |
| 5-HT1A | ~11[7] | 3.1 - 891.25 (range from 48 assays)[8] |
| 5-HT1B | High Affinity[7] | Lower Affinity |
| Dopamine D2 | Low Affinity | Moderate Affinity |
Note: Direct comparative binding studies are limited, and values are collated from various sources. The range for buspirone's 5-HT1A affinity reflects the variability across different experimental conditions.
Preclinical Efficacy in Animal Models of Anxiety
The anxiolytic potential of eltoprazine has been explored in several preclinical models, with inconsistent outcomes. Buspirone, having undergone extensive preclinical testing, is often used as a benchmark in these studies.
Key Preclinical Findings for Eltoprazine:
-
Elevated Plus Maze: In this model, eltoprazine has been reported to increase anxiety-like behavior, which is contrary to what would be expected from an anxiolytic drug.[2]
-
Context Fear Conditioning: In contrast, eltoprazine demonstrated a clear anxiolytic effect in the context fear conditioning test, starting at a dose of approximately 0.3 mg/kg.[2]
-
Fear Potentiated Startle: No significant effect was observed in the fear potentiated startle test.[2]
These equivocal findings suggest that eltoprazine's effects on anxiety-related behaviors are complex and may be model-dependent.[2]
Experimental Protocols:
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Animals are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open arms are measured. Anxiolytic drugs are expected to increase these parameters.
-
Eltoprazine Administration: In one study, eltoprazine was injected subcutaneously 1 hour before the test.[9]
Context Fear Conditioning: This model assesses fear associated with a specific environment.
-
Apparatus: A conditioning chamber where an aversive stimulus (e.g., footshock) is paired with the context.
-
Procedure:
-
Conditioning: Animals are placed in the chamber and receive one or more footshocks.
-
Testing: On a subsequent day, animals are returned to the same chamber (without the shock), and freezing behavior (a fear response) is measured. Anxiolytics are expected to reduce freezing time.
-
-
Eltoprazine Administration: Eltoprazine was administered subcutaneously 1 hour before the conditioning phase in a reported experiment.[10]
Figure 2: A generalized workflow for preclinical anxiety studies.
Clinical Data: A Clear Distinction
Buspirone has a well-documented clinical profile for the treatment of GAD.[1] Clinical trials have consistently demonstrated its efficacy in reducing the symptoms of anxiety, although its onset of action is typically delayed by 2 to 4 weeks.[11]
This compound lacks robust clinical trial data for anxiety disorders. While it has been evaluated in human subjects for other conditions like Parkinson's disease-related dyskinesia and ADHD, its clinical development for anxiety has not been pursued to the same extent.[12][13][14] A Phase IIa trial in adults with ADHD did show some positive effects.[12]
Safety and Tolerability
Buspirone is generally well-tolerated. Common side effects include dizziness, nausea, and headache.[15] A key advantage of buspirone over other anxiolytics like benzodiazepines is its lack of sedative effects and low potential for abuse and dependence.[1]
Eltoprazine has been reported to be well-tolerated in clinical trials for other indications.[12][14] In a study on Parkinson's disease patients, the most frequent adverse effects were nausea and dizziness.[14] Preclinical studies have noted that at higher doses, eltoprazine can induce hypothermia and increase locomotion.[2]
Conclusion for the Research Professional
The comparison between this compound and buspirone highlights the journey of a drug from preclinical investigation to clinical application. Buspirone serves as a successful example of a 5-HT1A partial agonist for anxiety treatment. Eltoprazine, with its mixed 5-HT1A/1B agonist profile, presents a more complex pharmacological tool. Its inconsistent effects in animal models of anxiety suggest that its potential as a primary anxiolytic may be limited or that its effects are more nuanced and context-dependent.
For researchers, eltoprazine may be a valuable tool to probe the role of the 5-HT1B receptor in anxiety and other behaviors. However, for drug development professionals seeking a direct anxiolytic, the existing preclinical data for eltoprazine presents a challenging and uncertain path forward compared to the well-trodden and successful route of 5-HT1A partial agonists like buspirone. Future research could explore whether the mixed 5-HT1A/1B profile of eltoprazine could be beneficial in specific subtypes of anxiety or in patients with comorbid conditions. Direct, head-to-head preclinical and, if warranted, clinical studies would be necessary to truly delineate the comparative anxiolytic potential of these two compounds.
References
- 1. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further pharmacological characterization of eltoprazine: focus on its anxiolytic, anorexic, and adverse‑effect potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Eltoprazine used for? [synapse.patsnap.com]
- 4. ispub.com [ispub.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological and clinical effects of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychogenics.com [psychogenics.com]
- 13. PsychoGenics eltoprazine meets primary objective in PD study - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buspirone. A preliminary review of its pharmacological properties and therapeutic efficacy as an anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eltoprazine Hydrochloride and Other 5-HT1B Agonists: A Guide for Researchers
This guide provides a detailed comparative analysis of Eltoprazine hydrochloride and other key 5-hydroxytryptamine (5-HT) 1B receptor agonists, including Anpirtoline, CP-94253, and the clinically relevant triptan, Sumatriptan (B127528). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the pharmacological nuances of these compounds, supported by experimental data and detailed methodologies.
Eltoprazine, a phenylpiperazine derivative, is recognized for its "serenic" or anti-aggressive properties.[1] It functions as a partial agonist at both 5-HT1A and 5-HT1B receptors.[2][3] This dual activity, particularly its partial agonism at the 5-HT1B receptor, distinguishes it from many other agonists and is central to its pharmacological profile. The 5-HT1B receptor, a Gi/o-coupled protein, plays a crucial role as an autoreceptor on serotonergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[4] Its activation is implicated in several physiological and pathological processes, including aggression, mood, and migraine, making it a significant target for drug development.[4]
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of Eltoprazine and comparator compounds at serotonin (B10506) receptors. This quantitative data allows for a direct comparison of their potency, selectivity, and efficacy.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1B | 5-HT1A | 5-HT1D | 5-HT2C | Reference(s) |
| Eltoprazine | 52 | 40 | - | 81 | [2] |
| Anpirtoline | 28 | 150 | - | 1490 (5-HT2) | [5] |
| Sumatriptan | 27 | 100 | 17 | >10,000 | [6] |
Note: Data for CP-94253 is not included in this table due to a lack of directly comparable Ki values in the available literature.
Table 2: Comparative Functional Activity Data
| Compound | Assay Type | Potency (EC50/IC50/pD2) | Efficacy (Emax / Intrinsic Activity) | Reference(s) |
| Eltoprazine | K+-stimulated 5-HT Release (Rat Cortex) | pD2 = 7.8 | Partial Agonist (α = 0.5 vs 5-HT) | [2] |
| Anpirtoline | Forskolin-stimulated Adenylate Cyclase Inhibition (Rat Substantia Nigra) | EC50 = 55 nM (Rat) | Full Agonist (vs 5-HT) | [5] |
| Sumatriptan | Forskolin-stimulated cAMP Inhibition (HEK 293 cells) | IC50 = 20 nM | Full Agonist | [4] |
| Sumatriptan | Vasoconstriction (Human Coronary Artery) | EC50 = 200 nM | 41.5% of KCl response | [7][8] |
Note: Functional data is derived from different experimental systems, and direct comparisons of potency should be made with caution.
Key Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methods discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Canonical 5-HT1B receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol is a synthesized method for determining the binding affinity of a test compound for the 5-HT1B receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the recombinant 5-HT1B receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 50-100 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]5-HT or [¹²⁵I]iodocyanopindolol) at a concentration near its Kd, and a range of concentrations of the unlabeled test compound (e.g., Eltoprazine).
-
For determining non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled competing ligand (e.g., 10 µM 5-HT).
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Activity (EC50, Emax)
This functional assay measures G-protein activation following receptor stimulation and is used to determine agonist potency and efficacy.
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1B receptor as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
In a 96-well plate, add the cell membranes (10-20 µg protein) to an assay buffer containing MgCl₂, NaCl, and GDP (typically 10-30 µM to maintain a low basal signal).
-
Add varying concentrations of the agonist to be tested (e.g., Eltoprazine, Anpirtoline).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
Define non-specific binding using a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Separation and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the membrane-bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the EC50 (potency) and Emax (efficacy) values.
-
Efficacy (Emax) is often expressed as a percentage of the maximal stimulation produced by a reference full agonist, such as 5-HT.
-
Resident-Intruder Test for In Vivo Anti-Aggressive Effects
This behavioral paradigm is a standard method for assessing offensive aggression in rodents and the effects of pharmacological agents.[9][10]
-
Animal Housing and Preparation:
-
House male rats (the "residents") individually for at least one week before the test to establish territory.[9] Cages should not be cleaned during this period to allow for the buildup of olfactory cues.[9]
-
A sexually receptive female may be housed with the resident to enhance territoriality, but she should be removed approximately one hour before the test.[10]
-
"Intruder" rats should be unfamiliar males of a similar age and slightly lower body weight.[10]
-
-
Test Procedure:
-
Administer the test compound (e.g., Eltoprazine at 1-3 mg/kg, p.o.) or vehicle to the resident rat at a specified time before the test (e.g., 60 minutes).[11]
-
Introduce the intruder into the resident's home cage. The interaction is typically recorded on video for a set duration, usually 10 minutes.[9][11]
-
The trial should be terminated immediately if injurious fighting occurs.[9]
-
-
Behavioral Scoring:
-
An observer, blinded to the treatment conditions, scores the video recordings.
-
Key parameters for offensive aggression include:
-
Latency to first attack: Time from the introduction of the intruder to the first aggressive act.[10]
-
Frequency of attacks: The total number of aggressive encounters (e.g., clinch attacks, lateral threats).[10]
-
Duration of aggression: The total time the resident spends engaged in aggressive behaviors.
-
-
Non-aggressive behaviors such as social exploration (sniffing), rearing, and inactivity are also scored to assess for non-specific effects of the drug (e.g., sedation or general motor impairment).[10]
-
-
Data Analysis:
-
Compare the aggressive and non-aggressive behavioral parameters between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).
-
A significant reduction in aggressive behaviors without a corresponding significant change in general activity or social interest indicates a specific anti-aggressive ("serenic") effect.
-
Concluding Summary
The comparative analysis reveals distinct pharmacological profiles for Eltoprazine and other 5-HT1B agonists. While all compounds show high affinity for the 5-HT1B receptor, Eltoprazine is distinguished by its partial agonism.[2] This property suggests that Eltoprazine may stabilize serotonergic neurotransmission by providing a moderate level of receptor stimulation without causing the maximal effects associated with full agonists like Anpirtoline and Sumatriptan.[4][5] This could be advantageous in therapeutic contexts, potentially reducing the risk of receptor desensitization or off-target effects associated with full agonism. The in vivo data from the resident-intruder paradigm further supports Eltoprazine's specific anti-aggressive profile.[11]
In contrast, full agonists like Sumatriptan are highly effective in applications requiring robust receptor activation, such as vasoconstriction for migraine treatment, but this very efficacy can be a liability in other contexts.[7] The data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of modulating the 5-HT1B receptor and to design experiments that can effectively parse the subtle but significant differences between full and partial agonists in this class.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidyskinetic effect of A2A and 5HT1A/1B receptor ligands in two animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltoprazine Hydrochloride: A Novel Approach to Mitigating Levodopa-Induced Dyskinesia
A comprehensive analysis of the anti-dyskinetic properties of Eltoprazine hydrochloride, offering a comparison with alternative therapeutic strategies and a review of supporting experimental data for researchers and drug development professionals.
This compound, a mixed serotonin (B10506) 5-HT1A/1B receptor agonist, has emerged as a promising therapeutic agent for the management of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease.[1][2] This debilitating side effect of long-term levodopa (B1675098) therapy significantly impacts the quality of life for many individuals.[2] Eltoprazine's unique mechanism of action offers a targeted approach to modulate the serotonergic system, which is implicated in the development of LID.[1][3]
Comparative Efficacy in Clinical Trials
Clinical studies have demonstrated the dose-dependent efficacy of Eltoprazine in reducing LID without compromising the anti-parkinsonian effects of levodopa.[3][4][5] A key dose-finding study provides quantitative evidence of its therapeutic window.
| Dose | Change in Clinical Dyskinesia Rating Scale (CDRS) Area Under the Curve | Change in Rush Dyskinesia Rating Scale (RDRS) Area Under the Curve | Statistical Significance (p-value) |
| Placebo | - | - | - |
| 2.5 mg | Not statistically significant | Not statistically significant | - |
| 5.0 mg | -1.02[5] | -0.15[5] | p = 0.004 (CDRS), p = 0.003 (RDRS)[5] |
| 7.5 mg | Significant reduction (post-hoc analysis)[5] | Not specified | Not specified |
Table 1: Summary of Efficacy Data from a Phase I/IIa Dose-Finding Study of Eltoprazine for Levodopa-Induced Dyskinesia.[5]
Notably, at the effective doses of 5.0 mg and 7.5 mg, Eltoprazine did not significantly alter the motor response to levodopa as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) part III scores.[5] The most frequently reported adverse effects were mild to moderate nausea and dizziness.[4][5]
While direct head-to-head comparative trials with other anti-dyskinetic agents are limited, Eltoprazine's mechanism distinguishes it from drugs like amantadine, which is thought to act primarily on the glutamatergic system.[6] Preclinical studies suggest a synergistic effect when Eltoprazine is co-administered with amantadine, indicating the potential for combination therapies.[7][8]
Mechanism of Action: A Serotonergic Approach
The development of LID is linked to the neurochemical changes that occur in the advanced stages of Parkinson's disease. With the progressive loss of dopaminergic neurons, serotonergic terminals begin to take up and convert levodopa to dopamine (B1211576), releasing it in an unregulated, pulsatile manner.[6][9] This aberrant dopamine release is a key contributor to the development of dyskinesias.
Eltoprazine, as a 5-HT1A and 5-HT1B receptor agonist, is believed to counteract this by stimulating autoreceptors on serotonin neurons. This activation reduces the synthesis and release of serotonin, and consequently, the "false" release of dopamine from these neurons.[6] This targeted modulation of the serotonergic system helps to normalize dopaminergic signaling in the striatum.
Preclinical Validation and Experimental Protocols
The anti-dyskinetic effects of Eltoprazine have been robustly validated in established animal models of Parkinson's disease and LID.
Key Preclinical Models:
-
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle to create a lesion in the dopaminergic pathway, mimicking the dopamine depletion seen in Parkinson's disease.[10] Subsequent chronic administration of levodopa induces abnormal involuntary movements (AIMs), which are the rodent equivalent of dyskinesia. Eltoprazine has been shown to be highly effective in suppressing these AIMs in a dose-dependent manner.[11]
-
MPTP-Treated Macaque Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate model is considered a gold standard for preclinical Parkinson's disease research. Chronic levodopa treatment in these animals also leads to the development of dyskinesias that closely resemble those seen in human patients. Studies in MPTP-treated macaques have demonstrated that Eltoprazine effectively counteracts LID.[7][8]
Experimental Workflow:
Clinical Trial Protocol:
The dose-finding study in Parkinson's disease patients utilized a double-blind, randomized, placebo-controlled, crossover design.[5]
-
Patient Population: 22 patients with Parkinson's disease experiencing L-DOPA-induced dyskinesias.[5]
-
Intervention: Single oral doses of placebo, 2.5 mg, 5 mg, and 7.5 mg of Eltoprazine were administered in combination with a suprathreshold dose of levodopa on separate occasions.[5]
-
Assessments: Dyskinesia was evaluated using the Clinical Dyskinesia Rating Scale (CDRS) and the Rush Dyskinesia Rating Scale.[5] The anti-parkinsonian effect of levodopa was assessed using the Unified Parkinson's Disease Rating Scale (UPDRS) part III.[5] Assessments were conducted over a 3-hour post-dose period.[5]
-
Primary Efficacy Variables: The primary outcomes were the area under the curve for the CDRS and the maximum change in the UPDRS part III score.[5]
Conclusion
This compound presents a promising and well-validated therapeutic strategy for the management of levodopa-induced dyskinesia. Its novel serotonergic mechanism of action provides a targeted approach to a significant unmet need in the treatment of Parkinson's disease. The available clinical and preclinical data support its continued investigation and potential integration into the therapeutic landscape for advanced Parkinson's disease. Further large-scale clinical trials and direct comparative studies with other anti-dyskinetic agents will be crucial in fully defining its role in clinical practice.
References
- 1. Eltoprazine prevents levodopa-induced dyskinesias by reducing striatal glutamate and direct pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Eltoprazine used for? [synapse.patsnap.com]
- 3. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. Eltoprazine modulated gamma oscillations on ameliorating L‐dopa‐induced dyskinesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2020-1024 [excli.de]
Eltoprazine Hydrochloride vs. Traditional Antipsychotics: A Comparative Analysis
While direct clinical comparisons of Eltoprazine hydrochloride and traditional antipsychotics for the treatment of psychosis are limited due to the discontinuation of Eltoprazine's development for this indication, an examination of their distinct mechanisms of action, preclinical data, and differing clinical applications provides valuable insights for researchers and drug development professionals.
This compound, a serotonergic agent, was primarily investigated as an adjunctive treatment for cognitive impairment in schizophrenia, rather than a standalone antipsychotic. In contrast, traditional antipsychotics have long been the cornerstone for managing psychotic symptoms through their potent dopamine (B1211576) receptor antagonism. This guide synthesizes the available data to offer a comparative perspective on these two classes of compounds.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
The fundamental difference between Eltoprazine and traditional antipsychotics lies in their primary pharmacological targets.
This compound: Eltoprazine acts as a partial agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors and an antagonist at the 5-HT2C receptor.[1][2][3] This mechanism suggests a modulatory effect on the serotonin system, which is implicated in mood, cognition, and behavior.[2] Its action is not primarily centered on the dopamine system, which is the main target of traditional antipsychotics.
Traditional Antipsychotics (e.g., Haloperidol (B65202), Chlorpromazine): These agents exert their antipsychotic effects primarily by blocking dopamine D2 receptors in the mesolimbic pathway of the brain. This action is effective in reducing the "positive" symptoms of schizophrenia, such as hallucinations and delusions. However, their lack of receptor selectivity can lead to a host of side effects.
Figure 1: Simplified signaling pathways of Eltoprazine and traditional antipsychotics.
Comparative Efficacy: An Indirect Assessment
Due to the differing development paths, a direct comparison of antipsychotic efficacy is not feasible. Eltoprazine was studied as an add-on therapy, while traditional antipsychotics are used as monotherapy for psychosis.
Preclinical Data
A preclinical study in a resident-intruder model of aggression in male rats offered a rare direct comparison of Eltoprazine and the traditional antipsychotic, haloperidol. The study found that while both drugs initially reduced aggression, chronic treatment with haloperidol led to tolerance and rebound aggression after withdrawal. In contrast, Eltoprazine's anti-aggressive effects remained stable over a 4-week period without evidence of tolerance.[4]
| Parameter | Eltoprazine (1 or 3 mg/kg p.o.) | Haloperidol (2 mg/kg p.o.) |
| Acute Effect on Aggression | Reduction | Complete Reduction (with sedation) |
| Chronic Effect on Aggression (4 weeks) | Stable anti-aggressive effects | Tolerance developed |
| Effect on Sedation | Increased exploration | Significant tolerance to sedation |
| Effect after Withdrawal | Aggression returned to baseline | Rebound aggression |
Table 1: Comparison of Eltoprazine and Haloperidol in a Preclinical Model of Aggression[4]
Clinical Studies
This compound: Clinical trials involving Eltoprazine for schizophrenia focused on its potential to improve cognitive deficits as an adjunctive treatment to existing antipsychotic medication.[5][6] A Phase IIa trial of Eltoprazine in adults with ADHD showed a significant reduction in inattention and hyperactivity compared to placebo.[7]
Traditional Antipsychotics: The efficacy of traditional antipsychotics like haloperidol and chlorpromazine (B137089) in managing the positive symptoms of schizophrenia is well-established through decades of clinical use and numerous studies.[8][9] However, their effectiveness against negative and cognitive symptoms is limited.[10]
Experimental Protocols
Preclinical Aggression Study (Eltoprazine vs. Haloperidol)
-
Model: Resident-intruder model of aggression in male rats.
-
Treatment Administration: Eltoprazine (1 or 3 mg/kg) or haloperidol (2 mg/kg) administered orally (p.o.) daily for 4 weeks.
-
Assessments: Aggression tests were performed weekly. Sedatory effects were also observed.
-
Post-Treatment: A wash-out period was implemented to observe effects after drug cessation.[4]
Clinical Trial of Adjunctive Eltoprazine for Cognitive Impairment in Schizophrenia (NCT01266174)
-
Study Design: Randomized, double-blind, parallel-group, placebo-controlled trial.
-
Participants: Adults with a DSM-IV-TR diagnosis of schizophrenia.
-
Intervention: Eltoprazine administered as an adjunct to ongoing antipsychotic medication.
-
Primary Outcome: To determine if Eltoprazine improves one or more aspects of cognitive impairment.[5]
Figure 2: A generalized workflow for a clinical trial comparing antipsychotic agents.
Conclusion
This compound and traditional antipsychotics represent two distinct pharmacological approaches with different primary targets and clinical applications. While traditional antipsychotics are established treatments for the positive symptoms of psychosis, their utility is often limited by their side effect profile and modest impact on negative and cognitive symptoms. Eltoprazine, with its serotonergic mechanism, showed promise in preclinical models for aggression without the development of tolerance seen with haloperidol. However, its clinical development for psychosis was not pursued, and its evaluation in schizophrenia was limited to an adjunctive role for cognitive enhancement.
For researchers and drug development professionals, the story of Eltoprazine highlights the potential of targeting the serotonin system to address different dimensions of complex psychiatric disorders. Future research into novel mechanisms beyond dopamine antagonism remains a critical avenue for developing more effective and tolerable treatments for schizophrenia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Eltoprazine used for? [synapse.patsnap.com]
- 3. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Effects of Eltoprazine on Cognitive Impairment Associated With Schizophrenia (CIAS) in Adults [ctv.veeva.com]
- 7. psychogenics.com [psychogenics.com]
- 8. Haloperidol versus chlorpromazine for treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haloperidol versus chlorpromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatrictimes.com [psychiatrictimes.com]
Cross-Study Validation of Eltoprazine Hydrochloride for Levodopa-Induced Dyskinesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Eltoprazine hydrochloride for the treatment of Levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). It summarizes key findings from clinical studies, details experimental protocols, and contrasts its performance with alternative therapeutic strategies.
Mechanism of Action
Eltoprazine is a psychoactive agent that functions as a partial agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1][2][3] In advanced Parkinson's disease, serotonergic neurons can take up Levodopa and convert it into dopamine (B1211576), releasing it as a "false transmitter" in a dysregulated manner.[4][5] This abnormal dopamine release is a key contributor to the development of LID. By acting on 5-HT1A and 5-HT1B receptors, Eltoprazine is thought to modulate the activity of these serotonin neurons, thereby reducing the erratic dopamine release and alleviating dyskinesia.[4][5] Preclinical studies have shown that the simultaneous activation of both 5-HT1A and 5-HT1B receptors can effectively block L-DOPA-induced dyskinesias in animal models.[5][6]
Efficacy of this compound: Clinical Trial Data
A key Phase I/IIa clinical trial investigated the efficacy and safety of Eltoprazine in 22 patients with Parkinson's disease and LID. The study utilized a double-blind, randomized, placebo-controlled, crossover design. Participants received single oral doses of Eltoprazine (2.5 mg, 5 mg, and 7.5 mg) or a placebo in combination with a suprathreshold dose of Levodopa.[6]
The primary efficacy endpoints were assessed using the Clinical Dyskinesia Rating Scale (CDRS) and the Unified Parkinson's Disease Rating Scale (UPDRS) part III for motor symptoms. The results demonstrated a statistically significant reduction in LID at the 5 mg and 7.5 mg doses of Eltoprazine compared to placebo, without negatively impacting the anti-parkinsonian effects of Levodopa.[3][6][7][8]
| Dose | Change in Clinical Dyskinesia Rating Scale (CDRS) Area Under the Curve (AUC) vs. Placebo (Mean (SD)) | p-value | Change in Rush Dyskinesia Rating Scale (RDRS) AUC vs. Placebo (Mean (SD)) | p-value |
| 2.5 mg | -0.61 (1.61) | NS | -0.08 (0.28) | NS |
| 5 mg | -1.02 (1.49) | 0.004 | -0.15 (0.23) | 0.003 |
| 7.5 mg | -0.70 (1.43) | NS (post-hoc analysis showed an effect) | -0.11 (0.24) | NS |
NS: Not Significant. Data extracted from Svenningsson et al., Brain, 2015.[6]
The most frequently reported adverse effects were nausea and dizziness.[6][7]
Comparison with Alternative Treatments
While direct head-to-head clinical trials are limited, Eltoprazine's performance can be contextualized by comparing it to other agents used or investigated for LID.
| Drug Class | Drug | Mechanism of Action | Key Efficacy Findings | Common Side Effects |
| Serotonin Receptor Agonist | Eltoprazine | 5-HT1A/1B partial agonist | Significant reduction in dyskinesia at 5mg and 7.5mg doses without affecting motor scores.[6][7] | Nausea, dizziness.[6][7] |
| Sarizotan (B1233828) | 5-HT1A agonist | Phase II trials showed some promise, but two large Phase III studies failed to show superiority over placebo.[4] One Phase II study indicated that a high dose worsened motor function.[4] | Not specified in snippets. | |
| Buspirone | 5-HT1A partial agonist | A Phase II trial found it difficult to separate the anti-dyskinetic benefit from a negative impact on motor function.[4] | Not specified in snippets. | |
| Tandospirone | 5-HT1A partial agonist | A Phase II trial showed a reduction in dyskinesia but also negatively impacted parkinsonian symptoms.[4] | Not specified in snippets. | |
| NMDA Receptor Antagonist | Amantadine | Non-competitive NMDA receptor antagonist | Can provide a modest reduction in dyskinesia. An extended-release formulation has shown significant improvement in the duration and severity of LID.[9] | Dizziness, insomnia, hallucinations, confusion. |
Experimental Protocols
Phase I/IIa Clinical Trial of Eltoprazine (Svenningsson et al., 2015) [6]
-
Study Design: Double-blind, randomized, placebo-controlled, four-way crossover study.
-
Participants: 22 patients with Parkinson's disease (16 male, 6 female; mean age 66.6 ± 8.8 years) with L-DOPA-induced dyskinesias.
-
Intervention: Single oral doses of placebo, Eltoprazine 2.5 mg, 5 mg, and 7.5 mg were administered in combination with a suprathreshold dose of L-DOPA (Sinemet®) on four separate occasions.
-
Primary Outcome Measures:
-
Area under the curve for the Clinical Dyskinesia Rating Scale (CDRS) for 3 hours post-dose.
-
Maximum change in the Unified Parkinson's Disease Rating Scale (UPDRS) part III (motor score) for 3 hours post-dose.
-
-
Secondary Outcome Measures:
-
Maximum CDRS score.
-
Area under the curve of the Rush Dyskinesia Rating Scale (RDRS).
-
Mood parameters (Hospital Anxiety and Depression Scale, Montgomery-Åsberg Depression Rating Scale).
-
Pharmacokinetics, safety, and tolerability.
-
-
Statistical Analysis: A Wilcoxon Signed Rank Test was used to compare each Eltoprazine dose to the paired placebo results for the primary efficacy variables. A mixed-model repeated-measures analysis was used for post-hoc analyses.
Visualizations
Caption: Mechanism of Eltoprazine in reducing Levodopa-induced dyskinesia.
Caption: Workflow of the Phase I/IIa clinical trial for Eltoprazine in LID.
References
- 1. Multicenter, open-label, trial of sarizotan in Parkinson disease patients with levodopa-induced dyskinesias (the SPLENDID Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychogenics.com [psychogenics.com]
- 3. PsychoGenics eltoprazine meets primary objective in PD study - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 6. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Amantadine ER Curbs Levodopa-Induced Dyskinesia in PD [medscape.com]
Reproducibility of Behavioral Effects of Eltoprazine Hydrochloride: A Comparative Guide
Eltoprazine hydrochloride, a phenylpiperazine derivative, has been the subject of considerable research for its potential to modulate a range of behaviors, primarily aggression, but also symptoms associated with Attention-Deficit/Hyperactivity Disorder (ADHD) and Parkinson's disease-related dyskinesia. This guide provides a comparative analysis of the reproducibility and performance of Eltoprazine's behavioral effects against other psychoactive compounds, supported by experimental data and detailed methodologies.
Mechanism of Action
Eltoprazine acts as a partial agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors. This mechanism is believed to underlie its "serenic" or anti-aggressive properties, as these receptors are implicated in the modulation of mood, aggression, and impulse control. The activation of these receptors helps to balance serotonin levels, which can be beneficial in conditions characterized by serotonergic dysregulation.
Comparative Analysis of Behavioral Effects
The behavioral effects of Eltoprazine have been most extensively studied in the context of aggression, where its profile is often contrasted with traditional antipsychotics and anxiolytics. More recently, its therapeutic potential has been explored in other behavioral domains.
Anti-Aggressive Effects
Eltoprazine has demonstrated a consistent and specific anti-aggressive profile in various animal models, notably the resident-intruder paradigm. Its effects are characterized by a reduction in offensive aggression without the sedative side effects commonly associated with other anti-aggressive agents like neuroleptics.
Table 1: Comparison of Anti-Aggressive Effects of Eltoprazine and Haloperidol in Male Rats (Resident-Intruder Test)
| Treatment Group | Dose (mg/kg, p.o.) | Acute Effect on Aggression | Chronic Effect on Aggression (4 weeks) | Sedative Effects | Reference |
| Eltoprazine | 1 | Reduced | Stable reduction | No adverse effects on other behaviors | |
| Eltoprazine | 3 | Reduced | Stable reduction, increased exploration | No adverse effects on other behaviors | |
| Haloperidol | 2 | Complete reduction | Aggression returned slowly, but remained below baseline | Massive sedation, with significant tolerance developing over 4 weeks |
p.o. = per os (by mouth)
In studies comparing Eltoprazine to benzodiazepines like chlordiazepoxide, Eltoprazine was found to specifically reduce offensive behavior, while chlordiazepoxide showed a biphasic effect, increasing aggression at low doses and decreasing it at higher doses due to muscle relaxation.
Effects on ADHD-Related Behaviors
Clinical trials have explored the efficacy of Eltoprazine in treating adult ADHD, with promising results in reducing core symptoms.
Table 2: Efficacy of Eltoprazine in Adult ADHD (Phase IIa Clinical Trial)
| Outcome Measure | Eltoprazine vs. Placebo | p-value | Reference |
| ADHD-RS-IV Total Score Reduction from Baseline | 42% | <0.051 | |
| Inattention Subscale | Significantly reduced | <0.041 | |
| Hyperactivity Subscale | Significantly reduced | <0.047 | |
| Clinical Global Impression-Improvement | Significant decrease in symptom severity | <0.03 |
ADHD-RS-IV = ADHD Rating Scale-Version IV
Effects on Levodopa-Induced Dyskinesia in Parkinson's Disease
Eltoprazine has also been investigated for its potential to alleviate levodopa-induced dyskinesia (LID) in Parkinson's disease patients.
Table 3: Efficacy of Eltoprazine in Reducing Levodopa-Induced Dyskinesia (Phase I/IIa Clinical Trial)
| Treatment Group | Dose (mg) | Reduction in Clinical Dyskinesia Rating Scale (AUC) | p-value | Reference |
| Eltoprazine | 5 | Significant reduction (-1.02) | 0.004 | |
| Eltoprazine | 7.5 | Significant reduction (post-hoc analysis) | - |
AUC = Area under the curve
Experimental Protocols
Resident-Intruder Test for Aggression
This paradigm is a standardized method to assess offensive and defensive behaviors in rodents.
-
Animals: Male rats are typically used. The "resident" is housed with a female companion for at least a week to establish territoriality. The "intruder" is an unfamiliar male, often slightly smaller than the resident.
-
Housing: Residents are housed in cages with ample space (e.g., half a square meter) to allow for a full range of behaviors. Bedding is not changed for at least a week prior to testing to maintain territorial scent marks.
-
Procedure:
-
One hour before the test, the female companion is removed from the resident's cage.
-
The intruder is introduced into the resident's home cage.
-
The ensuing interaction is recorded, typically for 10 minutes.
-
Behaviors scored for the resident (offensive) include latency to first attack, number of attacks, lateral threat displays, and piloerection. Behaviors scored for the intruder (defensive) include submissive postures and freezing.
-
-
Drug Administration: Eltoprazine or a comparator drug (e.g., haloperidol) is administered orally (p.o.) 60 minutes before the test.
Clinical Trial for Adult ADHD (NCT00501252 - Example Protocol)
-
Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Adults diagnosed with ADHD.
-
Intervention: Two different doses of this compound compared to a placebo.
-
Primary Outcome Measures: The primary efficacy endpoint is the change from baseline in the total score of the ADHD Rating Scale-Version IV (ADHD-RS-IV).
-
Secondary Outcome Measures: Changes in the inattention and hyperactivity subscales of the ADHD-RS-IV, and the Clinical Global Impression-Improvement (CGI-I) scale.
Clinical Trial for Levodopa-Induced Dyskinesia in Parkinson's Disease (NCT02439125 - Example Protocol)
-
Design: A double-blind, placebo-controlled, crossover, dose-range finding study.
-
Participants: Patients with Parkinson's disease experiencing levodopa-induced dyskinesia.
-
Intervention: Three different doses of this compound (2.5 mg, 5 mg, and 7.5 mg) compared to placebo, administered in combination with a standard dose of levodopa.
-
Primary Outcome Measures: Severity of dyskinesia is assessed using rating scales such as the Clinical Dyskinesia Rating Scale and the Rush Dyskinesia Rating Scale. Parkinsonian motor symptoms are evaluated using the Unified Parkinson's Disease Rating Scale (UPDRS).
Visualizations
Caption: Eltoprazine's mechanism of action on serotonin receptors.
Caption: Workflow for the resident-intruder aggression test.
Caption: Logical comparison of Eltoprazine with alternatives.
A Comparative Guide to the Discriminative Stimulus Properties of Eltoprazine Hydrochloride and Flesinoxan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the discriminative stimulus properties of two serotonergic agents, eltoprazine hydrochloride and flesinoxan (B1672771). The information presented is based on available experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct and overlapping profiles of these compounds.
At a Glance: Eltoprazine vs. Flesinoxan
| Feature | This compound | Flesinoxan |
| Primary Mechanism | 5-HT1A and 5-HT1B receptor partial agonist | Potent and selective 5-HT1A receptor partial/near-full agonist |
| Discriminative Cue | Primarily mediated by 5-HT1B receptors, with some contribution from 5-HT1A receptors. | Primarily mediated by 5-HT1A receptors. |
| Receptor Selectivity | Interacts with 5-HT1A, 5-HT1B, and to a lesser extent, 5-HT1C receptors. | Highly selective for the 5-HT1A receptor. |
| Key Research Finding | Can be discriminated from flesinoxan in animal models, with the discriminative stimulus being antagonized by a 5-HT1B/1D receptor antagonist. | Its discriminative stimulus is antagonized by selective 5-HT1A receptor antagonists. |
Quantitative Analysis: Receptor Binding and Discriminative Stimulus Effects
The following tables summarize the quantitative data on the receptor binding affinities and discriminative stimulus effects of eltoprazine and flesinoxan.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1C |
| Eltoprazine | 40[1] | 52[1] | 81[1] |
| Flesinoxan | High affinity (pKi = 8.91) | Low affinity | Low affinity |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Discriminative Stimulus Effects (ED50, mg/kg)
| Compound | Training Drug | Test Drug | ED50 (mg/kg) | Animal Model |
| Eltoprazine | Eltoprazine (1.0 mg/kg, p.o.) | Anpirtoline (5-HT1B agonist) | Generalization observed | Rats[2] |
| Eltoprazine | Eltoprazine (1.0 mg/kg, p.o.) | Flesinoxan (5-HT1A agonist) | Partial generalization | Rats[2] |
| Flesinoxan | Flesinoxan (1.5 mg/kg, p.o.) | (-)-Flesinoxan | Generalization observed | Rats |
| Flesinoxan | Flesinoxan (0.3 mg/kg, i.p.) | Ipsapirone (5-HT1A agonist) | Complete substitution at 3.0 mg/kg | Rats[3] |
Experimental Protocols
Drug Discrimination Paradigm
A standard two-lever operant conditioning procedure is typically employed to establish the discriminative stimulus properties of a compound.
Apparatus:
-
Operant conditioning chambers equipped with two response levers and a food pellet dispenser.
Procedure:
-
Training: Animals, most commonly rats, are trained to press one lever (the "drug-appropriate" lever) after receiving an injection of the training drug (e.g., eltoprazine or flesinoxan) to receive a food reward. On alternate sessions, they are trained to press the other lever (the "vehicle-appropriate" lever) after receiving a vehicle injection to receive the same reward. This training continues until the animals reliably press the correct lever based on the injection they received.[4]
-
Testing: Once the discrimination is learned, generalization tests are conducted. Animals are administered a test drug (e.g., a different serotonergic agonist or antagonist) and the percentage of responses on the drug-appropriate lever is measured. Full substitution is generally considered to be ≥80% of responses on the drug-appropriate lever. Antagonism tests can also be performed by administering a potential antagonist prior to the training drug.
A study directly comparing eltoprazine and flesinoxan trained rats to discriminate between the two drugs.[4] The training doses were 1.0 mg/kg, p.o. for flesinoxan and 1.5 mg/kg, p.o. for eltoprazine.[4] This two-lever drug-drug discrimination procedure allows for a direct assessment of the qualitative differences in the subjective effects of the two compounds.[4]
Signaling Pathways
The discriminative stimulus properties of eltoprazine and flesinoxan are mediated by their interaction with specific serotonin (B10506) receptor subtypes, which in turn activate distinct intracellular signaling cascades.
5-HT1A Receptor Signaling
Flesinoxan's discriminative stimulus effects are primarily mediated through the 5-HT1A receptor. Activation of this G-protein coupled receptor (GPCR) leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This cascade ultimately results in the modulation of neuronal excitability.
5-HT1B Receptor Signaling
The discriminative stimulus properties of eltoprazine are predominantly mediated by the 5-HT1B receptor. Similar to the 5-HT1A receptor, the 5-HT1B receptor is coupled to an inhibitory G-protein (Gi/o) that inhibits adenylyl cyclase, leading to a decrease in cAMP production and subsequent downstream effects on neuronal function.
References
- 1. researchgate.net [researchgate.net]
- 2. Discriminative stimulus properties of flesinoxan: effects of enantiomers, (S)-UH301 and WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two-lever drug-drug discrimination with the 5-HT1 receptor agonists flesinoxan and eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eltoprazine and Its Analogs for Researchers
A deep dive into the pharmacological profiles of Eltoprazine and its analogs, Fluprazine and Batoprazine, offering a comparative guide for researchers and drug development professionals. This guide provides a comprehensive overview of their mechanisms of action, receptor binding affinities, and pharmacokinetic properties, supported by detailed experimental protocols and visual diagrams to facilitate understanding and future research.
Eltoprazine, a phenylpiperazine derivative, is a psychoactive compound recognized for its "serenic" or anti-aggressive properties.[1] Its mechanism of action is primarily centered on the modulation of the serotonergic system, a key player in regulating mood, aggression, and motor control.[2] Eltoprazine and its close analogs, Fluprazine and Batoprazine, exert their effects mainly as partial agonists at the 5-HT1A and 5-HT1B serotonin (B10506) receptors.[2][3][4] This guide presents a comparative study of these three compounds, offering valuable insights for researchers exploring therapeutic interventions for aggression, impulsivity, and other neurological disorders.
Quantitative Data Summary
To provide a clear and concise comparison, the following tables summarize the receptor binding affinities and pharmacokinetic profiles of Eltoprazine, Fluprazine, and Batoprazine.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1C | 5-HT2A | 5-HT2C | D2 |
| Eltoprazine | 40 | 52 | 81 | - | - | >1000 |
| Fluprazine | Agonist | Agonist | - | - | - | - |
| Batoprazine | Agonist | Agonist | - | - | - | - |
Table 2: Pharmacokinetic Profile
| Compound | Cmax | Tmax | Half-life | Bioavailability |
| Eltoprazine | Dose-dependent increase in serum concentration. | - | - | - |
| Fluprazine | - | - | - | - |
| Batoprazine | - | - | - | - |
Note: Detailed pharmacokinetic data for Fluprazine and Batoprazine in preclinical models are not extensively published.
Mechanism of Action and Signaling Pathways
Eltoprazine and its analogs primarily act on the serotonergic system. As partial agonists of 5-HT1A and 5-HT1B receptors, they help to balance serotonin levels, which can be beneficial in conditions characterized by serotonin dysregulation.[2] The activation of these receptors is linked to a decrease in aggressive behavior. In the context of Parkinson's disease, Eltoprazine's modulation of serotonergic transmission has been shown to reduce levodopa-induced dyskinesia (LID) by normalizing the functionality of key signaling pathways like D1R-dependent cAMP/PKA and ERK/mTORC.
Below is a diagram illustrating the proposed signaling pathway of Eltoprazine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two key experiments used in the characterization of Eltoprazine and its analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex) or cells expressing the receptor of interest are homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (Eltoprazine, Fluprazine, or Batoprazine).
-
The reaction is carried out in a multi-well plate and incubated to allow binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Batoprazine - Wikipedia [en.wikipedia.org]
- 3. Fluprazine - Wikipedia [en.wikipedia.org]
- 4. Role of serotonin and dopamine receptor binding in antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Eltoprazine and Amantadine for dyskinesia
A Comprehensive Guide for Researchers and Drug Development Professionals
L-DOPA-induced dyskinesia (LID) remains a significant challenge in the long-term management of Parkinson's disease, impacting the quality of life for many patients. This guide provides a detailed, head-to-head comparison of two pharmacological agents, Eltoprazine and Amantadine, which have shown promise in mitigating these debilitating motor complications. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Executive Summary
Eltoprazine, a partial agonist of serotonin (B10506) 5-HT1A and 5-HT1B receptors, and Amantadine, an N-methyl-D-aspartate (NMDA) receptor antagonist, both aim to alleviate L-DOPA-induced dyskinesia, albeit through distinct mechanisms of action. Clinical studies have demonstrated the efficacy of both compounds in reducing dyskinesia severity. Eltoprazine has been shown to be effective at doses of 5 mg and 7.5 mg without compromising the antiparkinsonian effects of L-DOPA.[1][2][3] Amantadine, particularly in its extended-release formulation, has been proven to provide sustained improvement in both dyskinesia and "OFF" time. This guide will delve into the quantitative data from clinical trials, outline the experimental protocols used to evaluate these drugs, and illustrate their respective signaling pathways.
Mechanism of Action
Eltoprazine: Modulating Serotonergic Pathways
Eltoprazine acts as a partial agonist at serotonin 5-HT1A and 5-HT1B receptors.[4] In the parkinsonian brain, serotonergic neurons can take up L-DOPA and convert it into dopamine (B1211576), releasing it in a dysregulated, non-physiological manner that contributes to the development of dyskinesia.[5] By stimulating presynaptic 5-HT1A and 5-HT1B autoreceptors on serotonergic neurons, Eltoprazine reduces the synthesis and release of this "false" dopamine, thereby mitigating dyskinesia.[6][7] This modulation helps to normalize the activity of the direct striatal output pathway and downstream signaling cascades, including the D1 receptor-dependent cAMP/PKA and ERK/mTORC pathways.[8]
Amantadine: Targeting Glutamatergic Hyperactivity
Amantadine's primary mechanism of action in treating dyskinesia is its role as a non-competitive antagonist of the NMDA receptor.[9][10] In Parkinson's disease, there is an overactivity of the glutamatergic pathway, which contributes to the excitotoxicity and abnormal neuronal firing patterns that underlie dyskinesia. By blocking the NMDA receptor, Amantadine reduces this excessive glutamatergic transmission.[11] Additionally, Amantadine is thought to influence dopaminergic neurotransmission by increasing dopamine release and inhibiting its reuptake, although its NMDA receptor antagonism is considered its principal therapeutic action against dyskinesia.[10]
Quantitative Data Comparison
The following tables summarize the quantitative data from key clinical trials of Eltoprazine and Amantadine in the treatment of L-DOPA-induced dyskinesia.
Table 1: Efficacy of Eltoprazine in Reducing L-DOPA-Induced Dyskinesia
| Clinical Trial Phase | Dosage | Primary Efficacy Endpoint | Results (Eltoprazine vs. Placebo) | p-value | Reference |
| Phase I/IIa | 5 mg | Change in Clinical Dyskinesia Rating Scale (CDRS) | Significant reduction in LID | 0.0007 | [2][4] |
| Phase I/IIa | 7.5 mg | Change in Clinical Dyskinesia Rating Scale (CDRS) | Significant reduction in LID | 0.0467 | [2][4] |
| Phase I/IIa | 5 mg | Change in Rush Dyskinesia Rating Scale (RDRS) | -0.15 change from baseline | 0.003 | [9] |
| Phase I/IIa | 5 mg | Maximum CDRS score | -1.14 change from baseline | 0.005 | [9] |
Table 2: Efficacy of Amantadine in Reducing L-DOPA-Induced Dyskinesia
| Clinical Trial Phase | Formulation | Dosage | Primary Efficacy Endpoint | Results (Amantadine vs. Placebo) | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phase III (EASE LID Study) | Extended-Release (ADS-5102) | 340 mg/day | Change in Unified Dyskinesia Rating Scale (UDysRS) total score at week 8 | 27% reduction vs. placebo | 0.005 |[12] | | Phase III (EASE LID 3) | Extended-Release (ADS-5102) | 340 mg/day | Change in Unified Dyskinesia Rating Scale (UDysRS) total score at week 12 | 46% reduction from baseline vs. 16% for placebo | <0.05 | | | Randomized Controlled Trial | Immediate-Release | 300 mg/day | Improvement in Rush Dyskinesia Rating Scale (RDRS) | 64% of patients improved vs. 16% for placebo | 0.016 |[2][13] | | Open-label, 2-year study | Extended-Release (Gocovri) | Not specified | Change in MDS-UPDRS Part IV | Sustained improvement over 2 years | Not applicable |[14] |
Experimental Protocols
Eltoprazine Clinical Trial Protocol (Phase I/IIa Dose-Finding Study)
1. Study Design: A double-blind, randomized, placebo-controlled, crossover, dose-finding study.[3][15]
2. Patient Population:
-
Inclusion Criteria: Patients with idiopathic Parkinson's disease, stable on their anti-parkinsonian medication regimen, and experiencing moderate to severe L-DOPA-induced dyskinesia.[15]
-
Exclusion Criteria: Atypical parkinsonism, recent use of certain medications (e.g., MAO-A inhibitors), and significant uncontrolled medical conditions.[15]
3. Intervention:
-
Single oral doses of Eltoprazine (2.5 mg, 5 mg, and 7.5 mg) or placebo were administered in combination with a standardized dose of L-DOPA.[5][9]
-
Each patient received each of the three doses and a placebo in a randomized order across five separate visits.[5]
4. Efficacy Assessment:
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
5. Safety and Tolerability: Monitored through the recording of adverse events, vital signs, and laboratory tests.
Amantadine Clinical Trial Protocol (Randomized, Double-Blind, Placebo-Controlled, Crossover Study)
1. Study Design: A multi-center, randomized, double-blind, placebo-controlled, crossover trial.[13]
2. Patient Population:
-
Inclusion Criteria: Patients with Parkinson's disease experiencing troublesome L-DOPA-induced dyskinesia.[16]
-
Exclusion Criteria: Previous treatment with Amantadine, significant cognitive impairment, or severe renal impairment.[16][17]
3. Intervention:
-
Patients were randomized to receive either Amantadine (titrated up to 300 mg/day for the immediate-release formulation) or a matching placebo for a defined treatment period (e.g., 4 weeks).[13][14]
-
Following a washout period, patients crossed over to the other treatment arm.[13]
4. Efficacy Assessment:
-
Primary Outcome Measure: Change from baseline in the Unified Dyskinesia Rating Scale (UDysRS) total score.[12][16]
-
Secondary Outcome Measures:
5. Safety and Tolerability: Assessed through the monitoring of adverse events, with a particular focus on known side effects of Amantadine such as hallucinations and peripheral edema.
Signaling Pathways and Experimental Workflows
Eltoprazine Signaling Pathway
Caption: Eltoprazine's mechanism in reducing dyskinesia.
Amantadine Signaling Pathway
Caption: Amantadine's mechanism in reducing dyskinesia.
Experimental Workflow for a Dyskinesia Clinical Trial
Caption: A generalized workflow for a dyskinesia clinical trial.
Conclusion
Both Eltoprazine and Amantadine have demonstrated efficacy in the management of L-DOPA-induced dyskinesia through distinct pharmacological pathways. Eltoprazine's targeted modulation of the serotonergic system represents a novel approach, while Amantadine's established role as an NMDA receptor antagonist provides a reliable therapeutic option. The choice between these agents may depend on the individual patient's clinical profile, including the severity and nature of their dyskinesia, as well as their tolerance to potential side effects. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these two promising treatments. This guide provides a foundational understanding for researchers and clinicians working to improve the lives of individuals with Parkinson's disease.
References
- 1. Clinically important change on the Unified Dyskinesia Rating Scale among patients with Parkinson's disease experiencing dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CLINICAL TRIAL HIGHLIGHTS – DYSKINESIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor remodeling and nNOS activation in mice after unilateral striatal injury with 6-OHDA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 6. psychogenics.com [psychogenics.com]
- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 8. A Common Signaling Pathway for Striatal NMDA and Adenosine A2a Receptors: Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. PsychoGenics eltoprazine meets primary objective in PD study - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Amantadine extended release for levodopa‐induced dyskinesia in Parkinson's disease (EASED Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Eltoprazine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of Eltoprazine hydrochloride, this guide offers procedural steps for researchers, scientists, and drug development professionals. The following protocols are based on general principles of hazardous waste management and should be adapted to comply with local, state, and federal regulations.
This compound is a psychoactive compound that requires careful handling and disposal due to its potential health hazards. Classified as toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. While not explicitly listed as a controlled substance by the U.S. Drug Enforcement Administration (DEA), its psychoactive nature warrants a conservative approach to its disposal.
Hazard Profile of this compound
A summary of the key hazard information for this compound is presented below. This information is critical for conducting a risk assessment prior to handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H301 | Toxic if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound. This process includes a pre-treatment step aimed at degrading the piperazine (B1678402) moiety, a core structural component of the molecule, to reduce its reactivity and potential hazards.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Conduct all handling and disposal procedures in a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Preparation for Disposal:
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions.
-
If the compound is in solid form, prepare a dilute aqueous solution (e.g., <1% w/v) by slowly adding the solid to water with stirring.
3. Chemical Pre-treatment (Degradation of Piperazine Moiety):
-
Note: This is a general procedure for piperazine degradation and has not been specifically validated for this compound. A small-scale test should be conducted first.
-
To the dilute aqueous solution of this compound, slowly add a 1 M solution of potassium hydroxide (B78521) (KOH) with continuous stirring until the pH of the solution is > 12. This alkaline condition can promote the oxidative degradation of the piperazine ring.
-
Allow the solution to stir at room temperature in the fume hood for at least 24 hours to facilitate degradation.
4. Neutralization:
-
After the 24-hour degradation period, neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8. Monitor the pH closely to avoid excess heat generation.
5. Collection and Labeling:
-
Transfer the treated and neutralized solution to a designated hazardous waste container.
-
The container must be properly labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The chemical name: "Treated this compound Solution"
-
The composition of the solution (e.g., water, residual this compound, potassium chloride)
-
The associated hazards (e.g., "Toxic")
-
The date of accumulation
-
6. Final Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's licensed hazardous waste management provider.
-
Crucially, consult with your institution's Environmental Health and Safety (EHS) office to confirm if this compound is managed as a controlled substance analogue at your facility. If so, additional security and documentation measures will be required.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department to ensure adherence to all applicable regulations.
Personal protective equipment for handling Eltoprazine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. Eltoprazine hydrochloride, a substance utilized in laboratory research, is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified in the Safety Data Sheet (SDS).
| Hazard Category | Potential Risk | Required PPE | Additional Recommendations |
| Inhalation | May cause respiratory tract irritation.[1][2] | NIOSH-approved respirator | Use in a well-ventilated area, preferably within a chemical fume hood. |
| Skin Contact | Causes skin irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile) | Immediately remove and properly dispose of contaminated clothing. Wash skin thoroughly with soap and water after handling.[1] |
| Laboratory coat | Ensure the lab coat is clean and regularly laundered. | ||
| Eye Contact | Causes serious eye irritation.[1][2] | Safety glasses with side shields or goggles | An eye-wash station should be readily accessible.[2] In case of contact, rinse cautiously with water for several minutes.[1] |
| Ingestion | Toxic if swallowed.[1][2] | No direct PPE | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly before leaving the laboratory. |
Operational and Disposal Plans
Handling:
-
Avoid creating dust.
-
Use in a well-ventilated area or under a fume hood to minimize inhalation exposure.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including a respirator, gloves, and eye protection.
-
Carefully sweep up or vacuum the spilled material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1] Do not allow it to enter the sewage system.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for ensuring safety when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
